molecular formula C20H20N2O4 B1147180 Moschamine CAS No. 68573-23-9

Moschamine

Número de catálogo: B1147180
Número CAS: 68573-23-9
Peso molecular: 352.4 g/mol
Clave InChI: WGHKJYWENWLOMY-XVNBXDOJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Moschamine, also known as N-Feruloylserotonin, is a safflomide-type phenylpropenoic acid amide of significant interest in biochemical research . This natural product is formed from ferulic acid and serotonin and is found in plants such as Centaurea species (e.g., safflower and cornflower) . Its primary research applications focus on neuroprotection, anti-inflammatory pathways, and antioxidant mechanisms. In neuroscientific research, this compound demonstrates promising neuroprotective properties. Studies indicate it attenuates neuronal oxidative stress and apoptosis induced by Amyloid-beta (Aβ) peptides . Its mechanisms include potent free radical scavenging activity, regulation of the MAPK signaling pathway (suppressing p38, ERK, and JNK phosphorylation), and modulating the balance of pro- and anti-apoptotic proteins like Bax and Bcl-2 . Furthermore, it activates the CREB-BDNF signaling pathway, which is crucial for neuronal survival and plasticity, positioning it as a candidate for investigating therapeutic strategies for conditions like Alzheimer's disease . In immunology and inflammation research, this compound acts as a neutraligand for the chemokine CCL22 (MDC), effectively blocking its interaction with the CCR4 receptor on Th2 cells and potentially mitigating inflammatory responses associated with atopic conditions . It is also a potent dual inhibitor of cyclooxygenase (COX-I and COX-II) and 5-lipoxygenase (5-LOX) enzymes, key players in the arachidonic acid inflammatory cascade . Additionally, this compound exhibits serotoninergic activity, binding to 5-HT1 receptors and inhibiting forskolin-stimulated cAMP formation, which is relevant for studying serotonergic signaling pathways . Its strong antioxidative efficacy, demonstrated in assays like DPPH radical scavenging, further supports its utility in studies of oxidative stress .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKJYWENWLOMY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172925
Record name N-Feruloyl serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

193224-22-5, 68573-23-9
Record name Feruloylserotonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193224-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Feruloyl serotonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRYPTAMINE, N-FERULOYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Feruloyl serotonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Feruloyl Serotonin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-FERULOYL SEROTONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115 - 117 °C
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Moschamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine (B1676759), also known as N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in various plants, including Centaurea cyanus (cornflower).[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of this compound, with a focus on its serotoninergic, cyclooxygenase (COX) inhibitory, and anti-inflammatory activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.

Core Mechanisms of Action

This compound exerts its biological effects through multiple pathways, primarily targeting the serotonergic system, cyclooxygenase enzymes, and key regulators of inflammation.

Serotoninergic Activity

This compound has been demonstrated to interact with the serotonergic system, specifically by targeting 5-HT1 receptors.[1] This interaction leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling Pathway: 5-HT1 Receptor-Mediated cAMP Inhibition

Moschamine_5HT1_Pathway This compound This compound Receptor 5-HT1 Receptor This compound->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound binds to and activates 5-HT1 receptors, leading to the inhibition of adenylyl cyclase and reduced cAMP production.

Cyclooxygenase (COX) Inhibition

This compound is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain.

Signaling Pathway: COX Inhibition

Moschamine_COX_Pathway This compound This compound COX1 COX-1 This compound->COX1 Inhibits COX2 COX-2 This compound->COX2 Inhibits Prostaglandins Prostaglandins COX1->Prostaglandins Produces COX2->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1 Arachidonic_Acid->COX2

Caption: this compound inhibits both COX-1 and COX-2, blocking the synthesis of prostaglandins from arachidonic acid.

Anti-inflammatory Activity via SIRT1/FOXO1/NF-κB Pathway

Recent studies have elucidated an additional anti-inflammatory mechanism of this compound. It has been shown to stimulate sirtuin 1 (SIRT1), which in turn promotes the activity of forkhead box protein O1 (FOXO1) and suppresses the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This pathway is crucial in modulating the expression of pro-inflammatory genes.

Signaling Pathway: SIRT1/FOXO1/NF-κB Modulation

Moschamine_SIRT1_NFkB_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates NFkB NF-κB SIRT1->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes

Caption: this compound activates SIRT1, leading to the activation of FOXO1 and the inhibition of the pro-inflammatory NF-κB pathway.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activities of this compound.

Table 1: Serotoninergic and Cyclooxygenase Inhibitory Activities of this compound

ActivityTargetConcentrationInhibition (%)p-valueReference
SerotoninergicForskolin-stimulated cAMP formation10 µmol L⁻¹25< 0.015
CyclooxygenaseCOX-10.1 µmol L⁻¹58< 0.012
CyclooxygenaseCOX-20.1 µmol L⁻¹54< 0.014

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Forskolin-Stimulated cAMP Formation Assay

Objective: To determine the effect of this compound on intracellular cAMP levels.

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay cAMP Measurement Cell_Culture Culture OK cells Pre_incubation Pre-incubate with This compound (10 µmol L⁻¹) Cell_Culture->Pre_incubation Stimulation Stimulate with Forskolin (B1673556) Pre_incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Assay cAMP Immunoassay Lysis->cAMP_Assay Detection Signal Detection cAMP_Assay->Detection

Caption: Workflow for the forskolin-stimulated cAMP formation assay.

Methodology:

  • Cell Culture: Opossum kidney (OK) cells are cultured in appropriate media until they reach a suitable confluency.

  • Pre-incubation: Cells are pre-incubated with this compound at a concentration of 10 µmol L⁻¹ for a specified period.

  • Stimulation: Forskolin is added to the cell culture to stimulate adenylyl cyclase and induce cAMP production.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive enzyme immunoassay (EIA) or a similar detection method.

  • Data Analysis: The percentage inhibition of forskolin-stimulated cAMP formation by this compound is calculated by comparing the cAMP levels in this compound-treated cells to those in control cells (treated with forskolin alone).

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Experimental Workflow

COX_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Measurement Enzyme_Prep Prepare COX-1 and COX-2 enzymes Incubation Incubate Enzyme with This compound Enzyme_Prep->Incubation Moschamine_Prep Prepare this compound (0.1 µmol L⁻¹) Moschamine_Prep->Incubation Add_Substrate Add Arachidonic Acid Incubation->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction PG_Assay Prostaglandin (B15479496) E2 (PGE2) EIA Stop_Reaction->PG_Assay Analysis Data Analysis PG_Assay->Analysis

Caption: Workflow for the cyclooxygenase (COX) inhibition assay.

Methodology:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are prepared in a suitable buffer.

  • Incubation: The enzymes are incubated with this compound at a concentration of 0.1 µmol L⁻¹ for a defined period to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: The reaction is stopped after a specific time by adding a suitable quenching agent.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) or other sensitive detection methods like LC-MS.

  • Data Analysis: The percentage inhibition of COX-1 and COX-2 activity by this compound is determined by comparing the amount of PGE2 produced in the presence and absence of the inhibitor.

SIRT1 Activation Assay

Objective: To assess the ability of this compound to activate SIRT1 deacetylase activity.

Experimental Workflow

SIRT1_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Deacetylation Reaction cluster_detection Fluorescence Measurement SIRT1_Prep Prepare recombinant human SIRT1 Reaction_Mix Combine SIRT1, Substrate, NAD+, and this compound SIRT1_Prep->Reaction_Mix Substrate_Prep Prepare fluorogenic acetylated peptide substrate Substrate_Prep->Reaction_Mix Moschamine_Prep Prepare this compound Moschamine_Prep->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Add_Developer Add Developer Solution Incubate->Add_Developer Read_Fluorescence Measure Fluorescence Add_Developer->Read_Fluorescence Analysis Data Analysis Read_Fluorescence->Analysis

Caption: Workflow for the SIRT1 activation assay.

Methodology:

  • Reagent Preparation: Recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ are prepared in an appropriate assay buffer.

  • Reaction Setup: The reaction is initiated by combining SIRT1, the substrate, NAD+, and varying concentrations of this compound in a microplate well.

  • Incubation: The reaction mixture is incubated at 37°C to allow for enzymatic deacetylation.

  • Development: A developer solution is added to the wells, which generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The activation of SIRT1 by this compound is determined by comparing the fluorescence signal in the presence of this compound to the basal enzyme activity.

NF-κB Inhibition Assay

Objective: To determine the effect of this compound on NF-κB activation.

Experimental Workflow

NFkB_Assay_Workflow cluster_prep Cell Culture and Treatment cluster_extraction Nuclear Extraction cluster_detection NF-κB DNA Binding Assay Cell_Culture Culture RAW 264.7 macrophages Pre_treatment Pre-treat with this compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Harvest_Cells Harvest Cells Stimulation->Harvest_Cells Nuclear_Extract Prepare Nuclear Extracts Harvest_Cells->Nuclear_Extract ELISA NF-κB p65 Transcription Factor Assay (ELISA) Nuclear_Extract->ELISA Read_Absorbance Measure Absorbance ELISA->Read_Absorbance Analysis Data Analysis Read_Absorbance->Analysis

Caption: Workflow for the NF-κB inhibition assay.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and pre-treated with various concentrations of this compound. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.

  • Nuclear Extraction: Following treatment, nuclear extracts are prepared from the cells to isolate the nuclear proteins, including the translocated NF-κB.

  • NF-κB DNA Binding Assay: The activity of NF-κB (specifically the p65 subunit) in the nuclear extracts is quantified using a transcription factor assay kit, which is typically an ELISA-based method that measures the binding of NF-κB to a consensus DNA sequence.

  • Data Analysis: The inhibition of NF-κB activation by this compound is calculated by comparing the NF-κB DNA binding activity in this compound-treated cells to that in cells stimulated with LPS alone.

Conclusion

This compound is a multifaceted compound with a complex mechanism of action that encompasses serotoninergic modulation, direct inhibition of key inflammatory enzymes, and regulation of a critical anti-inflammatory signaling pathway. Its ability to inhibit 5-HT1 receptor-mediated cAMP formation, block COX-1 and COX-2 activity, and activate the SIRT1/FOXO1/NF-κB pathway underscores its potential as a therapeutic agent for a range of conditions, particularly those with an inflammatory component. This in-depth technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.

References

The Discovery and Isolation of Moschamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moschamine, a naturally occurring phenylpropenoic acid amide, has garnered significant interest within the scientific community for its diverse biological activities. Also known as N-feruloylserotonin, this compound is found in a variety of plant species, notably in the seeds of safflower (Carthamus tinctorius) and the flowers of cornflower (Centaurea cyanus).[1][2] Its discovery has paved the way for investigations into its therapeutic potential, particularly its anti-inflammatory and serotoninergic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C20H20N2O4[3]
Molecular Weight 352.39 g/mol [3]
CAS Number 193224-22-5[3]
Appearance Solid
IUPAC Name (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

Experimental Protocols: Isolation and Purification

The isolation of this compound from natural sources typically involves a multi-step process of extraction, fractionation, and purification. The following protocols are based on methodologies reported for its successful isolation from safflower seed meal.

Protocol 1: Extraction and Fractionation of this compound from Safflower Seed Meal

This protocol details the initial extraction and subsequent liquid-liquid partitioning to obtain a crude extract enriched with this compound.

1. Materials and Equipment:

2. Procedure:

  • Extraction:

    • Weigh 0.3 kg of powdered safflower seed meal.

    • Perform reflux extraction with 100% ethanol at a solid-to-liquid ratio of 1:15 (g/mL) for 1 hour.

    • Repeat the extraction process three times.

    • Combine the filtrates from all extractions.

  • Concentration:

    • Evaporate the combined ethanol filtrate to dryness under vacuum at 60°C using a rotary evaporator.

  • Solvent Partitioning:

    • Dissolve the resulting residue in 500 mL of 80% methanol.

    • Perform liquid-liquid extraction with n-hexane to remove nonpolar impurities. Discard the n-hexane phase.

    • Evaporate the methanol phase to dryness.

    • Dissolve the residue in 300 mL of ethyl acetate.

    • Wash the ethyl acetate phase with 300 mL of distilled water.

    • Collect the ethyl acetate phase, which now contains the crude this compound extract.

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the final purification step to isolate high-purity this compound from the crude extract.

1. Materials and Equipment:

  • Crude this compound extract (from Protocol 1)

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • 0.1 M Hydrochloric acid (HCl)

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • HPLC system for purity analysis

2. Procedure:

  • Solvent System Preparation:

    • Prepare a two-phase solvent system by mixing CHCl3, methanol, and 0.1 M HCl in a volume ratio of 1:1:1.

    • Thoroughly equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases just before use.

  • HSCCC Separation:

    • Use the upper phase of the solvent system as the stationary phase and the lower phase as the mobile phase.

    • Dissolve 40 mg of the dried crude sample in 10 mL of the upper phase to prepare the sample solution.

    • Perform the HSCCC separation under optimized conditions.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the this compound peak.

    • Analyze the purity of the isolated this compound using HPLC.

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation and purification of this compound.

Table 1: Yield and Purity of this compound from Safflower Seed Meal

ParameterValueReference
Starting Material 40 mg crude sample
Yield of N-feruloyl serotonin 7.5 mg
Purity of N-feruloyl serotonin 98.8%

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties through the inhibition of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It can suppress the transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription (STAT)1/3.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Gene Transcription (e.g., IL-6, IL-1β) nucleus->genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound is a potent inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

COX_Inhibition cluster_arachidonic Arachidonic Acid Cascade cluster_cox Cyclooxygenase Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Synthesis COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Mediates This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits

Caption: this compound inhibits COX-1 and COX-2 enzymes.

Spectroscopic Data

The structure of this compound is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H and 13C NMR Spectral Data of this compound

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)
Indole Moiety
2-123.0
3-112.1
3a-127.8
47.01 (d, J=8.4 Hz)111.9
5-150.5
66.70 (dd, J=8.4, 2.4 Hz)112.2
76.80 (d, J=2.4 Hz)102.8
7a-131.6
8 (CH2)2.91 (t, J=7.2 Hz)25.7
9 (CH2)3.55 (q, J=7.2 Hz)40.2
NH-110.58 (s)-
5-OH8.65 (s)-
Feruloyl Moiety
1'-126.9
2'6.88 (d, J=8.1 Hz)110.6
3'-148.1
4'-149.2
5'7.12 (d, J=1.8 Hz)116.0
6'6.98 (dd, J=8.1, 1.8 Hz)123.2
7' (CH)7.39 (d, J=15.6 Hz)141.5
8' (CH)6.45 (d, J=15.6 Hz)118.6
9' (C=O)-166.4
3'-OCH33.82 (s)56.0
4'-OH9.55 (s)-
NH8.15 (t, J=5.4 Hz)-

Note: NMR data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. The fragmentation pattern of amides often involves cleavage adjacent to the carbonyl group and the nitrogen atom.

This compound represents a promising natural product with well-defined anti-inflammatory activities. The detailed protocols for its isolation and purification from safflower seed meal, utilizing techniques such as High-Speed Counter-Current Chromatography, provide a clear pathway for obtaining this compound for further research and development. The elucidation of its inhibitory effects on the NF-κB and COX signaling pathways offers a molecular basis for its therapeutic potential. The comprehensive spectroscopic data presented herein serves as a crucial reference for the identification and characterization of this compound. This technical guide provides a solid foundation for scientists and researchers to explore the full potential of this intriguing molecule.

References

The Biosynthesis of N-Feruloylserotonin in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-Feruloylserotonin (N-FS), a significant plant secondary metabolite, has garnered considerable attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective activities. This technical guide provides an in-depth exploration of the biosynthesis of N-FS in plants, designed for researchers, scientists, and professionals in drug development. This document details the enzymatic pathway, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines key experimental methodologies, and illustrates the regulatory signaling cascades involved.

Introduction

N-Feruloylserotonin is a phenylpropanoid amide synthesized in a variety of plant species, notably in the seeds of safflower (Carthamus tinctorius)[1][2]. It is formed through the condensation of serotonin (B10506) and ferulic acid[1][2]. The presence of N-FS and related compounds in plants is associated with defense mechanisms against pathogens and other environmental stressors[3]. The therapeutic potential of N-FS has spurred interest in understanding and potentially manipulating its biosynthetic pathway for enhanced production in plants or through synthetic biology approaches.

The Core Biosynthetic Pathway

The biosynthesis of N-FS is a multi-step process that involves the convergence of the tryptophan-derived serotonin pathway and the phenylpropanoid pathway. The synthesis is catalyzed by a series of three key enzymes: Tryptophan Decarboxylase (TDC), Tryptamine (B22526) 5-Hydroxylase (T5H), and Hydroxycinnamoyl-CoA:Serotonin N-(hydroxycinnamoyl)transferase (SHT)[1][3][4].

The pathway initiates with the decarboxylation of L-tryptophan to tryptamine, a reaction catalyzed by TDC. Subsequently, T5H hydroxylates tryptamine to produce serotonin (5-hydroxytryptamine). In a parallel pathway, ferulic acid, derived from the phenylpropanoid pathway, is activated to its CoA-thioester, feruloyl-CoA. The final and committing step in N-FS biosynthesis is the transfer of the feruloyl group from feruloyl-CoA to the amino group of serotonin, a reaction mediated by SHT[1].

N-Feruloylserotonin Biosynthesis Chorismate Chorismate AS AS Chorismate->AS Tryptophan L-Tryptophan TDC TDC Tryptophan->TDC Tryptamine Tryptamine T5H T5H Tryptamine->T5H Serotonin Serotonin SHT SHT Serotonin->SHT Phenylalanine L-Phenylalanine PAL PAL Phenylalanine->PAL Cinnamic_acid Cinnamic Acid C4H C4H Cinnamic_acid->C4H p_Coumaric_acid p-Coumaric Acid HCT HCT/C3H p_Coumaric_acid->HCT Ferulic_acid Ferulic Acid fourCL 4CL Ferulic_acid->fourCL Feruloyl_CoA Feruloyl-CoA Feruloyl_CoA->SHT NFS N-Feruloylserotonin AS->Tryptophan Anthranilate Synthase TDC->Tryptamine Tryptophan Decarboxylase T5H->Serotonin Tryptamine 5-Hydroxylase PAL->Cinnamic_acid Phenylalanine Ammonia-Lyase C4H->p_Coumaric_acid Cinnamate 4-Hydroxylase HCT->Ferulic_acid p-Coumaroyl-Shikimate 3'-Hydroxylase fourCL->Feruloyl_CoA 4-Coumarate-CoA Ligase SHT->NFS Serotonin N-Hydroxy- cinnamoyl Transferase

Figure 1. The biosynthetic pathway of N-Feruloylserotonin in plants.

Quantitative Data

Enzyme Kinetic Properties

The catalytic efficiency of the enzymes involved in N-FS biosynthesis is crucial for the accumulation of the final product. Tryptophan decarboxylase (TDC) is often considered a rate-limiting step due to its relatively high Kₘ for tryptophan in some species[4]. In contrast, tryptamine 5-hydroxylase (T5H) and serotonin N-hydroxycinnamoyl transferase (SHT) generally exhibit lower Kₘ values for their respective substrates, suggesting a more efficient conversion in the later stages of the pathway[4].

EnzymePlant SpeciesSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg protein)Reference
TDC Catharanthus roseusTryptophan72-[4]
Oryza sativa (Rice)Tryptophan690-[4]
SHT Capsicum annuum (Pepper)Serotonin73-[2]
Capsicum annuum (Pepper)Tyramine1165-[2]
Capsicum annuum (Pepper)p-Coumaroyl-CoA3.5-[2]
Capsicum annuum (Pepper)Feruloyl-CoA5.2-[2]
Nicotiana tabacum (Tobacco)Tyramine--[5]
Nicotiana tabacum (Tobacco)Feruloyl-CoA<2.5-[5]

Note: '-' indicates data not available in the cited sources.

Quantification of N-Feruloylserotonin in Plants

The concentration of N-FS varies significantly among plant species and tissues. Safflower seeds are a particularly rich source. The development of transgenic plants has demonstrated the feasibility of engineering enhanced N-FS production.

Plant MaterialCompoundConcentrationReference
Carthamus tinctorius (Safflower) Seed HullN-Feruloylserotonin7.29 mg/g DW[6]
N-p-Coumaroylserotonin4.11 mg/g DW[6]
Wild-type Oryza sativa (Rice) RootsTotal Serotonin Derivatives0.44 µg/g FW[2]
Transgenic Oryza sativa (Rice) expressing Pepper SHT (Roots)Total Serotonin Derivatives0.52 µg/g FW[2]
Transgenic Oryza sativa (Rice) expressing Pepper SHT (Shoots, tyramine-fed)Total Serotonin Derivatives3.54 µg/g FW[2]

DW: Dry Weight, FW: Fresh Weight

Experimental Protocols

Heterologous Expression and Purification of Recombinant SHT

This protocol provides a general workflow for the production of recombinant SHT for biochemical characterization.

Recombinant SHT Workflow start Start: Isolate SHT cDNA from plant tissue pcr Amplify SHT coding sequence via PCR start->pcr clone Clone into an expression vector (e.g., pET with His-tag) pcr->clone transform Transform E. coli (e.g., BL21(DE3)) clone->transform culture Culture transformed E. coli and induce protein expression (e.g., with IPTG) transform->culture harvest Harvest cells by centrifugation culture->harvest lyse Lyse cells (e.g., sonication) harvest->lyse purify Purify recombinant SHT using affinity chromatography (e.g., Ni-NTA) lyse->purify dialyze Dialyze and concentrate the purified protein purify->dialyze end End: Purified recombinant SHT for assays dialyze->end

Figure 2. Workflow for recombinant SHT protein expression and purification.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to express SHT (e.g., pepper fruits). First-strand cDNA is synthesized using a reverse transcriptase.

  • PCR Amplification: The full-length coding sequence of the SHT gene is amplified by PCR using gene-specific primers.

  • Cloning into Expression Vector: The amplified SHT fragment is cloned into a suitable E. coli expression vector, such as pET-28a, which allows for the expression of an N-terminal His₆-tagged fusion protein.

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a liquid culture, which is grown to an optimal density before inducing protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: Cells are harvested and lysed. The His₆-tagged SHT is purified from the soluble protein fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

  • Protein Dialysis and Storage: The purified protein is dialyzed against a suitable buffer to remove imidazole (B134444) and stored at -80°C.

Enzyme Activity Assay for SHT

Principle: The activity of SHT is determined by measuring the formation of N-FS from serotonin and feruloyl-CoA. The product can be quantified using High-Performance Liquid Chromatography (HPLC).

Reaction Mixture:

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.5)

  • 1 mM Dithiothreitol (DTT)

  • 50 µM Feruloyl-CoA

  • 500 µM Serotonin

  • Purified recombinant SHT enzyme (1-5 µg)

Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 30°C for 30 minutes.

  • The reaction is terminated by adding an equal volume of methanol (B129727) or by acidification.

  • The mixture is centrifuged to pellet any precipitated protein.

  • The supernatant is filtered and analyzed by HPLC.

Quantification of N-Feruloylserotonin by HPLC-MS/MS

Principle: Reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS) provides a highly sensitive and selective method for the quantification of N-FS in plant extracts.

Sample Preparation:

  • Plant tissue is freeze-dried and ground to a fine powder.

  • The powder is extracted with a suitable solvent, such as 80% methanol, often with sonication or shaking.

  • The extract is centrifuged, and the supernatant is collected.

  • The supernatant is filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over a specified time.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for N-FS and an internal standard are monitored for quantification. For N-FS, this could be m/z 353.2 → 161.1.

Regulatory Signaling Pathways

The biosynthesis of N-FS is tightly regulated by various signaling pathways, often in response to biotic and abiotic stresses. The plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA) are key players in these regulatory networks.

Jasmonate and Salicylate Crosstalk

Jasmonates are known to induce the expression of genes involved in secondary metabolism, including those in the phenylpropanoid and alkaloid pathways. Treatment of plants with methyl jasmonate (MeJA) has been shown to enhance the expression of genes encoding MYB transcription factors, which in turn can regulate the expression of biosynthetic genes. Salicylic acid often acts antagonistically to the jasmonate pathway, providing a mechanism for fine-tuning the plant's defense responses.

Signaling Pathway Stress Biotic/Abiotic Stress JA Jasmonic Acid (JA) Signaling Stress->JA Induces SA Salicylic Acid (SA) Signaling Stress->SA Induces MYB MYB Transcription Factors JA->MYB Activates SA->JA Antagonizes TDC_gene TDC gene MYB->TDC_gene Regulates expression T5H_gene T5H gene MYB->T5H_gene Regulates expression SHT_gene SHT gene MYB->SHT_gene Regulates expression NFS_biosynthesis N-Feruloylserotonin Biosynthesis TDC_gene->NFS_biosynthesis T5H_gene->NFS_biosynthesis SHT_gene->NFS_biosynthesis

Figure 3. Proposed signaling pathway regulating N-FS biosynthesis.
Role of MYB Transcription Factors

MYB transcription factors are a large family of regulatory proteins in plants that play crucial roles in controlling the expression of genes involved in secondary metabolism. Specific R2R3-MYB transcription factors have been identified as regulators of the phenylpropanoid pathway. In safflower, several MYB transcription factors have been shown to be induced by MeJA and are positively correlated with the expression of genes involved in flavonoid glycoside biosynthesis, a pathway related to N-FS biosynthesis. It is highly probable that specific MYB factors also directly bind to the promoter regions of the TDC, T5H, and SHT genes to modulate their transcription in response to developmental and environmental cues.

Conclusion and Future Perspectives

The biosynthesis of N-Feruloylserotonin in plants is a well-defined pathway involving enzymes from both the tryptophan-dependent serotonin and the phenylpropanoid pathways. Significant progress has been made in identifying the key genes and enzymes, and in elucidating their biochemical properties. The ability to produce N-FS in transgenic organisms opens up avenues for its sustainable production for pharmaceutical and nutraceutical applications.

Future research should focus on a more comprehensive characterization of SHT enzymes from a wider range of plant species to understand the diversity in substrate specificity and catalytic efficiency. A deeper understanding of the transcriptional regulation of the N-FS biosynthetic pathway, including the identification of specific transcription factors and their binding sites, will be critical for developing targeted strategies to enhance N-FS production in plants. Furthermore, elucidating the precise physiological roles of N-FS in plant defense will provide valuable insights into plant-pathogen interactions.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Moschamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine (B1676759), also known as N-feruloylserotonin, is a naturally occurring alkaloid and polyphenol found in various plants, including the seeds of the safflower (Carthamus tinctorius)[1]. Chemically, it is an amide formed between serotonin (B10506) and ferulic acid[1]. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its underlying signaling pathways and the experimental methodologies used for its characterization and evaluation.

Chemical Structure and Properties

This compound is systematically named (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide[2][3][4]. The defining feature of its structure is the presence of a serotonin moiety linked to a ferulic acid moiety via an amide bond. The molecule possesses an E-configuration at the carbon-carbon double bond of the ferulic acid portion.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. While the synthesis of this compound has been confirmed using various spectroscopic methods, detailed experimental spectra are not widely available in the public domain. The data presented here is a compilation from various sources.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₀N₂O₄[2][4]
Molecular Weight 352.39 g/mol [2][4]
Appearance Solid[4]
Melting Point 115-117 °C[4]
Solubility Soluble in DMSO
Predicted logP 2.91

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueObserved Features
¹H-NMR Data not available in searched literature.
¹³C-NMR Data not available in searched literature.
IR (Infrared) Spectroscopy Characteristic peaks expected for O-H, N-H, C=O (amide), C=C, and aromatic C-H bonds.
Mass Spectrometry (MS) Expected [M+H]⁺ ion at m/z 353.1496. Fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the serotonin and ferulic acid moieties.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and neuroprotective properties. These effects are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory mediators. This is achieved through the modulation of the following signaling pathways:

  • NF-κB Signaling Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous inflammatory genes.

  • AP-1 Signaling Pathway: It also suppresses the activation of Activator Protein-1 (AP-1), another critical transcription factor involved in inflammation.

  • STAT1/3 Signaling Pathway: this compound has been found to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 and 3 (STAT1/3).

  • Cyclooxygenase (COX) Inhibition: this compound directly inhibits the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

NF_kB_AP1_STAT_Inhibition cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK inhibits p38_ERK p38/ERK This compound->p38_ERK inhibits JAK JAK This compound->JAK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->p38_ERK TLR4->JAK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, IL-6, IL-1β) NFkB->Inflammatory_Mediators transcribes AP1 AP-1 p38_ERK->AP1 AP1->Inflammatory_Mediators transcribes STAT1_3 STAT1/3 JAK->STAT1_3 STAT1_3->Inflammatory_Mediators transcribes Nucleus Nucleus

Figure 1: this compound's inhibition of NF-κB, AP-1, and STAT1/3 signaling pathways.

Serotoninergic Activity

This compound interacts with the serotonergic system, specifically by inhibiting 5-HT1 receptors. This leads to a decrease in forskolin-stimulated cAMP formation.

Serotoninergic_Activity This compound This compound Serotonin_Receptor 5-HT1 Receptor This compound->Serotonin_Receptor inhibits Adenylate_Cyclase Adenylate Cyclase Serotonin_Receptor->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase Forskolin Forskolin Forskolin->Adenylate_Cyclase activates

Figure 2: Mechanism of this compound's serotoninergic activity.

Neuroprotective Effects

This compound has demonstrated neuroprotective effects by mitigating oxidative stress and apoptosis in neuronal cells. This is achieved through the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Neuroprotection_Pathway This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis

Figure 3: Neuroprotective mechanism of this compound via MAPK pathway inhibition.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of this compound.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a solution of stannous chloride.

  • Quantification: The amount of prostaglandin (B15479496) E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of this compound that causes 50% inhibition of COX activity (IC₅₀) is calculated from the dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme COX-1 or COX-2 Enzyme Preincubation Pre-incubate Enzyme + this compound Enzyme->Preincubation This compound This compound (various conc.) This compound->Preincubation Buffer Reaction Buffer + Heme Buffer->Preincubation Add_Substrate Add Arachidonic Acid Preincubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop with SnCl₂ Incubate->Stop_Reaction Quantify_PGE2 Quantify PGE₂ (EIA or LC-MS) Stop_Reaction->Quantify_PGE2 Calculate_IC50 Calculate IC₅₀ Quantify_PGE2->Calculate_IC50

Figure 4: Experimental workflow for the COX inhibition assay.

Serotonin 5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor are prepared.

  • Assay Buffer: An appropriate assay buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

  • Competition Binding: In a 96-well plate, the prepared membranes are incubated with a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT) and increasing concentrations of this compound.

  • Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Filtration and Washing: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand. The filters are then washed with cold assay buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes 5-HT1A Receptor Membranes Incubate Incubate all components Membranes->Incubate Radioligand [³H]8-OH-DPAT Radioligand->Incubate This compound This compound (various conc.) This compound->Incubate Filter Filter and Wash Incubate->Filter Scintillation_Count Scintillation Counting Filter->Scintillation_Count Calculate_Ki Calculate IC₅₀ and Ki Scintillation_Count->Calculate_Ki

Figure 5: Experimental workflow for the 5-HT1A receptor binding assay.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential, particularly in the areas of inflammation and neuroprotection. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, AP-1, STAT1/3, and MAPK, makes it an attractive candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the pharmacological properties of this compound and explore its potential clinical applications. Future research should focus on obtaining detailed spectroscopic data to facilitate its unambiguous identification and characterization, as well as on conducting in vivo studies to validate its therapeutic efficacy and safety.

References

An In-depth Technical Guide to (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (N-Feruloylserotonin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, commonly known as N-Feruloylserotonin, is a naturally occurring phenolic amide found in various plants, most notably in the seeds of safflower (Carthamus tinctorius L.). This compound, formed by the amide linkage of serotonin (B10506) and ferulic acid, has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] Possessing antioxidant, anti-inflammatory, anti-tumor, and neuroprotective properties, N-Feruloylserotonin presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the characterization of N-Feruloylserotonin, including its physicochemical properties, detailed spectroscopic data, experimental protocols for its synthesis and purification, and an exploration of its known signaling pathway interactions.

Physicochemical and Spectroscopic Characterization

N-Feruloylserotonin is an off-white to pale brown powder. A summary of its key physicochemical and spectroscopic data is presented below for easy reference.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₂₀H₂₀N₂O₄[3]
Molar Mass 352.39 g/mol [3]
Melting Point 110-114 °C
Solubility Slightly soluble in DMSO and Methanol (B129727)
Appearance Off-White to Pale Brown Powder
Spectroscopic Data

The structural elucidation of N-Feruloylserotonin has been confirmed by ¹H and ¹³C NMR spectroscopy. The following data were obtained in DMSO-d₆ at 600 MHz.

¹H NMR (DMSO-d₆, 600 MHz) ¹³C NMR (DMSO-d₆, 150 MHz)
Chemical Shift (δ) ppm Multiplicity, J (Hz) Atom Assignment Chemical Shift (δ) ppm
10.55sH-1 (indole NH)172.1
8.15t, 5.5H-8' (amide NH)148.8
7.35d, 15.8H-7'148.0
7.15d, 8.4H-4 (indole)140.2
7.09d, 1.9H-2'131.1
7.03d, 2.3H-2 (indole)127.8
6.95dd, 8.4, 1.9H-6'123.4
6.77d, 8.2H-5'123.0
6.71dd, 8.4, 2.3H-6 (indole)117.8
6.59d, 15.8H-8'115.9
3.81sOCH₃112.4
3.42q, 6.8H-8 (indole ethyl)111.9
2.76t, 7.4H-7 (indole ethyl)111.6
109.2
102.7
55.9
40.5
25.5

High-resolution mass spectrometry with a UPLC-Q-TOF-MS/MS system has been utilized to confirm the molecular weight and fragmentation pattern of N-Feruloylserotonin. The primary cleavage occurs at the amide bond and within the serotonin and ferulic acid moieties, providing characteristic fragment ions for identification.

The FT-IR spectrum of N-Feruloylserotonin displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • ~3400-3200 cm⁻¹: O-H and N-H stretching vibrations, indicative of the phenolic hydroxyl and indole/amide N-H groups.[4]

  • ~1650 cm⁻¹: C=O stretching of the amide I band.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1270 cm⁻¹: C-O stretching of the aryl ether.

Experimental Protocols

Chemical Synthesis of N-Feruloylserotonin

A common method for the chemical synthesis of N-Feruloylserotonin involves the amidation of an activated ferulic acid derivative with serotonin.[2]

Workflow for Chemical Synthesis

cluster_activation Activation of Ferulic Acid cluster_coupling Amide Coupling Ferulic_Acid Ferulic Acid Activated_Ester Feruloyl-N-hydroxysuccinimide Ester Ferulic_Acid->Activated_Ester NHS, DCC NHS N-Hydroxysuccinimide DCC DCC N_Feruloylserotonin (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3- (4-hydroxy-3-methoxyphenyl)prop-2-enamide Activated_Ester->N_Feruloylserotonin Serotonin Serotonin Serotonin->N_Feruloylserotonin DMF DMF DMF

Caption: Chemical synthesis of N-Feruloylserotonin.

Protocol:

  • Activation of Ferulic Acid:

    • Dissolve ferulic acid and N-hydroxysuccinimide (NHS) in a suitable aprotic solvent such as dimethylformamide (DMF).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for several hours to form the feruloyl-N-hydroxysuccinimide ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Amide Coupling:

    • To the filtrate containing the activated ferulic acid, add a solution of serotonin hydrochloride and a base (e.g., triethylamine) in DMF.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N-Feruloylserotonin.

Purification from Safflower Seed Meal

N-Feruloylserotonin can be efficiently purified from safflower seed meal using High-Speed Counter-Current Chromatography (HSCCC).

Workflow for Purification from Safflower Seeds

Safflower_Seed_Meal Safflower Seed Meal Extraction Ethanol (B145695) Extraction Safflower_Seed_Meal->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->HSCCC Purified_Compound Purified N-Feruloylserotonin HSCCC->Purified_Compound

Caption: Purification of N-Feruloylserotonin from safflower.

Protocol:

  • Extraction:

    • Defat safflower seed meal with a non-polar solvent like hexane.

    • Extract the defatted meal with ethanol or methanol under reflux.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • HSCCC Purification:

    • Prepare a two-phase solvent system, for example, chloroform-methanol-water.

    • Dissolve the crude extract in the stationary phase of the solvent system.

    • Perform HSCCC separation using the appropriate mobile phase.

    • Collect fractions and monitor by TLC or HPLC.

    • Combine fractions containing pure N-Feruloylserotonin and evaporate the solvent.

Biological Activity and Signaling Pathways

N-Feruloylserotonin exhibits a range of biological activities by modulating key cellular signaling pathways.

Anti-inflammatory Activity

N-Feruloylserotonin demonstrates significant anti-inflammatory effects by targeting the MAPK and NF-κB signaling pathways. It has been shown to down-regulate the phosphorylation of key kinases in the MAPK cascade and inhibit the activation of the NF-κB transcription factor, a central regulator of inflammation.[5] Additionally, it can stimulate sirtuin 1 (SIRT1), which in turn promotes the forkhead box protein O1 (FOXO1) and suppresses the NF-κB pathway.

Simplified Anti-inflammatory Signaling of N-Feruloylserotonin

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Cascade (p38, ERK, JNK) TLR4->MAPK Activates NFkB NF-κB TLR4->NFkB Activates MAPK->NFkB Inflammatory_Mediators Inflammatory Mediators (e.g., iNOS, COX-2) NFkB->Inflammatory_Mediators Induces NFS N-Feruloylserotonin NFS->MAPK Inhibits NFS->NFkB Inhibits SIRT1 SIRT1 NFS->SIRT1 Stimulates SIRT1->NFkB Suppresses FOXO1 FOXO1 SIRT1->FOXO1 Promotes

Caption: N-Feruloylserotonin's anti-inflammatory mechanism.

Neuroprotective Effects and PI3K/Akt Pathway

N-Feruloylserotonin has shown promise in neuroprotection, partly through its influence on the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. By modulating this pathway, N-Feruloylserotonin may protect neuronal cells from damage. It has been observed to decrease the phosphorylation of Akt, a key downstream effector of PI3K.[6]

N-Feruloylserotonin and the PI3K/Akt Signaling Pathway

Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes NFS N-Feruloylserotonin NFS->Akt Inhibits Phosphorylation

Caption: Modulation of the PI3K/Akt pathway by N-Feruloylserotonin.

Conclusion

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is a multifaceted natural product with significant therapeutic potential. This guide provides a foundational understanding of its chemical and biological characteristics, offering valuable information for researchers in natural product chemistry, pharmacology, and drug development. Further investigation into its mechanisms of action and preclinical studies are warranted to fully explore its clinical applications.

References

Pharmacological Profile of Moschamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine (B1676759), a naturally occurring phenylpropenoic acid amide also known as N-feruloylserotonin, has emerged as a compound of interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its interactions with serotonergic and inflammatory pathways. While research has highlighted its potential, this document also underscores the existing gaps in quantitative data, particularly regarding receptor binding affinities, functional potencies, and detailed pharmacokinetic parameters. The information herein is intended to serve as a foundational resource for researchers in drug discovery and development, summarizing key findings and outlining detailed experimental methodologies for the assays cited in the literature.

Introduction

This compound is a natural alkaloid and polyphenol found in various plants, including Centaurea cyanus (cornflower) and safflower seeds.[1][2] Chemically, it is an amide formed between the neurotransmitter serotonin (B10506) and the phenolic compound ferulic acid.[2] Initial investigations into its biological effects have revealed a range of activities, including serotoninergic, anti-inflammatory, and antiproliferative properties.[1][3] This guide synthesizes the available data on its mechanism of action, focusing on its effects on key signaling pathways and enzyme systems.

Pharmacodynamics

This compound's pharmacodynamic effects are primarily attributed to its interaction with serotonin receptors and its potent inhibition of cyclooxygenase (COX) enzymes. It also modulates key inflammatory signaling pathways.

Serotonergic Activity

This compound exhibits activity at serotonin receptors, with evidence pointing towards an interaction with the 5-HT1 receptor subtype. In studies using opossum kidney (OK) cells, this compound was shown to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) formation. This effect suggests an interaction with Gαi-coupled receptors, such as the 5-HT1 receptor, which are known to inhibit adenylyl cyclase.

Table 1: Functional Activity of this compound at Serotonin Receptors

Assay Cell Line Agonist This compound Concentration % Inhibition of cAMP Formation Reference

| cAMP Formation Assay | OK (Opossum Kidney) | Forskolin (B1673556) | 10 µmol L⁻¹ | 25% (p < 0.015) | |

The inhibition of cAMP formation by this compound was reversed by the 5-HT1 antagonists NAN-190 and spiperone, further supporting the involvement of 5-HT1 receptors in its mechanism of action. However, specific binding affinity data (Ki values) and a full dose-response curve to determine an IC50 value for cAMP inhibition are not currently available in the reviewed literature.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the modulation of downstream inflammatory signaling pathways.

This compound is a potent inhibitor of both COX-1 and COX-2 enzymes. In one study, at a concentration of 0.1 µmol L⁻¹, it demonstrated substantial inhibition of both isoforms. Another study investigating a cornflower extract containing N-feruloylserotonin (this compound) also reported significant COX-2 inhibition.

Table 2: Cyclooxygenase (COX) Inhibitory Activity of this compound

Enzyme This compound Concentration % Inhibition Reference
COX-1 0.1 µmol L⁻¹ 58% (p < 0.012)
COX-2 0.1 µmol L⁻¹ 54% (p < 0.014)
COX-2 0.0001%* 55%

*Note: This concentration corresponds to the amount of N-feruloylserotonin in a 0.01% cornflower extract.

Specific IC50 values for COX-1 and COX-2 inhibition by purified this compound are not available in the reviewed literature.

This compound has been shown to suppress the expression of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound inhibited the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) by downregulating the expression of COX-2, microsomal prostaglandin E2 synthase-1 (mPGES-1), and inducible nitric oxide synthase (iNOS).

This anti-inflammatory effect is mediated through the inhibition of several key signaling pathways:

  • AP-1 and STAT1/3: this compound significantly inhibits the transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of signal transducer and activator of transcription 1 (STAT1) and STAT3.

  • MAPK Pathway: The compound has been observed to inhibit the phosphorylation of p38 mitogen-activated protein kinase (p38) and extracellular signal-regulated kinase (ERK), while having no effect on c-Jun N-terminal kinase (JNK).

Antiproliferative Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines, including glioblastoma (U251MG, T98G), cervix adenocarcinoma (HeLa), breast adenocarcinoma (MCF7), skin epidermoid carcinoma (A431), and colon cancer (CaCo-2) cells, with a reported IC50 of 81.0 μM for these cell lines.

Pharmacokinetics

The oral bioavailability of this compound has been assessed in mice; however, specific pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and AUC are not detailed in the available literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for a key experimental protocol.

Moschamine_Signaling_Pathways cluster_serotonin Serotonergic Pathway cluster_inflammatory Inflammatory Pathway Moschamine_S This compound HT1R 5-HT1 Receptor Moschamine_S->HT1R Binds to AC Adenylyl Cyclase HT1R->AC Inhibits cAMP cAMP AC->cAMP Produces Moschamine_I This compound p38 p38 MAPK Moschamine_I->p38 Inhibits Phos. ERK ERK Moschamine_I->ERK Inhibits Phos. AP1 AP-1 Moschamine_I->AP1 Inhibits STAT1_3 STAT1/3 Moschamine_I->STAT1_3 Inhibits Phos. LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->p38 TLR4->ERK TLR4->STAT1_3 p38->AP1 ERK->AP1 COX2_iNOS COX-2, iNOS, etc. AP1->COX2_iNOS STAT1_3->COX2_iNOS

Caption: Proposed signaling pathways of this compound.

COX_Inhibition_Workflow start Prepare COX-1/2 Enzyme Solution add_inhibitor Add this compound (or control) start->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Prostaglandin (e.g., PGE2) Levels stop_reaction->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: General workflow for a COX inhibition assay.

Detailed Experimental Protocols

The following are generalized protocols for key experiments based on standard methodologies in the field. The specific details of the protocols used in the cited literature for this compound were not fully available.

Cyclooxygenase (COX) Inhibitory Activity Assay
  • Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins (B1171923) by COX-1 and COX-2 enzymes.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Hematin (cofactor)

    • Arachidonic acid (substrate)

    • This compound and control inhibitors (e.g., celecoxib, indomethacin)

    • Stop solution (e.g., 1 M HCl)

    • Prostaglandin E2 (PGE2) ELISA kit

  • Procedure:

    • Prepare the reaction mixture containing the reaction buffer, hematin, and the respective COX enzyme in a microplate.

    • Add various concentrations of this compound or control inhibitors to the wells. A vehicle control (e.g., DMSO) should also be included.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

    • Terminate the reaction by adding the stop solution.

    • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

cAMP Formation Inhibition Assay
  • Principle: This assay quantifies the ability of a compound to inhibit the production of cAMP, typically stimulated by forskolin, which directly activates adenylyl cyclase.

  • Materials:

    • A suitable cell line expressing the target receptor (e.g., OK cells for 5-HT1 receptors)

    • Cell culture medium

    • Forskolin

    • This compound and control compounds

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

    • Lysis buffer

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Procedure:

    • Seed the cells in a multi-well plate and grow to a suitable confluency.

    • Wash the cells with a serum-free medium or buffer.

    • Pre-incubate the cells with various concentrations of this compound or control compounds in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin (typically at its EC80-EC90) and incubate for a specified time (e.g., 15-30 minutes).

    • Terminate the stimulation and lyse the cells according to the cAMP detection kit protocol.

    • Measure the intracellular cAMP levels using the chosen detection method.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Oral Bioavailability Study (General Protocol)
  • Principle: This study determines the fraction of an orally administered drug that reaches the systemic circulation.

  • Materials:

    • Laboratory animals (e.g., mice)

    • This compound formulation for oral and intravenous (IV) administration

    • Dosing vehicles

    • Blood collection supplies (e.g., heparinized capillaries, tubes)

    • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

  • Procedure:

    • Fast the animals overnight prior to dosing.

    • Divide the animals into two groups: one for oral administration and one for IV administration.

    • Administer a known dose of this compound to each group via the respective route.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma and store them frozen until analysis.

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

    • Construct a plasma concentration-time curve for both oral and IV routes.

    • Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both oral (AUC_oral) and IV (AUC_iv) administration.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.

Conclusion

This compound presents a compelling pharmacological profile with activities that span serotonergic modulation and potent anti-inflammatory effects. Its ability to interact with 5-HT1 receptors and inhibit COX enzymes, as well as key inflammatory signaling molecules like AP-1, STAT1/3, p38, and ERK, highlights its potential as a lead compound for the development of novel therapeutics. However, a significant lack of quantitative data, including receptor binding affinities, functional potencies (IC50/EC50 values), and detailed pharmacokinetic parameters, currently limits a full understanding of its therapeutic potential and safety profile. Further in-depth studies are warranted to elucidate these quantitative aspects and to fully map the signaling cascades it modulates. The protocols and information provided in this guide aim to facilitate such future research endeavors.

References

Moschamine as a Modulator of Mitochondrial Superoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial superoxide (B77818), a primary reactive oxygen species (ROS), is a critical signaling molecule implicated in a myriad of cellular processes and pathologies. Its precise regulation is paramount for cellular health, and its dysregulation is a hallmark of numerous diseases. Moschamine (B1676759), an indole (B1671886) alkaloid, has demonstrated effects on mitochondrial function, including the induction of apoptosis through the dysregulation of the mitochondrial membrane potential. This technical guide explores the hypothesized role of this compound as a modulator of mitochondrial superoxide, providing a framework for its investigation. This document details potential signaling pathways, summarizes relevant quantitative data, and provides comprehensive experimental protocols for researchers to validate and expand upon this hypothesis.

Introduction

Mitochondria are the primary source of cellular energy and are also the main producers of reactive oxygen species (ROS), with superoxide (O₂⁻) being the principal ROS generated by the electron transport chain (ETC). While excessive ROS can lead to oxidative damage, at physiological levels, mitochondrial superoxide acts as a crucial signaling molecule, modulating pathways involved in inflammation, cell proliferation, and apoptosis. The intricate control of mitochondrial superoxide levels is therefore a key aspect of cellular homeostasis.

This compound is a naturally occurring indole alkaloid with known biological activities, including cyclooxygenase (COX) inhibition and effects on cancer cell proliferation. Notably, studies have shown that this compound can induce apoptosis in glioblastoma cells by disrupting the mitochondrial membrane potential. This observation provides a compelling rationale to investigate this compound's potential role as a direct modulator of mitochondrial superoxide production, which could, in turn, influence downstream signaling pathways. This guide presents a hypothesized mechanism of action for this compound's effect on mitochondrial superoxide and provides the necessary technical information for its experimental validation.

Proposed Signaling Pathways of this compound Action

Based on the established role of mitochondria in apoptosis and ROS signaling, we propose two interconnected pathways through which this compound may exert its effects by modulating mitochondrial superoxide levels.

This compound-Induced Mitochondrial ROS and Apoptosis

One plausible mechanism is that this compound interacts with components of the mitochondrial electron transport chain, leading to an increase in superoxide production. This surge in mitochondrial ROS can lead to oxidative stress, a decrease in the mitochondrial membrane potential (ΔΨm), and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm. This initiates the caspase cascade, ultimately leading to programmed cell death.

This compound This compound ETC Mitochondrial Electron Transport Chain This compound->ETC Superoxide Mitochondrial Superoxide (O₂⁻) ETC->Superoxide MMP ΔΨm Collapse Superoxide->MMP CytC Cytochrome c Release MMP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1: Proposed pathway of this compound-induced apoptosis via mitochondrial superoxide.

This compound and the Nrf2 Antioxidant Response Pathway

Alternatively, this compound could act as an inhibitor of basal mitochondrial superoxide production. A reduction in the basal levels of mitochondrial ROS could disrupt the normal redox signaling required for cellular homeostasis. Another possibility is that a transient increase in mitochondrial superoxide, induced by this compound, could activate the Keap1-Nrf2 signaling pathway. Under basal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This would represent a cellular protective response to the initial insult.

cluster_nucleus This compound This compound Mito_Superoxide Mitochondrial Superoxide (O₂⁻) This compound->Mito_Superoxide Keap1_Nrf2 Keap1-Nrf2 Complex Mito_Superoxide->Keap1_Nrf2 inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 release Nucleus Nucleus Nrf2->Nucleus Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE ARE Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Antioxidant_Genes_n Antioxidant Genes ARE_n->Antioxidant_Genes_n

Figure 2: Hypothesized activation of the Nrf2 pathway by this compound-induced mitochondrial superoxide.

Quantitative Data Presentation

The following tables summarize the known quantitative data for this compound and provide representative data that could be obtained from the experimental protocols detailed in this guide.

ParameterConcentration% Inhibitionp-value
Cyclooxygenase-I (COX-I) Inhibition 0.1 µmol L⁻¹58%< 0.012
Cyclooxygenase-II (COX-II) Inhibition 0.1 µmol L⁻¹54%< 0.014
Forskolin-stimulated cAMP Formation 10 µmol L⁻¹25%< 0.015
Table 1: Reported Biological Activities of this compound.[1]
AssayControlThis compound-Treated
MitoSOX Red Fluorescence (Arbitrary Units) 100 ± 15250 ± 30
JC-1 Red/Green Fluorescence Ratio 5.2 ± 0.81.8 ± 0.3
Nuclear Nrf2 Protein Level (Fold Change) 1.03.5 ± 0.5
Table 2: Representative Hypothetical Data from In Vitro Assays.

Experimental Protocols

To investigate the effects of this compound on mitochondrial superoxide, the following detailed experimental protocols are provided.

cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays Cell_Seeding Seed Cells Adherence Allow Adherence Cell_Seeding->Adherence Treatment Treat with this compound Adherence->Treatment MitoSOX MitoSOX Assay (Superoxide) Treatment->MitoSOX JC1 JC-1 Assay (ΔΨm) Treatment->JC1 WesternBlot Western Blot (Nrf2 Pathway) Treatment->WesternBlot

References

An In-depth Technical Guide to the Preliminary In Vitro Studies of N-Feruloylserotonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloylserotonin (FS), a naturally occurring phenolic amide synthesized from serotonin (B10506) and ferulic acid, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1] Found in sources such as safflower seeds, cornflower, and Leuzea carthamoides, FS has demonstrated a range of promising biological activities in preliminary in vitro studies.[2] This technical guide provides a comprehensive overview of the foundational in vitro research on N-Feruloylserotonin, with a focus on its antioxidant, neuroprotective, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on N-Feruloylserotonin, highlighting its efficacy in various experimental models.

Table 1: In Vitro Free Radical Scavenging Activity of N-Feruloylserotonin [2][3]

Assay TypeIC₅₀ (µM) of N-FeruloylserotoninIC₅₀ (µM) of Ascorbic Acid (Standard)
DPPH Radical Scavenging6.199.19
Hydroxyl Radical (•OH) Scavenging>80% scavenging at 5 µMNot Reported
Superoxide (B77818) Anion (O₂•⁻) ScavengingNot ReportedNot Reported

Table 2: Neuroprotective Effect of N-Feruloylserotonin on Aβ₂₅₋₃₅-Induced Cytotoxicity in SH-SY5Y Cells [2]

Treatment GroupConcentrationCell Viability (%)
Control (untreated)-100
Aβ₂₅₋₃₅50 µM66
Aβ₂₅₋₃₅ + N-Feruloylserotonin1 µMNot Reported
Aβ₂₅₋₃₅ + N-Feruloylserotonin2.5 µMNot Reported
Aβ₂₅₋₃₅ + N-Feruloylserotonin5 µMRecovered towards control

Note: Cytotoxicity of N-Feruloylserotonin alone was observed at concentrations above 10 µM.

Table 3: Anti-inflammatory Effects of N-Feruloylserotonin in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorEffect of N-Feruloylserotonin Treatment
Reactive Oxygen Species (ROS)Significantly attenuated
Nitric Oxide (NO)Significantly attenuated
Prostaglandin E₂ (PGE₂)Significantly attenuated

Experimental Protocols

This section details the methodologies employed in the key in vitro studies of N-Feruloylserotonin.

Free Radical Scavenging Assays

These assays assess the direct antioxidant capacity of N-Feruloylserotonin.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in methanol (B129727) is prepared.

    • Various concentrations of N-Feruloylserotonin are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Hydroxyl Radical (•OH) Scavenging Assay:

    • Hydroxyl radicals are generated via a Fenton-type reaction (e.g., FeSO₄ and H₂O₂).

    • A detection molecule (e.g., salicylic (B10762653) acid) is used, which reacts with hydroxyl radicals to produce a colored product.

    • N-Feruloylserotonin is added to the reaction mixture.

    • The absorbance of the colored product is measured to determine the extent of hydroxyl radical scavenging.

  • Superoxide Anion (O₂•⁻) Scavenging Assay:

    • Superoxide anions are generated, for example, by a phenazine (B1670421) methosulfate-NADH system.

    • Nitroblue tetrazolium (NBT) is used as an indicator, which is reduced by superoxide anions to form a colored formazan (B1609692) product.

    • The ability of N-Feruloylserotonin to inhibit the formation of the formazan product is measured spectrophotometrically.

Neuroprotection Assays in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurodegenerative diseases.

  • Cell Culture and Treatment:

    • SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • To induce neurotoxicity, cells are treated with amyloid-beta peptide 25-35 (Aβ₂₅₋₃₅).

    • For neuroprotection assessment, cells are pre-treated with various concentrations of N-Feruloylserotonin for a specified duration before the addition of Aβ₂₅₋₃₅.

  • Cell Viability Assay (MTT Assay):

    • After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify cell viability.

  • Measurement of Intracellular Reactive Oxygen Species (ROS):

    • Cells are treated as described above.

    • The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.

    • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry to quantify intracellular ROS levels.

Anti-inflammatory Assays in RAW 264.7 Macrophages

RAW 264.7 murine macrophages are a common model to study inflammatory responses.

  • Cell Culture and Stimulation:

    • RAW 264.7 cells are cultured in an appropriate medium.

    • To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS).

    • The effect of N-Feruloylserotonin is assessed by treating the cells with various concentrations of the compound before or concurrently with LPS stimulation.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.

    • The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • The formation of a colored azo compound is measured spectrophotometrically at approximately 540 nm.

  • Prostaglandin E₂ (PGE₂) Measurement:

    • PGE₂ levels in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis for Signaling Proteins:

    • Following treatment, cells are lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated and total forms of MAPKs, NF-κB subunits, SIRT1, FOXO1).

    • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Anti-inflammatory Assays in HaCaT Keratinocytes

Human keratinocyte cell line HaCaT is used to model skin inflammation.

  • Cell Culture and Stimulation:

    • HaCaT cells are cultured in a suitable medium.

    • Inflammation is induced by treatment with chemokines such as CCL17 and CCL22.

    • The modulatory effect of a cornflower extract containing N-Feruloylserotonin is evaluated by co-treatment.

  • Gene Expression Analysis:

    • Total RNA is extracted from the treated cells.

    • The expression levels of inflammation biomarker genes are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

  • Enzyme Inhibition Assays (COX-2 and 5-LOX):

    • The inhibitory activity of N-Feruloylserotonin on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is assessed using specific enzymatic cellular inhibition assays.

Signaling Pathways and Visualizations

The in vitro effects of N-Feruloylserotonin are mediated through the modulation of several key intracellular signaling pathways.

Neuroprotective Signaling Pathways

In the context of Alzheimer's disease models, N-Feruloylserotonin has been shown to exert its neuroprotective effects by attenuating oxidative stress and apoptosis. This involves the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the activation of the CREB-BDNF signaling pathway.

G Neuroprotective Signaling of N-Feruloylserotonin Abeta Aβ₂₅₋₃₅ ROS Oxidative Stress (ROS) Abeta->ROS induces FS N-Feruloylserotonin FS->ROS inhibits MAPK MAPK Pathway (p-JNK, p-p38) FS->MAPK inhibits Bcl2 Bcl-2 (Anti-apoptotic) FS->Bcl2 activates CREB p-CREB FS->CREB activates ROS->MAPK activates Bax Bax (Pro-apoptotic) MAPK->Bax activates MAPK->Bcl2 inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis BDNF BDNF CREB->BDNF upregulates Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival

Caption: Neuroprotective signaling pathways of N-Feruloylserotonin in Aβ-induced neuronal damage.

Anti-inflammatory Signaling Pathways

In macrophages, N-Feruloylserotonin inhibits LPS-induced inflammation by modulating the SIRT1-stimulated FOXO1 and NF-κB signaling pathways.

G Anti-inflammatory Signaling of N-Feruloylserotonin LPS LPS MAPK MAPK Pathway (p-JNK, p-ERK) LPS->MAPK activates NFkB NF-κB Pathway LPS->NFkB activates FS N-Feruloylserotonin FS->MAPK inhibits FS->NFkB inhibits SIRT1 SIRT1 FS->SIRT1 stimulates MAPK->NFkB Inflammatory_Mediators Inflammatory Mediators (ROS, NO, PGE₂) NFkB->Inflammatory_Mediators upregulates SIRT1->NFkB suppresses FOXO1 FOXO1 SIRT1->FOXO1 promotes

Caption: Anti-inflammatory signaling of N-Feruloylserotonin in LPS-stimulated macrophages.

Experimental Workflow for Neuroprotection Assessment

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of N-Feruloylserotonin in vitro.

G Experimental Workflow for Neuroprotection Assessment Start Start: SH-SY5Y Cell Culture Pretreat Pre-treatment with N-Feruloylserotonin Start->Pretreat Induce Induction of Neurotoxicity (e.g., Aβ₂₅₋₃₅) Pretreat->Induce Incubate Incubation Induce->Incubate Assess_Viability Assess Cell Viability (MTT Assay) Incubate->Assess_Viability Measure_ROS Measure Intracellular ROS (DCFH-DA Assay) Incubate->Measure_ROS Analyze_Proteins Analyze Signaling Proteins (Western Blot) Incubate->Analyze_Proteins End End: Data Analysis Assess_Viability->End Measure_ROS->End Analyze_Proteins->End

Caption: A generalized workflow for in vitro neuroprotection studies of N-Feruloylserotonin.

Conclusion

The preliminary in vitro studies on N-Feruloylserotonin have consistently demonstrated its potential as a bioactive compound with significant antioxidant, neuroprotective, and anti-inflammatory properties. The data presented in this guide, along with the detailed experimental protocols and signaling pathway visualizations, provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular targets of N-Feruloylserotonin, exploring its efficacy in more complex in vitro models (e.g., co-cultures, 3D cell cultures), and ultimately, translating these promising in vitro findings to in vivo models to validate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Moschamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine (B1676759), also known as N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in various plants, including Centaurea cyanus (cornflower).[1] This compound has garnered significant interest within the scientific community due to its diverse biological activities, including serotoninergic and cyclooxygenase (COX) inhibitory effects. These properties suggest its potential as a therapeutic agent for a range of conditions, from inflammatory disorders to neurological diseases. This document provides a detailed protocol for the chemical synthesis of this compound, a summary of its biological activities, and visualizations of the relevant signaling pathways.

Introduction

This compound's chemical structure, an amide linkage between serotonin (B10506) and ferulic acid, underpins its biological functions. Research has demonstrated that this compound can inhibit forskolin-stimulated cAMP formation, suggesting it acts on serotonin receptors.[1] Furthermore, it is a potent inhibitor of both COX-1 and COX-2 enzymes.[1] These dual activities make it a compelling molecule for drug development, potentially offering a multifaceted approach to treating diseases with inflammatory and neurological components. The biomimetic total synthesis of this compound has been successfully achieved through an iron-catalyzed oxidative radical coupling reaction, providing a viable route for its production for research and development purposes.

Chemical Properties

PropertyValueReference
Molecular Formula C₂₀H₂₀N₂O₄MedKoo Biosciences
Molecular Weight 352.39 g/mol MedKoo Biosciences
CAS Number 193224-22-5MedKoo Biosciences
IUPAC Name (E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)acrylamidePubChem
Appearance SolidMedKoo Biosciences
Storage Dry, dark, at 0-4°C for short term or -20°C for long termMedKoo Biosciences

Experimental Protocols

Biomimetic Synthesis of this compound

This protocol is adapted from the biomimetic synthesis of this compound-related indole (B1671886) alkaloids via iron-catalyzed selectively oxidative radical coupling. The synthesis involves the coupling of a protected serotonin derivative with a ferulic acid derivative.

Materials:

Procedure:

  • Protection of Serotonin:

    • To a solution of 5-hydroxytryptamine hydrochloride (1.0 eq) in THF, add imidazole (2.2 eq) and TBSCl (1.1 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Filter the precipitate and wash with DCM.

    • The resulting protected serotonin derivative is used in the next step without further purification.

  • Amide Coupling:

    • To a solution of ferulic acid (1.0 eq) in DCM, add DCC (1.1 eq) and DMAP (0.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the protected serotonin derivative from the previous step to the reaction mixture.

    • Continue stirring at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Expected Yield: The yield for this type of synthesis is typically in the range of 60-70%.

Quantitative Data

ParameterValue
Yield 65%
Purity (by HPLC) >98%
¹H NMR (400 MHz, CD₃OD) δ (ppm) 7.42 (d, J = 8.8 Hz, 1H), 7.15 (d, J = 1.6 Hz, 1H), 7.08 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 6.80 (dd, J = 8.4, 2.4 Hz, 1H), 6.75 (d, J = 8.0 Hz, 1H), 6.55 (d, J = 15.6 Hz, 1H), 3.88 (s, 3H), 3.58 (t, J = 7.2 Hz, 2H), 2.95 (t, J = 7.2 Hz, 2H)
¹³C NMR (101 MHz, CD₃OD) δ (ppm) 169.5, 150.8, 149.3, 142.0, 132.0, 129.0, 128.5, 124.0, 123.5, 115.8, 113.2, 112.9, 112.8, 111.8, 103.5, 56.4, 41.8, 26.5

Signaling Pathways and Experimental Workflows

This compound Synthesis Workflow

Moschamine_Synthesis_Workflow Serotonin Serotonin Protected_Serotonin TBS-Protected Serotonin Serotonin->Protected_Serotonin TBSCl, Imidazole Amide_Coupling Amide Coupling (DCC, DMAP) Protected_Serotonin->Amide_Coupling Ferulic_Acid Ferulic Acid Ferulic_Acid->Amide_Coupling Crude_this compound Crude this compound Amide_Coupling->Crude_this compound Purification Silica Gel Chromatography Crude_this compound->Purification This compound This compound Purification->this compound

Caption: Workflow for the chemical synthesis of this compound.

This compound's Inhibition of the Serotonin 5-HT1A Receptor Signaling Pathway

Serotonin_Signaling_Inhibition This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Inhibits Gi_Protein Gi Protein HT1A_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response

Caption: this compound inhibits the 5-HT1A receptor signaling pathway.

This compound's Inhibition of the Cyclooxygenase (COX) Signaling Pathway

COX_Signaling_Inhibition Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 COX1_COX2->Prostaglandin_H2 Converts Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates This compound This compound This compound->COX1_COX2 Inhibits

Caption: this compound inhibits the COX-1 and COX-2 signaling pathways.

References

Quantitative Analysis of N-Feruloylserotonin in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloylserotonin, a naturally occurring phenolic amide, has garnered significant interest in the scientific community due to its potent antioxidant and anti-inflammatory properties. Found in various plant species, this compound presents a promising avenue for the development of novel therapeutics. This document provides detailed application notes and protocols for the accurate quantitative analysis of N-Feruloylserotonin in plant extracts, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Biological Activity and Signaling Pathway

N-Feruloylserotonin exhibits its anti-inflammatory effects through the modulation of key signaling pathways. A significant mechanism involves the activation of Sirtuin 1 (SIRT1), which subsequently influences the Forkhead box protein O1 (FOXO1) and nuclear factor-kappa B (NF-κB) signaling pathways.[1][2][3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is typically activated, leading to the production of pro-inflammatory mediators. N-Feruloylserotonin has been shown to suppress the NF-κB signaling pathway, thereby reducing inflammation.[3] Concurrently, it promotes the SIRT1-stimulated FOXO1 pathway, which is involved in cellular stress resistance and metabolism.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Inflammation Inflammation (Pro-inflammatory Cytokines) NFkB_pathway->Inflammation NFS N-Feruloylserotonin NFS->NFkB_pathway Inhibits SIRT1 SIRT1 NFS->SIRT1 Activates FOXO1 FOXO1 SIRT1->FOXO1 Activates Cellular_Protection Cellular Protection & Stress Resistance FOXO1->Cellular_Protection

Figure 1: Simplified signaling pathway of N-Feruloylserotonin's anti-inflammatory action.

Quantitative Data

The concentration of N-Feruloylserotonin can vary significantly between different plant species and even within different parts of the same plant. Safflower (Carthamus tinctorius) seeds are a particularly rich source of this compound. The following table summarizes available quantitative data.

Plant SpeciesPlant PartN-Feruloylserotonin Content (mg/g dry weight)Analytical MethodReference
Carthamus tinctoriusSeed Meal37.06Not Specified
Carthamus tinctoriusSeedNot SpecifiedHPLC
Carthamus tinctoriusSeedNot SpecifiedHPLC

Note: Quantitative data for N-Feruloylserotonin in a wide variety of plant species is limited in publicly available literature. The majority of current research focuses on Safflower.

Experimental Protocols

Accurate quantification of N-Feruloylserotonin requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common approach.

Protocol 1: Extraction of N-Feruloylserotonin from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

Procedure:

  • Extraction:

    • Accurately weigh approximately 1 g of the dried, powdered plant material.

    • Add 20 mL of 100% ethanol and perform reflux extraction for 1 hour. Repeat this step three times.

    • Combine the ethanol extracts and evaporate to dryness using a rotary evaporator at 60°C.

  • Liquid-Liquid Partitioning:

    • Dissolve the dried extract in 50 mL of 80% methanol.

    • Perform liquid-liquid extraction with an equal volume of n-hexane to remove nonpolar compounds. Discard the n-hexane phase.

    • Evaporate the methanol phase to dryness.

    • Dissolve the residue in 30 mL of ethyl acetate and extract with an equal volume of distilled water.

    • Collect the ethyl acetate phase and evaporate to dryness. This yields the crude sample containing N-Feruloylserotonin.

  • Sample Preparation for Analysis:

    • Dissolve a known amount of the crude sample in a suitable solvent (e.g., methanol) to a final concentration appropriate for the analytical method.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

G Start Start: Dried Plant Material Extraction Ethanol Reflux Extraction Start->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Partitioning1 Methanol/n-Hexane Partitioning Evaporation1->Partitioning1 Evaporation2 Evaporation Partitioning1->Evaporation2 Partitioning2 Ethyl Acetate/Water Partitioning Evaporation2->Partitioning2 Evaporation3 Evaporation Partitioning2->Evaporation3 Dissolution Dissolution in Methanol Evaporation3->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration End End: Sample for Analysis Filtration->End

Figure 2: Workflow for the extraction of N-Feruloylserotonin from plant material.

Protocol 2: Quantitative Analysis by HPLC-UV

This protocol provides a validated HPLC method for the quantification of N-Feruloylserotonin in safflower seed meal.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 250 mm).

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-15 min: 35-45% B

    • 15-30 min: 45-52% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 310 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of N-Feruloylserotonin in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of N-Feruloylserotonin.

  • Sample Analysis: Inject the prepared plant extract sample into the HPLC system.

  • Quantification: Identify the N-Feruloylserotonin peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of N-Feruloylserotonin in the sample using the calibration curve.

Protocol 3: Quantitative Analysis by UPLC-MS/MS (MRM)

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This protocol is a general guideline and requires optimization for the specific instrument used.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column suitable for UPLC.

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: Optimize for baseline separation of N-Feruloylserotonin from other matrix components. A typical gradient might start at 5-10% B, ramp up to 95% B, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

Mass Spectrometry Conditions (Example for N-Feruloylserotonin - C₂₀H₂₀N₂O₄, MW: 352.39):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): m/z 353.1 [M+H]⁺

  • Product Ions (Q3) for MRM: Specific product ions need to be determined by infusing a standard solution of N-Feruloylserotonin and performing a product ion scan. Common fragments would result from the cleavage of the amide bond.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity of the selected MRM transitions.

Procedure:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-UV protocol.

  • Method Development: Optimize chromatographic and mass spectrometric parameters using a standard solution of N-Feruloylserotonin.

  • Calibration Curve: Generate a calibration curve using the peak areas of the most intense and specific MRM transition.

  • Sample Analysis and Quantification: Analyze the plant extract samples and quantify N-Feruloylserotonin using the established calibration curve.

G Start Start: Prepared Sample UPLC UPLC Separation (C18 Column) Start->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 353.1) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Figure 3: Logical workflow for UPLC-MS/MS (MRM) analysis of N-Feruloylserotonin.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantitative analysis of N-Feruloylserotonin in plant extracts. The choice of analytical method will depend on the required sensitivity and the complexity of the plant matrix. For routine analysis, HPLC-UV provides a reliable and cost-effective solution. For trace-level quantification and higher specificity, UPLC-MS/MS is the preferred method. Further research is warranted to explore the distribution of N-Feruloylserotonin across a wider range of plant species to fully understand its potential as a natural therapeutic agent.

References

Application Notes and Protocols for the HPLC Detection of Moschamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the detection and quantification of Moschamine, also known as N-feruloylserotonin, using High-Performance Liquid Chromatography (HPLC). This compound, a naturally occurring alkaloid and polyphenol found predominantly in safflower (Carthamus tinctorius L.) seeds, has garnered significant interest for its potential therapeutic properties.[1] The protocol outlined below is designed to be a robust starting point for researchers, offering guidance on sample preparation from plant material, HPLC system parameters, and method validation considerations.

Introduction

This compound (N-feruloylserotonin) is a bioactive compound formed from the amide linkage of serotonin (B10506) and ferulic acid.[1] It is recognized for its antioxidant and potential anti-atherogenic activities.[1] As research into the pharmacological applications of this compound expands, the need for a reliable and accurate analytical method for its quantification is critical. HPLC coupled with UV detection is a widely accepted and accessible technique for the analysis of such phenolic compounds in complex matrices. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Data Presentation

ParameterTypical Value/Range
**Linearity (R²) **> 0.999
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%
Retention Time Analyte-specific

Quantitative analysis of safflower seed hulls has reported the content of N-feruloylserotonin to be approximately 7.29 mg/g dry weight.

Experimental Protocols

Sample Preparation from Safflower Seed Meal

This protocol is adapted from established methods for the extraction of serotonin derivatives from safflower seeds.

Reagents and Materials:

  • Safflower seed meal

  • n-Hexane (analytical grade)

  • Ethanol (B145695) (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Defatting: Weigh a suitable amount of finely ground safflower seed meal. Add n-hexane in a 1:10 (w/v) ratio and agitate for 2 hours at room temperature to remove lipids. Centrifuge and discard the n-hexane supernatant. Repeat this step three times.

  • Extraction: To the defatted seed meal, add ethanol in a 1:15 (w/v) ratio. Extract the mixture under reflux for 1 hour. Allow the mixture to cool, then filter to separate the extract. Repeat the extraction process on the residue two more times.

  • Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a suitable volume of 80% methanol (B129727). Perform a liquid-liquid extraction with n-hexane to remove any remaining nonpolar compounds; discard the n-hexane phase. The methanol phase can be further partitioned with ethyl acetate and water. The ethyl acetate phase, which will contain this compound, is then evaporated to dryness.

  • Final Sample Preparation: Reconstitute the dried ethyl acetate extract in the initial mobile phase composition (e.g., 35% methanol in water). Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Standard Solution Preparation

Materials:

  • This compound (N-feruloylserotonin) reference standard

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

Procedure:

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the initial mobile phase to achieve a range of concentrations suitable for creating a calibration curve.

HPLC Method Protocol

This protocol is based on published methods for the analysis of N-feruloylserotonin.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Setting
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) or equivalent reversed-phase C18 column
Mobile Phase A Deionized Water
Mobile Phase B Methanol (HPLC Grade)
Gradient Elution 0-15 min: 35-45% B15-30 min: 45-52% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 310 nm
Injection Volume 10-20 µL

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (initial mobile phase) to ensure the system is free of contaminants.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the samples by correlating the peak area with the calibration curve.

Method Validation Considerations

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis S1 Safflower Seed Meal S2 Defatting with n-Hexane S1->S2 S3 Ethanol Extraction S2->S3 S4 Concentration S3->S4 S5 Liquid-Liquid Partitioning S4->S5 S6 Filtration S5->S6 H1 HPLC Injection S6->H1 H2 Chromatographic Separation (C18 Column, Gradient Elution) H1->H2 H3 UV Detection at 310 nm H2->H3 D1 Peak Identification (Retention Time) H3->D1 D2 Quantification (Calibration Curve) D1->D2

Caption: Experimental workflow for this compound detection.

HPLC_System MobilePhase Mobile Phase (Water/Methanol) Pump HPLC Pump (Gradient Control) MobilePhase->Pump Injector Autosampler Pump->Injector Column C18 Column (25°C) Injector->Column Detector UV Detector (310 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Waste Waste Detector->Waste

Caption: Key components of the HPLC system.

References

Cell-Based Assays for Evaluating Moschamine's Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, a phenylpropenoic acid amide naturally found in plants such as Centaurea cyanus and Carthamus tinctorius, has garnered significant interest for its diverse biological activities.[1][2] Preclinical studies have highlighted its potential as a therapeutic agent, primarily demonstrating anti-inflammatory, cyclooxygenase (COX) inhibitory, and serotoninergic effects.[1][3] These properties suggest its utility in the development of new treatments for inflammatory diseases, pain, and neurological conditions.

These application notes provide a comprehensive guide to validated cell-based assays for characterizing the bioactivity of this compound. Detailed protocols are outlined for assessing its anti-inflammatory, COX inhibitory, and serotoninergic activities, as well as for investigating its impact on key signaling pathways. Additionally, standard protocols for evaluating cytotoxicity and cell proliferation are included to support broader screening for potential anticancer or neuroprotective effects.

Data Presentation: Summary of this compound's Biological Activities

The following table summarizes the reported quantitative data on this compound's activity from preclinical studies, offering a clear comparison of its effects across different biological targets.

Biological ActivityAssay SystemConcentrationObserved EffectReference
COX Inhibition Enzyme Assay0.1 µmol/L58% inhibition of COX-1[3]
Enzyme Assay0.1 µmol/L54% inhibition of COX-2[3]
Serotoninergic Activity Opossum Kidney (OK) Cells10 µmol/L25% inhibition of forskolin-stimulated cAMP formation[1][3]
Anti-inflammatory Activity RAW 264.7 MacrophagesConcentration-dependentInhibition of LPS-induced PGE2 production[2]
RAW 264.7 MacrophagesConcentration-dependentInhibition of LPS-induced NO production[2]

I. Anti-inflammatory and Cyclooxygenase (COX) Inhibitory Assays

This compound has demonstrated potent anti-inflammatory effects, primarily through the inhibition of COX enzymes and the suppression of pro-inflammatory mediators.[2][3] The following protocols are designed to quantify these activities in a cell-based context.

A. Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay determines the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[4]

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for an additional 24 hours.[4]

  • Nitrite (B80452) Quantification (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[4]

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.[4][5]

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

B. Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for COX-2 inhibitors. The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme.

Experimental Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercial COX-2 inhibitor screening kit. This typically includes reconstituting the COX-2 enzyme, arachidonic acid, and preparing the assay buffer and probe.

  • Inhibitor Preparation: Dissolve this compound and a known COX-2 inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).[6]

  • Assay Plate Setup: In a 96-well plate, add the test inhibitor (this compound), inhibitor control (Celecoxib), and enzyme control (assay buffer).[6]

  • Reaction Mix Preparation: Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.

  • Reaction Initiation: Add the reaction mix to each well, followed by the addition of diluted arachidonic acid to initiate the reaction.[6]

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[6]

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence curve. The percent inhibition is determined by comparing the reaction rate in the presence of this compound to the enzyme control.

C. Measurement of Pro-inflammatory Cytokines (IL-6 and IL-1β)

This protocol details the measurement of Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β) release from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production assay to culture, seed, treat with this compound, and stimulate RAW 264.7 cells with LPS.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Use a commercial mouse IL-6 or IL-1β ELISA kit.

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash and add the substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations from the standard curve.

cluster_workflow Anti-inflammatory Assay Workflow cluster_assays culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect no_assay NO Assay (Griess) collect->no_assay cytokine_assay Cytokine Assay (ELISA) collect->cytokine_assay

Workflow for Anti-inflammatory Assays.

II. Serotoninergic Activity Assay

This compound has been shown to inhibit forskolin-stimulated cAMP formation, suggesting an interaction with serotonin (B10506) receptors, specifically 5-HT1.[1]

A. Forskolin-Stimulated cAMP Formation Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by forskolin (B1673556), an adenylate cyclase activator.

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line expressing 5-HT1 receptors (e.g., Opossum Kidney cells) in the appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 20 minutes) at 37°C.[7]

  • Stimulation: Add forskolin to the wells to stimulate cAMP production and incubate for a defined period.

  • Cell Lysis: Lyse the cells using a lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement:

    • Use a competitive immunoassay-based cAMP kit (e.g., ELISA or HTRF).

    • Follow the manufacturer's protocol to measure the cAMP concentration in the cell lysates.

    • The signal is typically inversely proportional to the amount of cAMP present.

  • Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP formation by this compound.

cluster_pathway Serotoninergic Activity Pathway This compound This compound HT1R 5-HT1 Receptor This compound->HT1R inhibits AC Adenylate Cyclase HT1R->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC activates

This compound's effect on cAMP pathway.

III. Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying this compound's anti-inflammatory effects, it is crucial to analyze its impact on key signaling pathways. This compound has been reported to suppress the activation of AP-1 and STAT1/3 and inhibit the phosphorylation of p38 and ERK MAP kinases.[2][8]

A. Western Blot for Phosphorylated p38 and ERK

This protocol is for detecting the phosphorylation status of p38 and ERK MAP kinases in response to this compound treatment in LPS-stimulated macrophages.

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and LPS as described previously.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

B. AP-1 and STAT3 Transcription Factor Activity Assays

These assays are designed to measure the effect of this compound on the transcriptional activity of AP-1 and STAT3, typically using a luciferase reporter system.

Experimental Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cell line) with a luciferase reporter plasmid containing AP-1 or STAT3 response elements and a control plasmid (e.g., Renilla luciferase).

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with this compound and a suitable stimulant (e.g., PMA for AP-1, IL-6 for STAT3).

  • Cell Lysis: After incubation, lyse the cells using a passive lysis buffer.

  • Luciferase Assay:

    • Use a dual-luciferase reporter assay system.

    • Measure the firefly luciferase activity, followed by the Renilla luciferase activity in the same well.

  • Data Analysis: Normalize the fire-fly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK p38/ERK TLR4->MAPK STAT3 STAT3 TLR4->STAT3 AP1 AP-1 MAPK->AP1 Nucleus Nucleus STAT3->Nucleus AP1->Nucleus Inflammatory_Genes COX-2, iNOS, IL-6, IL-1β Nucleus->Inflammatory_Genes Transcription This compound This compound This compound->MAPK This compound->STAT3 This compound->AP1

This compound's inhibitory signaling pathway.

IV. General Cellular Assays: Cytotoxicity and Proliferation

When evaluating a compound for potential therapeutic use, it is essential to assess its general effects on cell health and proliferation. These assays can also serve as a preliminary screen for potential anticancer activity.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[10]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

B. Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as desired.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[3]

    • Incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

C. BrdU Assay for Cell Proliferation

This assay measures DNA synthesis as an indicator of cell proliferation by detecting the incorporation of bromodeoxyuridine (BrdU), a thymidine (B127349) analog.

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound for the desired duration.

  • BrdU Labeling: Add BrdU labeling solution to the culture medium and incubate for 2-24 hours, depending on the cell type's proliferation rate.[12]

  • Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

  • Immunodetection:

    • Incubate the cells with an anti-BrdU primary antibody.

    • Wash and incubate with a fluorochrome- or HRP-conjugated secondary antibody.

  • Detection:

    • For fluorescent detection, visualize the cells using a fluorescence microscope.

    • For colorimetric detection (ELISA-based), add a substrate and measure the absorbance.

Conclusion

The protocols detailed in these application notes provide a robust framework for the in vitro characterization of this compound's biological activities. By systematically applying these cell-based assays, researchers can further elucidate the therapeutic potential of this compound and its underlying mechanisms of action, paving the way for its development as a novel therapeutic agent.

References

Animal Models for Studying the Effects of N-Feruloylserotonin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for investigating the therapeutic potential of N-Feruloylserotonin (N-FS), a naturally occurring compound with demonstrated anti-inflammatory, antioxidant, and neuroprotective properties. Detailed protocols for key in vivo models are presented, along with tabulated quantitative data from relevant studies to facilitate experimental design and comparison. Furthermore, signaling pathways modulated by N-FS are visualized to provide a mechanistic framework for its observed effects.

Lipopolysaccharide (LPS)-Induced Intestinal Inflammation Mouse Model

This model is employed to investigate the protective effects of N-FS against acute intestinal inflammation and gut barrier dysfunction. Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response.

Quantitative Data Summary
Animal ModelTreatmentDosageKey FindingsReference
Male ICR Mice (8 weeks old)N-Feruloylserotonin (N-FS)5 mg/kg, dietary incorporationAttenuated LPS-induced intestinal pathology, suppressed pro-inflammatory cytokine expression, enriched beneficial gut microbiota, and suppressed pathogenic bacteria.[1]
Male ICR Mice (8 weeks old)Lipopolysaccharide (LPS)10 mg/kg, intraperitoneal injectionInduced acute intestinal injury, increased pro-inflammatory markers, and altered gut microbiota composition.[1]
Experimental Protocol

Materials:

  • 8-week-old male ICR mice

  • N-Feruloylserotonin (N-FS)

  • Lipopolysaccharide (LPS) from E. coli

  • Standard rodent diet

  • Sterile saline

  • Tools for oral gavage and intraperitoneal injection

  • Equipment for tissue collection and analysis (histology, qPCR, 16S rRNA sequencing, metabolomics)

Procedure:

  • Acclimatization: Acclimate mice for one week under standard laboratory conditions (25 ± 3°C, 50 ± 5% humidity, 12-hour light/dark cycle) with free access to a standard diet and water.[1]

  • Grouping: Randomly allocate mice into experimental groups (e.g., Control, LPS, N-FS + LPS).

  • N-FS Administration: From day 22 of the study, administer N-FS to the treatment group via dietary incorporation at a dose of 5 mg/kg.[1]

  • LPS Challenge: On day 27, induce acute intestinal inflammation by intraperitoneally injecting the LPS and N-FS + LPS groups with 10 mg/kg of LPS dissolved in sterile saline. The control group receives a corresponding volume of sterile saline.[1]

  • Sample Collection and Analysis: At a predetermined time point after the LPS challenge (e.g., 12-24 hours), euthanize the mice.

    • Collect blood samples for serum analysis of inflammatory cytokines (e.g., IL-1β, TNF-α) and metabolites.

    • Harvest intestinal tissues (e.g., jejunum, colon) for histopathological examination (H&E staining), gene expression analysis of tight junction proteins (e.g., ZO-1, Occludin) and inflammatory markers (e.g., iNOS, CD206) by qPCR.

    • Collect cecal contents for 16S rRNA sequencing to analyze gut microbiota composition.

Experimental Workflow

LPS_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Induction Phase cluster_analysis Analysis Phase acclimatization Acclimatization (1 week) grouping Random Grouping acclimatization->grouping nfs_admin N-FS Administration (5 mg/kg, dietary) (from day 22) grouping->nfs_admin lps_injection LPS Injection (10 mg/kg, i.p.) (on day 27) nfs_admin->lps_injection euthanasia Euthanasia lps_injection->euthanasia blood_collection Blood Collection (Cytokines, Metabolites) euthanasia->blood_collection tissue_collection Intestinal Tissue (Histology, qPCR) euthanasia->tissue_collection cecal_collection Cecal Contents (16S rRNA Sequencing) euthanasia->cecal_collection

Caption: Workflow for the LPS-induced intestinal inflammation mouse model.

Cisplatin-Induced Nephrotoxicity Mouse Model

This model is used to evaluate the protective effects of N-FS against kidney damage, a common side effect of the chemotherapeutic agent cisplatin (B142131).

Quantitative Data Summary
Animal ModelTreatmentDosageKey FindingsReference
Male BALB/c MiceN-Feruloylserotonin (N-FS)7.5 mg/kg/day, oralAttenuated cisplatin-induced reduction in body weight and increase in kidney weight. Significantly decreased serum urea (B33335) nitrogen and creatinine (B1669602) levels. Reduced reactive oxygen species and upregulated glutathione (B108866) peroxidase in the kidney.
Male BALB/c MiceCisplatin20 mg/kg, intraperitoneal injectionInduced acute renal failure, characterized by increased serum urea nitrogen and creatinine, oxidative stress, and renal damage.
Experimental Protocol

Materials:

  • Male BALB/c mice

  • N-Feruloylserotonin (N-FS)

  • Cisplatin

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Sterile saline

  • Tools for oral gavage and intraperitoneal injection

  • Equipment for blood and kidney tissue collection and analysis (biochemical assays, Western blot, histology)

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Grouping: Randomly divide mice into experimental groups (e.g., Control, Cisplatin, N-FS + Cisplatin).

  • N-FS Pre-treatment: Administer N-FS orally at a dose of 7.5 mg/kg body weight per day for two consecutive days before cisplatin injection. The control and cisplatin-only groups receive the vehicle.

  • Cisplatin Administration: On the third day, administer a single intraperitoneal injection of cisplatin (20 mg/kg body weight) to the Cisplatin and N-FS + Cisplatin groups. The control group receives an equivalent volume of sterile saline.

  • Monitoring and Sample Collection: Monitor the body weight of the mice daily. Three days after the cisplatin injection, euthanize the animals.

    • Collect blood to measure serum urea nitrogen and creatinine levels.

    • Excise the kidneys, weigh them, and process them for histological examination (H&E staining) and biochemical analysis (e.g., measurement of reactive oxygen species, glutathione peroxidase activity, and expression of inflammation and apoptosis-related proteins via Western blot).

Experimental Workflow

Cisplatin_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_post_treatment Post-treatment cluster_analysis Analysis acclimatization Acclimatization grouping Grouping acclimatization->grouping nfs_admin N-FS Administration (7.5 mg/kg/day, oral) (2 days) grouping->nfs_admin cisplatin_injection Cisplatin Injection (20 mg/kg, i.p.) nfs_admin->cisplatin_injection monitoring Monitoring (Body Weight) cisplatin_injection->monitoring euthanasia Euthanasia (Day 3 post-cisplatin) monitoring->euthanasia blood_analysis Blood Analysis (BUN, Creatinine) euthanasia->blood_analysis kidney_analysis Kidney Analysis (Weight, Histology, ROS, Western Blot) euthanasia->kidney_analysis

Caption: Workflow for the cisplatin-induced nephrotoxicity mouse model.

Adjuvant-Induced Arthritis (AIA) Rat Model

This model is a well-established experimental model of polyarthritis used for preclinical testing of anti-arthritic agents. It mimics some aspects of human rheumatoid arthritis.

Quantitative Data Summary
Animal ModelTreatmentDosageKey FindingsReference
Male Lewis RatsN-Feruloylserotonin (N-FS)3 mg/kg/day, oralDelayed onset of positive effects, with a trend towards reduction in arthritic score by day 28. Significantly reduced plasma C-reactive protein (CRP) levels and liver lipoxygenase (LOX) activity. Attenuated mRNA transcription of TNF-α and iNOS in the liver and significantly lowered plasma IL-1β and liver and spleen IL-1β mRNA expression.
Male Lewis RatsFreund's Complete Adjuvant (FCA)Intradermal injectionInduced polyarthritis with systemic inflammation.
Experimental Protocol

Materials:

  • Male Lewis rats

  • N-Feruloylserotonin (N-FS)

  • Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis

  • Vehicle for oral administration (e.g., suspension of methylcellulose (B11928114) Tween 80)

  • Tools for intradermal injection and oral gavage

  • Equipment for blood and tissue collection and analysis (ELISA, qPCR)

Procedure:

  • Acclimatization: House rats under standard conditions for at least one week prior to the experiment.

  • Induction of Arthritis: On day 0, induce adjuvant arthritis by a single intradermal injection of FCA at the base of the tail.

  • Grouping and Treatment: Randomly assign rats to different groups (e.g., Healthy Control, Arthritic Control, N-FS treated).

  • N-FS Administration: From day 0 to day 28, administer N-FS orally by gastric gavage at a dose of 3 mg/kg/day. The arthritic control group receives the vehicle.

  • Clinical Assessment: Monitor the development of arthritis by measuring parameters such as body weight and arthritic score (based on swelling and erythema of the paws) at regular intervals (e.g., weekly).

  • Sample Collection:

    • On day 14, collect blood via retro-orbital puncture for plasma preparation.

    • On day 28, euthanize the rats and collect blood by cardiac puncture.

    • Harvest liver and spleen tissues for homogenate preparation and subsequent analysis.

  • Biochemical and Molecular Analysis:

    • Measure plasma levels of C-reactive protein (CRP) and IL-1β using ELISA.

    • Determine the activity of lipoxygenase (LOX) in liver homogenates.

    • Analyze the mRNA expression of TNF-α, iNOS, and IL-1β in liver and spleen tissues using qPCR.

Signaling Pathways Modulated by N-Feruloylserotonin

SIRT1/FOXO1 and NF-κB Signaling in Inflammation

N-Feruloylserotonin has been shown to exert its anti-inflammatory effects by modulating the SIRT1/FOXO1 and NF-κB signaling pathways. In response to inflammatory stimuli like LPS, N-FS can stimulate sirtuin 1 (SIRT1), which in turn promotes the activity of the forkhead box protein O1 (FOXO1) and suppresses the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory mediators.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFS N-Feruloylserotonin SIRT1 SIRT1 NFS->SIRT1 FOXO1 FOXO1 SIRT1->FOXO1 NFkB NF-κB (p65/p50) SIRT1->NFkB Deacetylation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) FOXO1->Inflammatory_Genes IkB IκBα IKK->IkB Phosphorylation & Degradation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Nucleus->Inflammatory_Genes Transcription

Caption: N-FS modulates the SIRT1/FOXO1 and NF-κB inflammatory pathways.

MAPK Signaling in Neuroprotection

In the context of neurodegeneration, N-Feruloylserotonin has demonstrated neuroprotective effects by regulating the mitogen-activated protein kinase (MAPK) signaling pathway. It can suppress the phosphorylation of key MAPK members such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), thereby attenuating neuronal apoptosis.

MAPK_Pathway Neurotoxic_Stimuli Neurotoxic Stimuli (e.g., Amyloid-β) MAP3K MAP3K (e.g., ASK1) Neurotoxic_Stimuli->MAP3K NFS N-Feruloylserotonin p38 p38 NFS->p38 JNK JNK NFS->JNK ERK ERK NFS->ERK MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 MKK3_6->p38 MKK4_7->JNK MEK1_2->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis

Caption: N-FS inhibits neurotoxic stimuli-induced MAPK signaling.

References

Application Notes and Protocols for Studying Oxidative Stress Using Moschamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine, a phenylpropenoic acid amide naturally found in plants such as Centaurea cyanus, has demonstrated biological activities including serotoninergic and cyclooxygenase (COX) inhibitory effects. While direct studies on this compound's role in oxidative stress are emerging, its structural analog, N-feruloylserotonin, has been shown to attenuate neuronal oxidative stress and apoptosis. This has led to increasing interest in this compound as a potential modulator of oxidative stress, a pathological process implicated in a wide range of diseases including neurodegenerative disorders, cardiovascular diseases, and cancer.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms. This imbalance leads to cellular damage to lipids, proteins, and DNA. Key signaling pathways involved in the oxidative stress response include the Keap1/Nrf2/ARE, NF-κB, and MAPK pathways. This compound's known inhibitory effects on 5-HT1A serotonin (B10506) receptors and COX-1/COX-2 enzymes suggest it may influence these pathways, thereby modulating the cellular response to oxidative stress.

These application notes provide a comprehensive guide for researchers to investigate the potential of this compound in mitigating oxidative stress. Detailed protocols for in vitro studies are outlined, along with data presentation formats and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be expected from in vitro experiments investigating the effects of this compound on oxidative stress. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Effect of this compound on Cell Viability and ROS Production in H₂O₂-Treated Cells

Treatment GroupConcentrationCell Viability (%)Intracellular ROS (Fold Change)
Control-100 ± 5.21.0 ± 0.1
H₂O₂100 µM52 ± 4.13.5 ± 0.4
This compound + H₂O₂1 µM65 ± 3.82.8 ± 0.3
This compound + H₂O₂5 µM78 ± 4.52.1 ± 0.2
This compound + H₂O₂10 µM89 ± 5.01.4 ± 0.2
This compound alone10 µM98 ± 4.91.1 ± 0.1

Table 2: Effect of this compound on Lipid Peroxidation and Antioxidant Enzyme Activity in H₂O₂-Treated Cells

Treatment GroupConcentrationMalondialdehyde (MDA) (nmol/mg protein)Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein)Glutathione Peroxidase (GPx) Activity (U/mg protein)
Control-1.2 ± 0.2150 ± 12.585 ± 7.3
H₂O₂100 µM4.8 ± 0.595 ± 8.955 ± 6.1
This compound + H₂O₂1 µM3.9 ± 0.4110 ± 9.863 ± 5.8
This compound + H₂O₂5 µM2.7 ± 0.3128 ± 11.272 ± 6.5
This compound + H₂O₂10 µM1.8 ± 0.2142 ± 11.980 ± 7.1
This compound alone10 µM1.3 ± 0.1148 ± 13.183 ± 7.0

Experimental Protocols

Herein are detailed protocols for key experiments to assess the effect of this compound on oxidative stress in a cell culture model.

Protocol 1: Cell Culture and Induction of Oxidative Stress
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a suitable model for studying neuronal oxidative stress.

  • Culture Conditions: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Oxidative Stress:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and enzyme assays).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

    • Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 100 µM.

    • Incubate the cells for the desired time period (e.g., 24 hours).

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Reagent: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a commonly used fluorescent probe for detecting intracellular ROS.

  • Procedure:

    • After the treatment period with this compound and H₂O₂, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

    • The results can be expressed as a fold change relative to the control group.

Protocol 3: Lipid Peroxidation Assay (Malondialdehyde - MDA)
  • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product.

  • Procedure:

    • After treatment, harvest the cells and lyse them in a suitable lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

    • Mix a known amount of protein lysate with TBA reagent and heat at 95°C for 60 minutes.

    • Cool the samples and measure the absorbance at 532 nm.

    • Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

    • Results are typically expressed as nmol of MDA per mg of protein.

Protocol 4: Antioxidant Enzyme Activity Assays (SOD and GPx)
  • Superoxide Dismutase (SOD) Activity:

    • Use a commercially available SOD assay kit that is based on the inhibition of a water-soluble tetrazolium salt (WST-1) reduction by superoxide anions.

    • Prepare cell lysates as described in Protocol 3.

    • Follow the manufacturer's instructions for the assay procedure.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the SOD activity and express it as U/mg protein.

  • Glutathione Peroxidase (GPx) Activity:

    • Use a commercially available GPx assay kit, which typically measures the rate of NADPH oxidation.

    • Prepare cell lysates as described previously.

    • Follow the kit's protocol for the assay.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the GPx activity and express it as U/mg protein.

Visualizations

Signaling Pathways

Moschamine_Oxidative_Stress_Pathway cluster_nrf2 This compound This compound Serotonin_R 5-HT1A Receptor This compound->Serotonin_R Activates COX_Enzymes COX-1 / COX-2 This compound->COX_Enzymes Inhibits MAPK MAPK Pathway (p38, JNK, ERK) Serotonin_R->MAPK Inhibits ROS ↑ Reactive Oxygen Species (ROS) COX_Enzymes->ROS Contributes to Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->ROS ROS->MAPK Nrf2_Keap1 Keap1 ROS->Nrf2_Keap1 Oxidizes Keap1 Apoptosis ↑ Apoptosis (↑ Bax/Bcl-2 ratio) MAPK->Apoptosis Cell_Survival ↑ Cell Survival MAPK->Cell_Survival Inhibits Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, GPx) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Scavenges Antioxidant_Enzymes->Cell_Survival Experimental_Workflow cluster_assays Assessments start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture pre_treatment Pre-treatment with This compound cell_culture->pre_treatment induce_stress Induce Oxidative Stress (e.g., H₂O₂) pre_treatment->induce_stress incubation Incubation (24 hours) induce_stress->incubation viability_assay Cell Viability Assay (MTT / CCK-8) incubation->viability_assay ros_assay ROS Measurement (DCFH-DA) incubation->ros_assay lipid_peroxidation Lipid Peroxidation (MDA Assay) incubation->lipid_peroxidation enzyme_activity Antioxidant Enzyme Activity (SOD, GPx) incubation->enzyme_activity data_analysis Data Analysis and Interpretation viability_assay->data_analysis ros_assay->data_analysis lipid_peroxidation->data_analysis enzyme_activity->data_analysis end End data_analysis->end

N-Feruloylserotonin: A Promising Natural Compound in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloylserotonin (FS), a naturally occurring phytochemical found in various plants, including safflower (Carthamus tinctorius), has garnered significant attention in cancer research. This compound, an amide conjugate of serotonin (B10506) and ferulic acid, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and, most notably, anti-cancer properties. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data from research on the effects of N-Feruloylserotonin on various cancer cell lines. Its potential as a therapeutic agent is underscored by its ability to induce apoptosis and modulate key signaling pathways involved in cancer progression.

Data Presentation: Cytotoxicity of N-Feruloylserotonin

The cytotoxic effect of N-Feruloylserotonin, quantified by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. The following table summarizes the available data.

Cancer Cell LineCell TypeIC50 (µM)Reference
SH-SY5YHuman Neuroblastoma> 25 µM (No significant cytotoxicity observed up to 25 µM)[1]
B16F10Murine MelanomaData not available
SK-Mel-2Human MelanomaData not available
RAW 264.7Murine MacrophageData not available

Note: The available literature with specific IC50 values for N-Feruloylserotonin in a wide range of cancer cell lines is limited. The value for SH-SY5Y indicates low cytotoxicity at the tested concentrations in that particular study, which was focused on neuroprotective effects.

Mechanism of Action: Induction of Apoptosis and Signaling Pathway Modulation

N-Feruloylserotonin exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and the modulation of critical intracellular signaling pathways.

Apoptosis Induction

FS has been shown to induce apoptosis in cancer cells by altering the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[3]

Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and differentiation, is a key target of N-Feruloylserotonin.[2][4] FS can modulate the phosphorylation status of key MAPK pathway components, such as ERK, JNK, and p38, thereby inhibiting cancer cell growth and survival.

Furthermore, in the context of inflammation-related cancers, N-Feruloylserotonin has been shown to exhibit anti-inflammatory effects by modulating the SIRT1/FOXO1 and NF-κB signaling pathways in macrophage cells.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the effects of N-Feruloylserotonin on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of N-Feruloylserotonin on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • N-Feruloylserotonin (FS) stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of N-Feruloylserotonin in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of FS to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest FS concentration) and a blank (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with N-Feruloylserotonin.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • N-Feruloylserotonin (FS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of N-Feruloylserotonin for the specified time. Include a vehicle control.

  • After treatment, collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of proteins involved in apoptosis and signaling pathways (e.g., Bcl-2, Bax, p-ERK, ERK).

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • N-Feruloylserotonin (FS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with N-Feruloylserotonin as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to N-Feruloylserotonin research.

G cluster_0 N-Feruloylserotonin (FS) Treatment cluster_1 Signaling Pathway Modulation cluster_2 Cellular Outcomes FS N-Feruloylserotonin MAPK MAPK Pathway (ERK, JNK, p38) FS->MAPK Inhibition Bcl2_family Bcl-2 Family Proteins FS->Bcl2_family Modulation (↓Bcl-2, ↑Bax) Proliferation Decreased Proliferation MAPK->Proliferation Inhibits Apoptosis Increased Apoptosis Bcl2_family->Apoptosis

Caption: N-Feruloylserotonin's mechanism of action in cancer cells.

G cluster_0 Cell Culture & Treatment cluster_1 Experimental Assays cluster_2 Data Analysis start Seed Cancer Cells treat Treat with N-Feruloylserotonin start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis western Protein Expression (Western Blot) treat->western ic50 Calculate IC50 viability->ic50 quantify_apoptosis Quantify Apoptotic Cells apoptosis->quantify_apoptosis quantify_protein Quantify Protein Levels western->quantify_protein

Caption: General experimental workflow for studying N-Feruloylserotonin.

Conclusion

N-Feruloylserotonin demonstrates significant potential as an anti-cancer agent, primarily by inducing apoptosis and modulating key signaling pathways like the MAPK and Bcl-2 family pathways. The provided protocols offer a foundation for researchers to investigate its efficacy in various cancer cell lines. Further research is warranted to establish a comprehensive profile of its IC50 values across a wider range of cancers and to elucidate the full spectrum of its molecular mechanisms. This will be crucial for its potential development as a novel cancer therapeutic.

References

Application Notes and Protocols: Moschamine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine (B1676759), also known as N-feruloyl serotonin, is a naturally occurring compound found in plants such as safflower (Carthamus tinctorius)[1][2]. Emerging research has highlighted its potential therapeutic applications, particularly in the context of neurodegenerative diseases. These conditions, including Alzheimer's, Parkinson's, and Huntington's diseases, are characterized by the progressive loss of structure and function of neurons. This compound has demonstrated significant neuroprotective, antioxidant, and anti-inflammatory properties in preclinical studies, making it a promising candidate for further investigation in the development of novel treatments for these debilitating disorders.

These application notes provide a comprehensive overview of the current understanding of this compound's application in neurodegenerative disease models, detailing its mechanisms of action, experimental data, and protocols for its use in in-vitro studies.

Mechanism of Action

This compound exerts its neuroprotective effects through multiple mechanisms, primarily centered around its potent antioxidant and anti-inflammatory activities. In models of neurodegeneration, this compound has been shown to:

  • Reduce Oxidative Stress: It effectively scavenges free radicals and reduces the production of reactive oxygen species (ROS), which are key contributors to neuronal damage in neurodegenerative diseases[1][3].

  • Inhibit Neuroinflammation: this compound suppresses the production of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines[2].

  • Modulate Apoptosis: It regulates programmed cell death by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax[1][3].

  • Activate Pro-survival Signaling Pathways: this compound has been shown to activate the CREB/BDNF signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity[1][4].

  • Inhibit Inflammatory Signaling Cascades: It can suppress the activation of key inflammatory transcription factors such as activator protein-1 (AP-1) and signal transducer and activator of transcription 1/3 (STAT1/3)[2].

Data Presentation

In-Vitro Efficacy of this compound in an Alzheimer's Disease Cell Model

Model: Amyloid-beta 25-35 (Aβ₂₅₋₃₅)-induced neurotoxicity in human neuroblastoma SH-SY5Y cells.

ParameterThis compound ConcentrationResultReference
Cell Viability 1, 2.5, 5 µMIncreased cell viability compared to Aβ₂₅₋₃₅-treated control.[1]
Reactive Oxygen Species (ROS) Production 1, 2.5, 5 µMSignificantly decreased ROS levels compared to Aβ₂₅₋₃₅-treated control.[1][5]
Bcl-2/Bax Ratio 1, 2.5, 5 µMIncreased the ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic) proteins.[1]
pCREB/CREB Ratio 5 µMSignificantly increased the phosphorylation of CREB.[1][4]
BDNF Expression 5 µMSignificantly increased the expression of Brain-Derived Neurotrophic Factor.[1][4]
Anti-inflammatory Effects of this compound

Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

ParameterThis compound ConcentrationResultReference
Prostaglandin E₂ (PGE₂) Production Concentration-dependentInhibited LPS-induced PGE₂ production.[2]
Nitric Oxide (NO) Production Concentration-dependentInhibited LPS-induced NO production.[2]
COX-2 and iNOS Expression Concentration-dependentSuppressed protein and mRNA levels.[2]
IL-6 and IL-1β Expression Concentration-dependentSuppressed protein and mRNA levels.[2]
AP-1 Transcriptional Activity PretreatmentSignificantly inhibited LPS-stimulated activity.[2]
STAT1/3 Phosphorylation PretreatmentSignificantly inhibited LPS-stimulated phosphorylation.[2]

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway of this compound in Alzheimer's Disease Model

cluster_outcome Cellular Outcome This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS inhibits MAPK MAPK Pathway This compound->MAPK regulates CREB_BDNF ↓ CREB/BDNF Signaling This compound->CREB_BDNF activates Abeta Amyloid-β (Aβ) Abeta->ROS induces Abeta->CREB_BDNF inhibits ROS->MAPK activates Apoptosis ↑ Apoptosis MAPK->Apoptosis Neuroprotection Neuroprotection CREB_BDNF->Neuroprotection

Caption: this compound's neuroprotective mechanism against Aβ-induced toxicity.

Anti-inflammatory Signaling Pathway of this compound

cluster_outcome Cellular Outcome This compound This compound MAPK_p38_ERK p38/ERK MAPK This compound->MAPK_p38_ERK inhibits AP1 AP-1 Activation This compound->AP1 inhibits STAT1_3 STAT1/3 Phosphorylation This compound->STAT1_3 inhibits LPS Lipopolysaccharide (LPS) LPS->MAPK_p38_ERK activates LPS->STAT1_3 activates MAPK_p38_ERK->AP1 Inflammatory_Mediators ↑ Inflammatory Mediators (COX-2, iNOS, IL-6, IL-1β) AP1->Inflammatory_Mediators induces STAT1_3->Inflammatory_Mediators induces Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: this compound's anti-inflammatory mechanism in LPS-stimulated macrophages.

Experimental Workflow for In-Vitro Neuroprotection Assay

cluster_assays Endpoint Assays start Start culture Culture SH-SY5Y Cells start->culture pretreat Pre-treat with this compound (1, 2.5, 5 µM) culture->pretreat induce Induce Neurotoxicity with Aβ₂₅₋₃₅ pretreat->induce incubate Incubate for 24h induce->incubate viability Cell Viability Assay (MTT) incubate->viability ros ROS Measurement incubate->ros western Western Blot (Bcl-2, Bax, pCREB, BDNF) incubate->western end End viability->end ros->end western->end

Caption: Workflow for assessing this compound's neuroprotective effects in vitro.

Experimental Protocols

Protocol 1: Aβ₂₅₋₃₅-Induced Neurotoxicity in SH-SY5Y Cells

Objective: To evaluate the neuroprotective effects of this compound against amyloid-beta-induced toxicity in a human neuroblastoma cell line.

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Amyloid-beta peptide 25-35 (Aβ₂₅₋₃₅)

  • This compound (N-feruloyl serotonin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 1, 2.5, 5 µM) in serum-free DMEM. Remove the culture medium from the wells and add the this compound-containing medium. Incubate for 2 hours.

  • Aβ₂₅₋₃₅ Preparation and Treatment: Prepare a stock solution of Aβ₂₅₋₃₅ in sterile distilled water and aggregate it by incubating at 37°C for 3-4 days. Add the aggregated Aβ₂₅₋₃₅ to the wells to a final concentration of 25 µM.

  • Incubation: Co-incubate the cells with this compound and Aβ₂₅₋₃₅ for 24 hours.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control group.

Protocol 2: LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory effects of this compound in a murine macrophage cell line.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for PGE₂, IL-6, and IL-1β

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • Reagents and antibodies for Western blotting

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Cell Seeding: Plate cells in 6-well or 24-well plates and allow them to attach overnight.

  • This compound Pre-treatment: Treat cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL and incubate for the desired time (e.g., 24 hours for cytokine measurements).

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of PGE₂, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the cells.

    • Synthesize cDNA.

    • Perform qPCR using primers for COX-2, iNOS, IL-6, IL-1β, and a housekeeping gene.

  • Protein Expression Analysis (Western Blot):

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe with primary antibodies against COX-2, iNOS, p-STAT1, STAT1, p-STAT3, STAT3, p-AP-1, AP-1, and a loading control.

    • Incubate with secondary antibodies and visualize the bands.

  • Data Analysis: Normalize the results to the control group and perform statistical analysis.

Conclusion and Future Directions

The available in-vitro data strongly suggest that this compound (N-feruloyl serotonin) possesses significant neuroprotective and anti-inflammatory properties relevant to the pathology of Alzheimer's disease. Its ability to mitigate oxidative stress, apoptosis, and neuroinflammation through multiple signaling pathways makes it a compelling candidate for further therapeutic development.

However, a critical limitation in the current research is the absence of in-vivo studies. Future research should prioritize the evaluation of this compound in animal models of various neurodegenerative diseases to assess its bioavailability, efficacy, and safety in a whole-organism context. Such studies are essential to validate the promising in-vitro findings and to pave the way for potential clinical applications of this compound in the treatment of neurodegenerative disorders.

References

Moschamine as a Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moschamine (B1676759), a naturally occurring phenylpropenoic acid amide, has demonstrated potential as an anti-inflammatory agent through its inhibitory effects on cyclooxygenase (COX) enzymes. These application notes provide a comprehensive overview of the experimental setup for evaluating this compound as a COX-1 and COX-2 inhibitor. Detailed protocols for key in vitro and in vivo assays are presented to guide researchers in assessing its potency and efficacy. Furthermore, this document elucidates the signaling pathways modulated by this compound and includes structured data presentation and visualizations to facilitate a clear understanding of its mechanism of action.

Introduction

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily associated with inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. This compound has been identified as a potent inhibitor of both COX-1 and COX-2, suggesting its therapeutic potential in inflammatory conditions.

Quantitative Data on this compound's COX Inhibitory Activity

While comprehensive dose-response studies detailing the half-maximal inhibitory concentration (IC50) values for this compound are not extensively available in the public domain, preliminary data indicate its potent inhibitory effects on both COX isoforms.

CompoundTargetConcentration% Inhibition
This compoundCOX-10.1 µmol L⁻¹58%
This compoundCOX-20.1 µmol L⁻¹54%

Note: The IC50 values for this compound have not been definitively reported in the reviewed literature. The provided data represents inhibition at a single concentration and suggests potent activity that warrants further investigation to establish precise IC50 values.

Signaling Pathway Modulated by this compound

This compound exerts its anti-inflammatory effects not only by direct enzyme inhibition but also by modulating key signaling pathways involved in the expression of pro-inflammatory genes. Studies have shown that this compound can suppress the activation of Activator Protein-1 (AP-1) and Signal Transducer and Activator of Transcription 1/3 (STAT1/3), which are critical transcription factors for COX-2 expression.

Moschamine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_ERK p38/ERK TLR4->p38_ERK STAT1_3 STAT1/3 TLR4->STAT1_3 activates AP1 AP-1 p38_ERK->AP1 activates COX2_gene COX-2 Gene Expression AP1->COX2_gene STAT1_3->COX2_gene This compound This compound This compound->p38_ERK inhibits This compound->STAT1_3 inhibits

This compound's inhibitory effect on the AP-1 and STAT1/3 signaling pathways.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of this compound on COX-1 and COX-2.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • This compound

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of enzymes, heme, arachidonic acid, TMPD, this compound, and reference inhibitors in the assay buffer. A range of this compound concentrations should be prepared to determine the IC50 value.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: 160 µL Assay Buffer + 10 µL Heme

    • 100% Activity Control: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2)

    • Inhibitor Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL this compound (or reference inhibitor) at various concentrations.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of TMPD solution to all wells, followed by 20 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100 Plot the % inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzymes, Buffers, this compound) Plate Plate Setup (Blank, Control, Inhibitor) Reagents->Plate Incubate Incubate (25°C, 5 min) Plate->Incubate React Initiate Reaction (TMPD, Arachidonic Acid) Incubate->React Measure Measure Absorbance (590 nm) React->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Experimental workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes an in vivo model to evaluate the anti-inflammatory activity of this compound in rats.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the rats into groups (n=6-8 per group):

    • Control Group: Vehicle only

    • Carrageenan Group: Vehicle + Carrageenan

    • Reference Group: Indomethacin + Carrageenan

    • Test Groups: this compound (at various doses) + Carrageenan

  • Drug Administration: Administer this compound, indomethacin, or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

In_Vivo_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Analysis Acclimatize Animal Acclimatization Grouping Animal Grouping Acclimatize->Grouping Administer Administer this compound/ Vehicle/Reference Grouping->Administer Induce Induce Edema (Carrageenan Injection) Administer->Induce Measure Measure Paw Volume (0-5 hours) Induce->Measure Calculate Calculate % Edema Inhibition Measure->Calculate Statistics Statistical Analysis Calculate->Statistics

Experimental workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory drugs due to its demonstrated inhibition of both COX-1 and COX-2 enzymes and its modulation of key inflammatory signaling pathways. The protocols and data presented herein provide a foundational framework for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on determining the precise IC50 values of this compound for COX-1 and COX-2, exploring its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in various preclinical models of inflammatory diseases.

Application Notes and Protocols for the Formulation of N-Feruloylserotonin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Feruloylserotonin (N-FS) is a naturally occurring phenolic amide, an conjugate of serotonin (B10506) and ferulic acid, found in various plants, notably in the seeds of Safflower (Carthamus tinctorius)[1]. It has garnered significant interest within the scientific community for its potent antioxidant, anti-inflammatory, and neuroprotective properties demonstrated in a range of in vitro and in vivo studies[2][3]. These characteristics suggest its potential as a therapeutic agent for a variety of pathologies.

This document provides detailed application notes and experimental protocols for the formulation of N-FS for use in in vivo research. The information is intended to guide researchers in preparing stable and effective formulations for oral and intravenous administration in animal models, thereby facilitating further investigation into the pharmacokinetic and pharmacodynamic properties of this promising compound.

Data Presentation

Physicochemical Properties and In Vivo Dosing of N-Feruloylserotonin
PropertyValueReference
Molecular Formula C₂₀H₂₀N₂O₄[4]
Molecular Weight 352.38 g/mol [4]
Appearance Solid-
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO)
In Vivo Oral Dose (Mice) 5 mg/kg (via dietary incorporation)-
In Vivo Oral Dose (Mice) 7.5 mg/kg
Pharmacokinetics Data not available. Researchers may need to conduct preliminary pharmacokinetic studies.-
Bioavailability Data not available. As a polyphenol, bioavailability may be influenced by factors such as gut microbiota and food matrix.-

Experimental Protocols

General Recommendations
  • Fresh Preparation: Due to limited stability data, it is highly recommended to prepare N-Feruloylserotonin formulations fresh before each experiment. A related compound, N-Acetylserotonin, in aqueous solution is not recommended for storage for more than one day, suggesting that N-FS may also have limited stability in aqueous environments.

  • Purity: Ensure the use of high-purity N-FS for all in vivo studies to avoid confounding results.

  • Vehicle Controls: Always include a vehicle control group in your experimental design to account for any effects of the formulation components.

Protocol 1: Preparation of N-Feruloylserotonin for Oral Administration (Oral Gavage)

This protocol is designed for the preparation of a suspension of N-FS for oral gavage in mice, based on its known solubility in DMSO and common practices for administering poorly soluble compounds.

Materials:

  • N-Feruloylserotonin (N-FS) powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil (or other suitable vehicle such as 0.5% carboxymethylcellulose)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles)

Procedure:

  • Prepare a Stock Solution:

    • Weigh the required amount of N-FS powder.

    • Dissolve the N-FS powder in a minimal amount of DMSO to create a concentrated stock solution. For example, dissolve 10 mg of N-FS in 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Prepare the Final Formulation:

    • Calculate the total volume of the final formulation needed based on the number of animals and the dosing volume (typically 5-10 mL/kg for mice).

    • In a sterile tube, add the required volume of the vehicle (e.g., corn oil).

    • While vortexing the vehicle, slowly add the N-FS stock solution to the desired final concentration (e.g., for a 5 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the final concentration would be 0.5 mg/mL).

    • Continue to vortex for 5-10 minutes to ensure a homogenous suspension. If necessary, sonicate the suspension for a brief period to aid in uniform particle distribution.

  • Administration:

    • Vortex the suspension immediately before each administration to ensure homogeneity.

    • Administer the formulation to the animals using an appropriately sized oral gavage needle.

Protocol 2: Preparation of N-Feruloylserotonin for Intravenous Administration

This protocol provides a general guideline for preparing an N-FS solution for intravenous injection in mice. Caution: This formulation should be sterile-filtered and administered slowly to minimize the risk of precipitation and embolism. It is crucial to perform a small pilot study to ensure the safety and tolerability of the formulation before proceeding with a large-scale experiment.

Materials:

  • N-Feruloylserotonin (N-FS) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Polyethylene glycol 400 (PEG400) (optional, as a co-solvent)

  • Tween 80 (optional, as a surfactant)

  • Sterile, pyrogen-free microcentrifuge tubes

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a Stock Solution:

    • Prepare a concentrated stock solution of N-FS in DMSO as described in Protocol 1.

  • Prepare the Final Formulation:

    • A common vehicle for intravenous injection of poorly soluble compounds consists of a mixture of solvents. A typical formulation could be 10% DMSO, 40% PEG400, and 50% sterile saline.

    • Calculate the required volumes of each component for the final desired concentration of N-FS.

    • In a sterile tube, add the PEG400 (if using) and the N-FS stock solution. Vortex to mix.

    • Slowly add the sterile saline while vortexing.

    • If the solution is not clear, a small amount of a surfactant like Tween 80 (e.g., 1-2%) can be added.

    • The final solution should be clear and free of any visible precipitates.

  • Sterilization and Administration:

    • Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.

    • Administer the solution to the animals via the desired intravenous route (e.g., tail vein) at a slow and controlled rate.

Mandatory Visualizations

Signaling Pathways of N-Feruloylserotonin

N-Feruloylserotonin has been shown to modulate several key signaling pathways involved in inflammation and neuroprotection.

NF_Feruloylserotonin_Signaling NFS N-Feruloylserotonin NFkB NF-κB Pathway NFS->NFkB Inhibits MAPK MAPK Pathway (p-JNK, p-ERK) NFS->MAPK Inhibits Neuroprotection Neuroprotection NFS->Neuroprotection Apoptosis Apoptosis NFS->Apoptosis Inhibits LPS LPS LPS->NFkB LPS->MAPK Inflammation Inflammation (e.g., NO, PGE2) NFkB->Inflammation MAPK->Inflammation MAPK->Apoptosis

Caption: N-FS inhibits inflammatory and apoptotic pathways.

Experimental Workflow for In Vivo Studies

A generalized workflow for conducting in vivo studies with N-Feruloylserotonin.

InVivo_Workflow start Start formulation Prepare N-FS Formulation (Oral or IV) start->formulation administration Administer N-FS (Dose, Route, Frequency) formulation->administration animal_model Select Animal Model (e.g., Mice, Rats) animal_model->administration monitoring Monitor Animals (Clinical Signs, Body Weight) administration->monitoring endpoint Experimental Endpoint monitoring->endpoint sample_collection Collect Samples (Blood, Tissues) endpoint->sample_collection analysis Analyze Samples (e.g., Biomarkers, Histology, PK) sample_collection->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

Caption: General workflow for N-FS in vivo experiments.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Moschamine Solubility for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Moschamine in their experiments, achieving optimal solubility in cell culture media is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges associated with this compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

A1: this compound, also known as N-feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in plants.[1] It is known to be soluble in Dimethyl Sulfoxide (DMSO).[2] Due to its hydrophobic nature, it is practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS).

Q2: Why does my this compound solution become cloudy or form a precipitate when added to cell culture media?

A2: This is a common issue encountered with hydrophobic compounds. The precipitate forms because this compound is poorly soluble in the aqueous environment of the cell culture medium. When the concentrated DMSO stock solution is diluted in the medium, the this compound may crash out of solution if its concentration exceeds its solubility limit in the final solvent mixture.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The cytotoxicity of DMSO varies between cell lines. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize any potential off-target effects. However, some cell lines can tolerate up to 0.5% DMSO without significant toxicity. It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO used to deliver this compound) to determine the tolerance of your specific cell line.

Q4: How should I store my this compound powder and stock solutions?

A4: this compound powder should be stored in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[2] Once dissolved in DMSO, the stock solution should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Troubleshooting Guide

If you are encountering issues with this compound solubility, consult the following troubleshooting table for potential solutions.

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO. Employ gentle warming (37°C) and mechanical agitation such as vortexing or sonication to aid dissolution.
Precipitate forms immediately upon adding DMSO stock to cell culture medium. The final concentration of this compound is too high for the aqueous medium.Lower the final working concentration of this compound. Prepare intermediate dilutions of your stock solution in pure DMSO before the final dilution into the medium. Add the DMSO stock to the pre-warmed medium slowly while vortexing to ensure rapid dispersion.
Solution is initially clear but becomes cloudy over time. The compound has limited stability in the aqueous medium.Prepare fresh working solutions immediately before each experiment. Avoid storing diluted this compound solutions in cell culture media for extended periods.
Inconsistent experimental results. Poor solubility leading to variable effective concentrations.Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles. Always visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Quantitative Data: Solvent Solubility

While specific quantitative solubility data for this compound is not widely published, the following table provides a general guide. It is recommended that researchers empirically determine the solubility for their specific experimental conditions.

Solvent Solubility Typical Stock Concentration Range Notes for Cell Culture
DMSO Soluble[2]10-100 mMThe recommended solvent for preparing high-concentration stock solutions. Final concentration in media should be kept low (≤0.1%).
Ethanol Sparingly Soluble1-50 mMCan be used as an alternative to DMSO. May have lower solubilizing power for highly nonpolar compounds.
PBS (pH 7.4) Very Low<10 µMNot recommended for preparing stock solutions due to poor solubility.
Cell Culture Media Very LowDependent on final DMSO/Ethanol concentrationThe final concentration is limited by the solubility in the aqueous media containing a small percentage of the organic solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 352.39 g/mol )[2]

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.52 mg of this compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 352.39 g/mol x 1000 = 3.52 mg

  • Weighing: Carefully weigh out 3.52 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw the Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock to the medium and not the other way around.

    • Example for a 10 µM final concentration in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Immediately after adding the stock solution, mix thoroughly by gentle vortexing or by pipetting up and down to ensure rapid and uniform dispersion.

  • Application: Use the freshly prepared working solution immediately for your cell-based assays.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix aliquot Aliquot & Store at -20°C/-80°C mix->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment dilute Serially Dilute in Pre-warmed Media thaw->dilute mix_final Mix Thoroughly dilute->mix_final use Use Immediately in Cell Culture mix_final->use G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor nfkb_path IKK Complex receptor->nfkb_path ap1_path MAPK Cascade (ERK, JNK, p38) receptor->ap1_path stat_path JAKs receptor->stat_path This compound This compound This compound->nfkb_path Inhibits This compound->ap1_path Inhibits This compound->stat_path Inhibits nfkb_i IκB nfkb_path->nfkb_i degrades nfkb NF-κB nfkb_path->nfkb activates ap1 AP-1 ap1_path->ap1 activates stat_p STAT1/3 stat_path->stat_p phosphorylates nfkb_i->nfkb stat STAT1/3 Dimer stat_p->stat dimerizes gene Gene Transcription (Inflammation, Proliferation) nfkb->gene ap1->gene stat->gene G cluster_cox COX Pathway cluster_ht 5-HT1 Receptor Pathway This compound This compound cox COX-1 / COX-2 This compound->cox Inhibits ht1r 5-HT1 Receptor This compound->ht1r Acts on aa Arachidonic Acid aa->cox pgs Prostaglandins (Inflammation) cox->pgs ac Adenylate Cyclase ht1r->ac inhibits camp cAMP ac->camp produces

References

Technical Support Center: N-Feruloylserotonin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of N-Feruloylserotonin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing a very low yield in my N-Feruloylserotonin synthesis. What are the potential causes?

A low yield in the synthesis of N-Feruloylserotonin can stem from several factors throughout the experimental process. Key areas to investigate include the quality of your starting materials, the efficiency of the coupling reaction, and potential degradation of the product.

Troubleshooting Steps:

  • Starting Material Quality:

    • Ferulic Acid: Ensure it is free of contaminants and properly dried. The phenolic hydroxyl group can interfere with some coupling reactions if not appropriately managed.

    • Serotonin (B10506): Serotonin hydrochloride is commonly used and needs to be neutralized to the free base form prior to the reaction. Incomplete neutralization will result in a lower concentration of the reactive amine. Serotonin is also susceptible to oxidation, so using fresh, high-purity material is crucial.

  • Coupling Agent: The choice and handling of the coupling agent are critical.

    • Ensure your coupling agent (e.g., DCC, EDC, HBTU) is not hydrolyzed due to improper storage.

    • Consider using a combination of a coupling agent and an additive like HOBt or NHS to suppress side reactions and improve efficiency.

  • Reaction Conditions:

    • Solvent: Use anhydrous solvents (e.g., DMF, DMSO) to prevent hydrolysis of the activated ferulic acid intermediate.

    • Temperature: The reaction is typically run at room temperature. Running it at elevated temperatures might increase the rate of side reactions.

    • pH: The reaction mixture should be slightly basic to ensure the serotonin amine is deprotonated and nucleophilic. A hindered base like diisopropylethylamine (DIPEA) is often used.

Q2: My final product is difficult to purify. I see multiple spots on my TLC plate that are very close together. What could be the issue?

Purification of N-Feruloylserotonin can be challenging due to the presence of structurally similar impurities.

Troubleshooting Steps:

  • Side Reactions:

    • Dimerization/Polymerization: Over-activation of ferulic acid can lead to the formation of ferulic acid dimers or oligomers.

    • Acylurea Formation: If using a carbodiimide (B86325) coupling agent like DCC, a common side product is the N-acylurea, which can be difficult to separate.

    • Reaction with Phenolic Hydroxyl: The phenolic hydroxyl group of ferulic acid could potentially react, although the amine of serotonin is a much stronger nucleophile.

  • Incomplete Reaction: Unreacted ferulic acid or serotonin can contaminate the final product.

  • Purification Technique:

    • Standard silica (B1680970) gel chromatography can be effective, but a gradient elution is often necessary to separate N-Feruloylserotonin from closely related impurities.

    • Techniques like High-Speed Counter-Current Chromatography (HSCCC) have been shown to be effective for separating N-Feruloylserotonin from similar compounds like N-(p-coumaroyl)serotonin in natural extracts, and similar principles can be applied to synthetic mixtures.[1][2]

Q3: How can I confirm the identity and purity of my synthesized N-Feruloylserotonin?

Proper analytical characterization is essential to confirm the synthesis of the correct compound and its purity.

Recommended Analytical Methods:

  • Thin Layer Chromatography (TLC): A quick method to monitor the reaction progress and assess the purity of the fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for assessing purity. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is typically used.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of N-Feruloylserotonin.[1][2]

Data Presentation

Table 1: Influence of Coupling Agents on N-Feruloylserotonin Synthesis Yield and Purity.

Coupling Agent SystemReaction Time (hours)Crude Yield (%)Purity by HPLC (%)
DCC246575
DCC/NHS247888
EDC/HOBt248292
HBTU/DIPEA128595

Note: This data is representative and actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Feruloylserotonin via N-Hydroxysuccinimide (NHS) Ester Activation

This protocol is based on the general principle of activating a carboxylic acid with NHS followed by amidation.[3]

Materials:

  • Ferulic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Serotonin hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Ferulic Acid:

    • Dissolve ferulic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU and wash it with a small amount of cold DCM.

    • Evaporate the filtrate under reduced pressure to obtain the crude feruloyl-NHS ester.

  • Neutralization of Serotonin:

    • Suspend serotonin hydrochloride (1 equivalent) in anhydrous DMF.

    • Add TEA or DIPEA (1.1 equivalents) and stir at room temperature for 30 minutes to generate the free base.

  • Coupling Reaction:

    • Dissolve the crude feruloyl-NHS ester in anhydrous DMF and add it to the serotonin solution.

    • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with EtOAc (3 times).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to yield pure N-Feruloylserotonin.

Visualizations

experimental_workflow cluster_activation Step 1: Ferulic Acid Activation cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Purification FA Ferulic Acid + NHS DCC Add DCC in DCM at 0°C FA->DCC Stir Stir at RT DCC->Stir Filter Filter DCU Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate NHS_Ester Feruloyl-NHS Ester Evaporate->NHS_Ester Couple Combine Activated Ester and Free Base NHS_Ester->Couple Serotonin_HCl Serotonin HCl Base Add Base (e.g., DIPEA) in DMF Serotonin_HCl->Base Free_Base Serotonin Free Base Base->Free_Base Free_Base->Couple React Stir Overnight Couple->React Crude_Product Crude N-Feruloylserotonin React->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Extract Extract with EtOAc Workup->Extract Dry Dry and Concentrate Extract->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Pure_Product Pure N-Feruloylserotonin Chromatography->Pure_Product

Caption: Workflow for the synthesis of N-Feruloylserotonin.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction FA_COOH Ferulic Acid (-COOH) Coupling_Agent Coupling Agent (e.g., DCC/NHS) FA_COOH->Coupling_Agent Serotonin_NH2 Serotonin (-NH2) FS_Product N-Feruloylserotonin (Amide Bond) Serotonin_NH2->FS_Product Coupling_Agent->FS_Product Forms Amide FA_COOH_2 Activated Ferulic Acid Acylurea N-Acylurea Byproduct FA_COOH_2->Acylurea DCC_side DCC DCC_side->Acylurea Rearrangement

Caption: Main synthesis pathway and a potential side reaction.

References

Technical Support Center: Moschamine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of moschamine (B1676759). The information is intended for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited, this guide draws upon established knowledge of structurally similar compounds, namely N-acylserotonins and phenylpropenoic acid amides, to provide robust guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a naturally occurring compound that belongs to the class of N-acylserotonins. Structurally, it is an amide formed between ferulic acid and serotonin (B10506). This structure confers specific chemical properties that are relevant to its stability.

Q2: What are the primary predicted degradation pathways for this compound?

Based on its structure, the primary degradation pathways for this compound are predicted to be:

  • Hydrolysis: Cleavage of the amide bond, yielding ferulic acid and serotonin. This is a common degradation route for amide-containing compounds and can be catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: The phenolic hydroxyl group on the ferulic acid moiety is susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[3][4] This can lead to the formation of colored degradation products.

  • Photodegradation: Both the ferulic acid and serotonin components of this compound contain chromophores that absorb UV light, making the molecule potentially susceptible to degradation upon exposure to light.[5]

Q3: How stable is this compound expected to be at different pH values?

While specific data for this compound is unavailable, N-acylserotonins like melatonin (B1676174) show variability in stability across different pH ranges. Generally, amides are more stable at neutral pH. Both acidic and basic conditions are expected to accelerate the hydrolysis of the amide bond in this compound.

Q4: What is the likely effect of temperature on this compound stability?

Elevated temperatures are expected to accelerate the degradation of this compound, particularly through hydrolysis and oxidation. For many similar compounds, degradation rates follow first-order kinetics with respect to temperature. It is advisable to store this compound, both in solid form and in solution, at low temperatures and protected from light.

Q5: Is this compound sensitive to light?

Yes, due to the presence of aromatic rings and conjugated double bonds in both the ferulic acid and serotonin moieties, this compound is likely to be photosensitive. Exposure to UV and even visible light could lead to photodegradation. Therefore, all experiments and storage should be conducted under light-protected conditions.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Appearance of a new peak in HPLC analysis after storage in acidic or basic buffer. Acid- or base-catalyzed hydrolysis of the amide bond.The new peaks are likely ferulic acid and serotonin. Confirm their identity by comparing their retention times with those of authentic standards. To minimize this, use buffers closer to neutral pH and store solutions at low temperatures.
Discoloration (e.g., yellowing) of the this compound solution. Oxidation of the phenolic group on the ferulic acid moiety.This is often caused by exposure to air (oxygen) or light. Prepare solutions fresh and consider using degassed solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Loss of this compound potency over a short period, even when stored in the dark. Thermal degradation.Even at room temperature, degradation can occur. Store stock solutions and solid material at -20°C or below for long-term storage. For short-term storage, refrigeration (2-8°C) is recommended.
Inconsistent results between experimental replicates. Variability in light exposure, temperature, or exposure to atmospheric oxygen.Standardize experimental conditions meticulously. Use amber vials or cover glassware with aluminum foil. Ensure consistent temperature control and minimize the headspace in vials to reduce oxygen exposure.
Formation of multiple unknown degradation products. A combination of degradation pathways (e.g., hydrolysis and oxidation) occurring simultaneously.Perform forced degradation studies under controlled conditions (see experimental protocols below) to identify the degradation products formed under specific stresses. This will help in understanding the degradation profile of this compound.

Data Presentation: Predicted Stability of this compound

The following table summarizes the predicted stability of this compound under various conditions, based on data from structurally related compounds.

Condition Parameter Expected Stability Primary Degradation Pathway Recommendation
pH Acidic (pH < 4)LowAmide HydrolysisAvoid prolonged exposure to acidic conditions.
Neutral (pH 6-8)Moderate to HighMinimal HydrolysisIdeal pH range for handling and short-term storage.
Basic (pH > 8)LowAmide HydrolysisAvoid prolonged exposure to basic conditions.
Temperature -20°C or belowHigh-Recommended for long-term storage.
2-8°CModerateSlow Hydrolysis/OxidationSuitable for short-term storage (days).
Room Temp (20-25°C)Low to ModerateHydrolysis/OxidationAvoid for storage; use for immediate experimental work only.
Elevated (>40°C)Very LowAccelerated Hydrolysis/OxidationUse for forced degradation studies.
Light Protected from LightHigh-Store and handle in the dark (e.g., amber vials).
Exposed to UV/Visible LightVery LowPhotodegradationAvoid exposure to light.
Atmosphere Inert (N₂, Ar)High-Recommended for storing solutions.
Air (Oxygen)Moderate to LowOxidationMinimize exposure to air.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or DMSO.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate and sample as described for acidic hydrolysis, neutralizing with 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate and sample as described above, without the need for neutralization.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and the formation of degradation products.

Protocol 2: Oxidative Degradation Study
  • Preparation: To an aliquot of the this compound stock solution, add an equal volume of a 3% hydrogen peroxide solution.

  • Incubation: Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

  • Analysis: At each time point, withdraw a sample, dilute with the mobile phase, and analyze by HPLC.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare two sets of this compound solutions (e.g., 0.1 mg/mL in a suitable solvent).

  • Exposure:

    • Expose one set of samples to a light source that provides both UV and visible output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Keep the second set of samples in the dark at the same temperature as a control.

  • Analysis: Analyze samples from both sets at appropriate time intervals by HPLC.

Visualizations

This compound This compound Ferulic_Acid Ferulic_Acid This compound->Ferulic_Acid  Hydrolysis (Acid/Base) Serotonin Serotonin This compound->Serotonin  Hydrolysis (Acid/Base) Oxidized_Products Oxidized_Products This compound->Oxidized_Products  Oxidation (H₂O₂, O₂) Photo_Products Photo_Products This compound->Photo_Products  Photodegradation (Light) cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare this compound Stock Solution Prepare this compound Stock Solution Acid Hydrolysis (HCl) Acid Hydrolysis (HCl) Prepare this compound Stock Solution->Acid Hydrolysis (HCl) Base Hydrolysis (NaOH) Base Hydrolysis (NaOH) Prepare this compound Stock Solution->Base Hydrolysis (NaOH) Oxidation (H₂O₂) Oxidation (H₂O₂) Prepare this compound Stock Solution->Oxidation (H₂O₂) Photolysis (UV/Vis) Photolysis (UV/Vis) Prepare this compound Stock Solution->Photolysis (UV/Vis) Thermal (Heat) Thermal (Heat) Prepare this compound Stock Solution->Thermal (Heat) HPLC Analysis HPLC Analysis Acid Hydrolysis (HCl)->HPLC Analysis Base Hydrolysis (NaOH)->HPLC Analysis Oxidation (H₂O₂)->HPLC Analysis Photolysis (UV/Vis)->HPLC Analysis Thermal (Heat)->HPLC Analysis Identify Degradants Identify Degradants HPLC Analysis->Identify Degradants Quantify Degradation Quantify Degradation Identify Degradants->Quantify Degradation

References

Navigating Moschamine Administration in Animal Research: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Moschamine (N-Feruloylserotonin) dosage in animal studies. This resource provides essential information through troubleshooting guides and frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound, also known as N-Feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in various plants. Its primary biological activities include serotoninergic effects, specifically acting on 5-HT1 receptors, and inhibition of cyclooxygenase enzymes (COX-1 and COX-2). It has demonstrated antioxidant, anti-inflammatory, and neuroprotective properties in preclinical studies.

Q2: What is a good starting dose for this compound in mice for an in vivo study?

A2: Based on available research, a daily oral dose of 7.5 mg/kg body weight has been used effectively in mice to study its protective effects against cisplatin-induced renal damage. This dose was administered for two consecutive days prior to the experimental insult. It is recommended to use this as a starting point and optimize the dosage based on your specific animal model and experimental endpoints.

Q3: What is the known mechanism of action for this compound?

A3: this compound is understood to exert its effects through multiple pathways. It can inhibit forskolin-stimulated cAMP formation via 5-HT1 serotonin (B10506) receptors. Additionally, it demonstrates potent inhibition of COX-1 and COX-2 enzymes, which are key mediators of inflammation. In models of neuronal damage, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) signaling pathways, which are critical in regulating inflammation, apoptosis, and cellular stress responses.

Q4: Is there any information on the oral bioavailability of this compound in rodents?

Q5: Are there any known toxic effects or an LD50 for this compound?

A5: Currently, there is no publicly available data on the LD50 (median lethal dose) or a comprehensive toxicological profile for this compound in rodents. It is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) and to monitor animals closely for any signs of toxicity, especially when exploring doses higher than those reported in the literature.

Q6: Does this compound cross the blood-brain barrier?

A6: There is no direct evidence from in vivo studies confirming whether this compound crosses the blood-brain barrier. However, given its neuroprotective effects observed in some studies, it is plausible that it may have some central nervous system penetration. Further investigation using techniques like liquid chromatography-mass spectrometry (LC-MS) analysis of brain tissue and cerebrospinal fluid following administration is required to confirm this.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
No observable effect at the 7.5 mg/kg dose. 1. Insufficient dose for the specific animal model or disease state. 2. Poor oral bioavailability of the prepared formulation. 3. Rapid metabolism and clearance of the compound.1. Perform a dose-response study, testing a range of doses (e.g., 5, 10, 25, 50 mg/kg) to determine the optimal effective dose. 2. Ensure proper formulation of this compound. Consider using a vehicle known to enhance solubility and absorption, such as a solution containing a small percentage of DMSO or Tween 80 in saline. 3. Conduct a pilot pharmacokinetic study to determine the half-life of this compound in your model. This will help in optimizing the dosing frequency.
High variability in animal responses. 1. Inconsistent administration technique (e.g., oral gavage). 2. Stress induced by handling and administration. 3. Individual differences in metabolism.1. Ensure all personnel are thoroughly trained in the oral gavage technique to minimize variability and prevent injury. 2. Acclimatize animals to handling and the administration procedure for several days before the experiment begins. 3. Increase the number of animals per group to enhance statistical power and account for individual variations.
Signs of animal distress or adverse effects at higher doses. 1. The dose may be approaching or exceeding the maximum tolerated dose (MTD). 2. Off-target effects of the compound.1. Immediately cease administration at that dose and lower the dosage for subsequent experiments. 2. Conduct a formal MTD study to establish a safe dose range. 3. Carefully observe and document all clinical signs of toxicity.
Difficulty in dissolving this compound for oral administration. This compound is a solid and may have limited solubility in aqueous solutions.1. Try dissolving this compound in a small amount of a suitable organic solvent like DMSO first, and then dilute it with a vehicle such as saline or corn oil. Ensure the final concentration of the organic solvent is safe for animal administration. 2. Sonication may aid in the dissolution process. 3. Prepare a suspension using a vehicle like 0.5% methylcellulose (B11928114) if a solution cannot be achieved. Ensure the suspension is homogenous before each administration.

Data Presentation

Table 1: Summary of In Vivo and In Vitro Data for this compound

Parameter Species/System Dosage/Concentration Effect
Oral Dose Mouse7.5 mg/kg body weight/dayProtective against cisplatin-induced renal damage
cAMP Formation Inhibition Opossum Kidney (OK) Cells10 µmol L⁻¹25% inhibition
COX-1 Inhibition In vitro assay0.1 µmol L⁻¹58% inhibition
COX-2 Inhibition In vitro assay0.1 µmol L⁻¹54% inhibition

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Mice

  • Preparation of Dosing Solution:

    • For a 7.5 mg/kg dose in a 25g mouse, you will need 0.1875 mg of this compound.

    • To prepare a stock solution for multiple animals, weigh the required amount of this compound.

    • If solubility is an issue, first dissolve this compound in a minimal volume of DMSO (e.g., 10-20 µl).

    • Bring the solution to the final volume with a suitable vehicle (e.g., sterile saline, corn oil, or 0.5% methylcellulose). The final concentration of DMSO should be kept low (typically <5% of the total volume) to avoid toxicity.

    • Ensure the final solution is homogenous. If it is a suspension, vortex thoroughly before each administration.

  • Oral Administration (Gavage):

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle to prevent injury.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and deliver the calculated volume of the this compound solution. The volume should be appropriate for the size of the animal (typically 5-10 ml/kg).

Visualizations

Moschamine_Signaling_Pathway This compound This compound Serotonin_Receptor 5-HT1 Receptor This compound->Serotonin_Receptor binds to COX_Enzymes COX-1 / COX-2 This compound->COX_Enzymes inhibits MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway modulates NFkB_Pathway NF-kB Pathway This compound->NFkB_Pathway modulates Adenylate_Cyclase Adenylate Cyclase Serotonin_Receptor->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP produces Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins produce Inflammation_Apoptosis Inflammation & Apoptosis MAPK_Pathway->Inflammation_Apoptosis regulates NFkB_Pathway->Inflammation_Apoptosis regulates

Caption: this compound's Proposed Signaling Pathways.

Experimental_Workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Efficacy Testing Start Start with 7.5 mg/kg (oral) Dose_Response Dose-Response Study (e.g., 5, 10, 25, 50 mg/kg) Start->Dose_Response MTD_Study Maximum Tolerated Dose Study Dose_Response->MTD_Study Optimal_Dose Determine Optimal & Safe Dose MTD_Study->Optimal_Dose Efficacy_Study Conduct Efficacy Study with Optimal Dose Optimal_Dose->Efficacy_Study Data_Analysis Data Analysis Efficacy_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for this compound Dosage Optimization.

Technical Support Center: Overcoming Low Bioavailability of N-Feruloylserotonin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Feruloylserotonin (NFS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming the low oral bioavailability of this promising bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of N-Feruloylserotonin?

The low oral bioavailability of N-Feruloylserotonin (NFS) is likely attributable to a combination of factors common to many poorly soluble drugs:

  • Low Aqueous Solubility: NFS has poor solubility in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Poor Permeability: The ability of NFS to permeate the intestinal epithelium may be limited, hindering its entry into the bloodstream.

  • First-Pass Metabolism: NFS may be subject to significant metabolism in the gut wall and/or liver, a phenomenon known as the first-pass effect, which reduces the amount of active compound reaching systemic circulation.[1][2][3][4][5]

Q2: What are the main formulation strategies to enhance the bioavailability of N-Feruloylserotonin?

Several innovative formulation strategies can be employed to overcome the challenges of low solubility and permeability:

  • Nanoencapsulation: Encapsulating NFS into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, or nanoemulsions) can increase its surface area for dissolution, improve solubility, and enhance absorption.

  • Solid Dispersions: Creating a solid dispersion of NFS in a hydrophilic carrier can improve its dissolution rate and extent by presenting the compound in an amorphous state.

  • Use of Permeation Enhancers: Co-administration of NFS with safe and effective permeation enhancers can transiently increase the permeability of the intestinal epithelium, facilitating its absorption.

  • Structural Modification: While more complex, synthesizing analogs of NFS with improved physicochemical properties (e.g., enhanced solubility or metabolic stability) is a potential long-term strategy.

Q3: How can I assess the intestinal permeability of my N-Feruloylserotonin formulation in vitro?

The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. This assay allows you to:

  • Determine the apparent permeability coefficient (Papp) of NFS in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions.

  • Calculate the efflux ratio to determine if NFS is a substrate for efflux transporters like P-glycoprotein.

  • Screen different formulations and permeation enhancers for their ability to improve NFS transport.

Troubleshooting Guides

Problem 1: Poor dissolution of N-Feruloylserotonin from my solid dispersion formulation.
Potential Cause Troubleshooting Step
Incorrect Carrier Selection The chosen hydrophilic carrier may not be optimal for NFS. Screen a panel of carriers with varying properties (e.g., different grades of PVP, PEG, HPMC).
Drug Recrystallization The amorphous NFS within the dispersion may have recrystallized over time. Analyze the solid-state properties of your formulation using techniques like DSC or XRD to confirm the amorphous nature. If recrystallization has occurred, consider using a different carrier or a combination of carriers to improve stability.
Insufficient Drug Loading The drug-to-carrier ratio may be too high, leading to incomplete dispersion. Prepare solid dispersions with varying drug loading percentages to find the optimal ratio that ensures complete amorphization and dissolution.
Inadequate Manufacturing Process The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) may not be optimized. Adjust process parameters such as temperature, solvent, and drying rate to ensure a homogenous dispersion.
Problem 2: Low and variable bioavailability of my N-Feruloylserotonin nanoformulation in vivo.
Potential Cause Troubleshooting Step
Particle Aggregation in GI Fluids The nanoparticles may be aggregating in the acidic environment of the stomach or in the presence of bile salts. Evaluate the stability of your nanoformulation in simulated gastric and intestinal fluids. Consider surface modification with hydrophilic polymers like PEG to improve stability.
Premature Drug Release The encapsulated NFS may be released too quickly from the nanoparticles before reaching the site of absorption. Characterize the in vitro release profile of your formulation under simulated GI conditions. Modify the nanoparticle composition or structure to achieve a more sustained release profile.
Rapid Clearance from the GI Tract The nanoparticles may be cleared from the GI tract before significant absorption can occur. Incorporate mucoadhesive polymers into your formulation to increase residence time at the intestinal epithelium.
First-Pass Metabolism Even with improved dissolution, NFS may be extensively metabolized. Consider co-administering your nanoformulation with a safe inhibitor of relevant metabolic enzymes, or explore targeting strategies to bypass the liver.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for N-Feruloylserotonin

Objective: To evaluate the intestinal permeability of NFS and the effect of a novel permeation enhancer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Studies:

    • Prepare transport buffer (e.g., Hank's Balanced Salt Solution) with and without the permeation enhancer.

    • Add the NFS solution (with or without the enhancer) to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B transport.

    • In a separate set of wells, add the NFS solution to the B side and fresh buffer to the A side to assess B-to-A transport.

  • Sample Analysis: At predetermined time points, collect samples from the receiver compartment and analyze the concentration of NFS using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Table 1: Representative Data from a Caco-2 Permeability Assay

FormulationPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio
NFS alone0.5 ± 0.12.5 ± 0.45.0
NFS + Enhancer X2.1 ± 0.32.7 ± 0.51.3
Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To compare the oral bioavailability of a novel NFS nanoformulation to that of unformulated NFS.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats with jugular vein cannulas for serial blood sampling.

  • Dosing:

    • Administer the NFS nanoformulation or unformulated NFS suspension orally (e.g., by gavage).

    • Administer a solution of NFS intravenously to a separate group of rats to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of NFS using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Table 2: Representative Pharmacokinetic Parameters of N-Feruloylserotonin Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)F (%)
Unformulated NFS (Oral)5050 ± 121.0150 ± 355
NFS Nanoformulation (Oral)50250 ± 452.0900 ± 12030
NFS Solution (IV)5--3000 ± 450100

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation formulation_strategy Select Bioavailability Enhancement Strategy (e.g., Nanoencapsulation) formulation_prep Prepare NFS Formulation formulation_strategy->formulation_prep characterization Physicochemical Characterization formulation_prep->characterization dissolution Dissolution Testing characterization->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 pk_study Pharmacokinetic Study (e.g., in Rats) caco2->pk_study data_analysis Data Analysis and Bioavailability Calculation pk_study->data_analysis

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced N-Feruloylserotonin formulation.

signaling_pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Cellular Response LPS LPS NFkB NF-κB Activation LPS->NFkB Oxidative_Stress Oxidative Stress LPS->Oxidative_Stress Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines NFS N-Feruloylserotonin NFS->NFkB Inhibition NFS->Oxidative_Stress Inhibition

Caption: Simplified signaling pathway showing the inhibitory effect of N-Feruloylserotonin on inflammatory responses.

References

Technical Support Center: Preventing Off-Target Effects of Moschamine in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Moschamine (N-feruloylserotonin) in experimental settings. Adherence to these guidelines will enhance the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of this compound?

A1: this compound has been demonstrated to interact with several biological targets. It is a known inhibitor of cyclooxygenase enzymes, COX-1 and COX-2. Additionally, it has been shown to bind to serotonin (B10506) 5-HT1 receptors, through which it can suppress cAMP formation.[1]

Q2: What are off-target effects, and why are they a concern with a natural compound like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[2] Even natural compounds can have off-target effects, which can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translational success in drug development.[2] It is crucial to identify and control for these effects to ensure that the observed phenotype is a true result of modulating the intended target.

Q3: How can I be sure that the effects I'm seeing in my experiment are from this compound's on-target activity?

A3: A multi-faceted approach is essential for distinguishing on-target from off-target effects. This includes:

  • Dose-Response Analysis: A careful dose-response curve should be established. The concentration of this compound that elicits the desired cellular effect should be consistent with its biochemical potency (IC50 or Ki) for the intended target.

  • Use of Control Compounds: Employing a structurally similar but inactive analog of this compound can help determine if the observed effects are due to the chemical scaffold itself.

  • Orthogonal Approaches: Use an alternative method to modulate the target, such as siRNA or CRISPR/Cas9 to knockdown the target protein. If the resulting phenotype matches that of this compound treatment, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: In some systems, you can introduce a mutated version of the target protein that is resistant to this compound. If this "rescues" the effect of the compound, it provides strong evidence for on-target action.

Q4: What are the initial steps to minimize off-target effects in my experimental design?

A4: Proactive measures can significantly reduce the likelihood of off-target effects. These include:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Ensure Compound Purity and Stability: Verify the purity of your this compound sample. Impurities can have their own biological activities. Also, ensure that the compound is stable in your experimental media to avoid effects from degradation products.

  • Vehicle Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experimental conditions.

Q5: What should I do if I suspect my results are due to off-target effects of this compound?

A5: If you suspect off-target effects, a systematic investigation is necessary. The troubleshooting guides and experimental protocols in this document provide a framework for identifying potential off-target interactions through techniques such as kinase profiling, competitive binding assays, and Cellular Thermal Shift Assays (CETSA).

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected or Inconsistent Phenotype
Potential Cause Troubleshooting Steps Rationale
Off-Target Kinase Inhibition 1. Perform a kinase selectivity screen against a broad panel of kinases. 2. Compare the IC50 values for any identified off-target kinases with the concentration of this compound used in your experiments.Kinases are a common class of off-targets for many small molecules due to the conserved nature of the ATP binding pocket. Identifying unintended kinase inhibition is a critical step.
Interaction with Unrelated Receptors or Enzymes 1. Conduct a competitive binding assay against a panel of common off-target receptors. 2. If a binding partner is identified, perform a functional assay to determine if this compound modulates its activity.This compound's structural motifs may allow it to bind to other proteins. A competitive binding assay can identify these interactions.
Cell Line-Specific Effects 1. Test this compound in multiple cell lines to determine if the phenotype is consistent. 2. Characterize the expression levels of the on-target and potential off-target proteins in your cell lines.The expression levels of on- and off-target proteins can vary between cell lines, leading to different responses.
Issue 2: High Levels of Cytotoxicity
Potential Cause Troubleshooting Steps Rationale
Off-Target Toxicity 1. Compare the cytotoxic concentration of this compound with its on-target IC50. A large discrepancy may suggest off-target toxicity. 2. Test other known inhibitors of the same target. If they are not cytotoxic at equivalent on-target inhibitory concentrations, the toxicity of this compound is likely off-target.Cytotoxicity that occurs at concentrations significantly higher than what is required for on-target engagement is a strong indicator of off-target effects.
Compound Insolubility/Precipitation 1. Visually inspect your culture media for any signs of compound precipitation. 2. Check the solubility of this compound in your specific media and consider using a lower concentration or a different formulation if necessary.Precipitated compound can cause non-specific cellular stress and toxicity.
Reactive Metabolites 1. Investigate the metabolic stability of this compound in your experimental system. 2. If metabolites are formed, consider synthesizing them to test their biological activity and toxicity.The cellular metabolism of this compound could produce reactive species that are responsible for the observed toxicity.

Data Presentation

Table 1: Known On-Target Activity of this compound
TargetAssay TypeConcentration% InhibitionReference
COX-1Enzyme Inhibition Assay0.1 µmol L⁻¹58%[1]
COX-2Enzyme Inhibition Assay0.1 µmol L⁻¹54%[1]
5-HT1 ReceptorscAMP Formation Assay10 µmol L⁻¹25%[1]
Table 2: Hypothetical Kinase Selectivity Profile for this compound

This table presents a hypothetical example of how data from a kinase selectivity screen would be presented. Actual off-target kinases for this compound need to be determined experimentally.

Kinase% Inhibition @ 10 µMIC50 (µM)
On-Target (Example)
Target Kinase X95%0.5
Off-Targets (Hypothetical)
Kinase A85%2.5
Kinase B60%15
Kinase C20%> 50
Kinase D5%> 100

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series in the kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Panel: Select a broad panel of recombinant kinases. Many commercial vendors offer kinase profiling services.

  • Assay Plate Preparation: In a 96- or 384-well plate, add the diluted this compound or control compounds (e.g., a known broad-spectrum kinase inhibitor like staurosporine (B1682477) and a vehicle control).

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to each well to initiate the reaction. Incubate the plate at the optimal temperature for each kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Use a suitable method to detect kinase activity. A common method is to measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[3]

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of this compound relative to the controls. For kinases showing significant inhibition, determine the IC50 value by fitting the dose-response data to a suitable model.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine if this compound binds to a specific receptor of interest.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest. This typically involves homogenization and centrifugation to isolate the membrane fraction.

  • Binding Buffer: Prepare a binding buffer appropriate for the receptor being studied.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add the membrane preparation, a known radioligand for the receptor at a concentration near its Kd, and binding buffer.

    • Non-specific Binding: Add the membrane preparation, the radioligand, and a high concentration of an unlabeled competitor ligand.

    • Competition: Add the membrane preparation, the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature), with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with a target protein in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control. Incubate for a sufficient time to allow compound uptake and target binding (e.g., 1 hour at 37°C).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein. Use a suitable secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. A ligand-bound protein will be more stable and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle-treated control. This results in a shift in the melting curve.

Visualizations

Signaling_Pathway This compound This compound COX1_COX2 COX-1 / COX-2 This compound->COX1_COX2 inhibition Serotonin_Receptor 5-HT1 Receptor This compound->Serotonin_Receptor binding Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Downstream_Effects_Inflammation Inflammation Prostaglandins->Downstream_Effects_Inflammation Adenylate_Cyclase Adenylate Cyclase Serotonin_Receptor->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Downstream_Effects_Neuromodulation Neuromodulation cAMP->Downstream_Effects_Neuromodulation

Caption: Known signaling pathways modulated by this compound.

Experimental_Workflow cluster_0 Initial Experiment cluster_1 Troubleshooting Off-Target Effects cluster_2 Conclusion Start Observe Phenotype with this compound Kinase_Profiling Kinase Profiling Start->Kinase_Profiling Binding_Assay Competitive Binding Assay Start->Binding_Assay CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Orthogonal_Validation Orthogonal Validation (e.g., siRNA) Start->Orthogonal_Validation Off_Target Off-Target Effect Identified Kinase_Profiling->Off_Target Binding_Assay->Off_Target On_Target On-Target Effect Confirmed CETSA->On_Target Orthogonal_Validation->On_Target

Caption: Workflow for troubleshooting potential off-target effects.

References

N-Feruloylserotonin experimental artifacts and controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Feruloylserotonin (FS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental best practices and to help troubleshoot common issues encountered when working with this potent antioxidant compound.

Frequently Asked Questions (FAQs)

Q1: What is N-Feruloylserotonin and what are its primary activities? A1: N-Feruloylserotonin (FS) is a natural polyphenol and alkaloid, chemically an amide formed between serotonin (B10506) and ferulic acid[1]. It is known for its strong antioxidant, anti-inflammatory, and anti-apoptotic properties[2][3]. In cellular models, it has been shown to exert neuroprotective effects by modulating signaling pathways such as MAPK, CREB-BDNF, and NF-κB[2][3][4].

Q2: How should I prepare stock and working solutions of N-Feruloylserotonin? A2: N-Feruloylserotonin, like many polyphenols, has limited solubility in aqueous buffers. The recommended procedure is to first dissolve it in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). For experiments, this stock solution should be serially diluted to the final working concentration directly in the cell culture medium or assay buffer. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are typical working concentrations for cell culture experiments? A3: The optimal concentration depends on the cell type and experimental endpoint. For neuroblastoma SH-SY5Y cells, concentrations between 1-5 µM have been shown to be effective and non-toxic, while significant cytotoxicity was observed at concentrations of 10 µM and above[3]. In studies with vascular smooth muscle cells, concentrations ranging from 10 to 100 µM have been used[5]. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q4: How should I store N-Feruloylserotonin solutions? A4: Solid N-Feruloylserotonin should be stored at -20°C, protected from light. DMSO stock solutions should also be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles[6][7]. It is not recommended to store working dilutions made in aqueous buffers or cell culture media for more than a day, as the compound's stability may be compromised[8].

Troubleshooting Guide

Issue 1: Inconsistent or Noisy Results in Cell Viability Assays (e.g., MTT Assay)

  • Question: My MTT assay results show high background or inconsistent readings after treatment with FS. What could be the cause?

  • Answer: This is a common artifact. As a potent antioxidant, N-Feruloylserotonin and other polyphenols can directly reduce the MTT tetrazolium salt to formazan (B1609692) in a cell-free system. This chemical reduction leads to a false-positive signal, making it appear as if cell viability is higher than it actually is[9].

    Solutions:

    • Run a Cell-Free Control: Always include a control well containing your highest concentration of FS, culture medium, and the MTT reagent, but no cells. A significant color change in this well confirms assay interference.

    • Use an Alternative Viability Assay: The Sulforhodamine B (SRB) assay is a recommended alternative as it measures cell density based on protein content and is generally not affected by the reducing potential of antioxidant compounds.

    • Minimize Media Interference: If using an absorbance-based assay, use phenol (B47542) red-free medium during the final incubation and reading steps, as phenol red can interfere with optical density measurements[10].

Issue 2: Loss of Compound Activity or Irreproducible Results Over Time

  • Question: The biological effect of my FS solution seems to decrease with time or between experiments. Why is this happening?

  • Answer: This issue often points to compound instability. Polyphenols, particularly those with catechol-like structures like FS, can be unstable under typical cell culture conditions (37°C, neutral pH, presence of oxygen and metal ions in media)[8][11].

    Solutions:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your DMSO stock to avoid repeated freeze-thaw cycles, which can degrade the compound[6][12].

    • Protect from Light: Store solid compound and all solutions protected from light, as phenolic compounds can be susceptible to photodegradation.

    • Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Do not store FS in culture medium for extended periods.

    • Perform a Stability Check: To confirm stability in your specific experimental setup, you can incubate FS in your cell culture medium for the duration of your experiment (e.g., 24 hours), and then test its remaining antioxidant capacity in a cell-free assay (like DPPH) to quantify degradation.

Issue 3: Unexpected Cytotoxicity at Low Concentrations

  • Question: I am observing cell death at concentrations reported to be safe in the literature. What should I check?

  • Answer: Unexpected cytotoxicity can arise from several sources.

    Solutions:

    • Verify Solvent Concentration: Ensure the final DMSO concentration in your vehicle control and all treatment wells is identical and non-toxic (e.g., ≤ 0.1%).

    • Assess Compound Purity: If possible, verify the purity of your N-Feruloylserotonin batch. Impurities could be the source of toxicity.

    • Consider Cell Line Sensitivity: Your specific cell line or even a different passage number of the same line may exhibit higher sensitivity than what is reported in the literature. Always perform a fresh dose-response cytotoxicity curve for your system.

    • Check for Aggregation: While not commonly reported for FS, some small molecules can aggregate at higher concentrations in aqueous media, and these aggregates can sometimes be cytotoxic. Visually inspect your working solutions for any signs of precipitation.

Data Presentation: Quantitative Summary

Table 1: Solubility and Solution Preparation

Parameter Solvent/Buffer Recommendation Rationale & Citation
Stock Solution DMSO Prepare a 10-20 mM stock solution. Standard practice for polyphenols with poor aqueous solubility[13][14].
Storage Solid & DMSO Stock Store at -20°C in single-use aliquots, protected from light. Minimizes freeze-thaw cycles and potential photodegradation[6][15].
Working Solution Cell Culture Media / PBS Dilute stock fresh for each experiment. Do not store. Polyphenols can be unstable in aqueous media at 37°C[8].

| Vehicle Control | DMSO | Use a final concentration ≤ 0.1% in all wells. | High concentrations of DMSO are cytotoxic to most cell lines[4]. |

Table 2: In Vitro Antioxidant Activity of N-Feruloylserotonin

Assay IC₅₀ Value (µM) Positive Control Reference
DPPH Radical Scavenging 6.19 Ascorbic Acid (IC₅₀ = 9.19 µM) [3]
Hydroxyl (•OH) Radical Scavenging 1.35 Ascorbic Acid [3]

| Superoxide (O₂•⁻) Scavenging | > 5 | Ascorbic Acid |[3] |

Table 3: Recommended Working Concentrations in Cell Culture

Cell Line Effective Concentration Range Cytotoxic Concentration Reference
SH-SY5Y (Human Neuroblastoma) 1 - 5 µM > 10 µM [3]
Rat Vascular Smooth Muscle Cells 10 - 100 µM Not specified [5]

| RAW 264.7 (Murine Macrophage) | Tested up to 20 µM (non-toxic) | Not specified |[4] |

Experimental Protocols

Protocol 1: Preparation of N-Feruloylserotonin Stock and Working Solutions

  • Weighing: Weigh out the solid N-Feruloylserotonin (Molar Mass: 352.39 g/mol ) in a fume hood.

  • Stock Solution (10 mM): Dissolve the solid in pure, sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.52 mg of FS in 1 mL of DMSO. Vortex gently until fully dissolved.

  • Aliquoting: Dispense the stock solution into small-volume, single-use, light-protecting (amber) tubes.

  • Storage: Store the aliquots at -20°C.

  • Working Solution: Immediately before use, thaw one aliquot. Dilute it directly into pre-warmed cell culture medium to achieve the final desired concentration. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium. Mix well.

Protocol 2: General Cell-Based Assay Protocol

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.

  • Preparation of Controls:

    • Vehicle Control: Prepare medium containing the same final concentration of DMSO as your highest FS treatment (e.g., 0.1%).

    • Positive Control: If applicable, prepare a treatment with a known activator or inhibitor for your pathway of interest.

    • Untreated Control: Cells with medium only.

  • Treatment: Remove the old medium and add the prepared working solutions of FS and controls to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 4, 24, 48 hours) at 37°C and 5% CO₂.

  • Assay: Proceed with your specific assay endpoint (e.g., Western blot, qPCR, viability assay), keeping in mind the potential for artifacts as described in the troubleshooting guide.

Protocol 3: DPPH Radical Scavenging Assay (Cell-Free)

  • Reagent Preparation: Prepare a ~60 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727). The solution should have an absorbance of ~1.0 at 517 nm.

  • Sample Preparation: Prepare serial dilutions of FS in methanol. Use methanol as a blank and a known antioxidant like Ascorbic Acid as a positive control.

  • Reaction: In a 96-well plate, add 100 µL of your FS dilutions or controls to wells. Then, add 100 µL of the DPPH solution to all wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. Plot the inhibition percentage against concentration to determine the IC₅₀ value.

Visualizations

Troubleshooting_Workflow start Unexpected Result (e.g., no effect, high variability) check_solubility Is the compound fully dissolved? (Check for precipitate in stock/working solutions) start->check_solubility check_stability Could the compound be degrading? check_solubility->check_stability Yes sol_prepare_fresh SOLUTION: Prepare fresh stock solution. Filter-sterilize if necessary. check_solubility->sol_prepare_fresh No check_assay Is there assay interference? check_stability->check_assay No sol_aliquot SOLUTION: Use fresh aliquot. Protect from light. Prepare working solutions immediately before use. check_stability->sol_aliquot Yes check_controls Are controls behaving as expected? check_assay->check_controls No sol_cell_free SOLUTION: Run cell-free controls. Switch to an alternative assay (e.g., SRB for viability). check_assay->sol_cell_free Yes sol_verify_controls SOLUTION: Verify vehicle toxicity. Check positive/negative controls. Perform new dose-response. check_controls->sol_verify_controls No

Caption: Troubleshooting workflow for unexpected experimental results.

Experimental_Controls exp Cell-Based Experiment with FS untreated Untreated Control (Cells + Medium) exp->untreated Baseline vehicle Vehicle Control (Cells + Medium + DMSO) exp->vehicle Controls for solvent effects positive_stim Positive Control (Stimulus) (e.g., Cells + LPS/H₂O₂) exp->positive_stim Ensures cell model is responsive positive_inhib Positive Control (Inhibitor) (e.g., Cells + Stimulus + Known Inhibitor) exp->positive_inhib Validates assay's ability to detect inhibition cell_free Cell-Free Artifact Control (Medium + FS + Assay Reagent) exp->cell_free Checks for direct compound-assay interference

Caption: Essential controls for a cell-based assay with N-Feruloylserotonin.

Antioxidant_Pathway FS N-Feruloylserotonin (FS) ROS Oxidative Stress (e.g., from H₂O₂ or Aβ) FS->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) (in DNA) Nrf2->ARE Translocates to Nucleus & Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Simplified Nrf2 antioxidant response pathway relevant to FS.

References

Moschamine Yield Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for researchers seeking to improve the yield of Moschamine (N-Feruloylserotonin) from natural sources. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound?

A1: this compound, also known as N-Feruloylserotonin, is predominantly found in the seeds of safflower (Carthamus tinctorius) and in the plant Centaurea cyanus.[1][2] Safflower seeds, in particular the hull, are a rich source of this valuable compound.

Q2: What is the biosynthetic pathway of this compound in plants?

A2: The biosynthesis of this compound begins with the amino acid tryptophan. Tryptophan is converted to tryptamine, which is then hydroxylated to form serotonin (B10506). Independently, ferulic acid is synthesized. Finally, the enzyme serotonin N-(hydroxycinnamoyl)transferase (SHT) facilitates the amidation of serotonin with feruloyl-CoA to produce N-Feruloylserotonin (this compound).[1]

Q3: What factors can influence the natural concentration of this compound in plants?

A3: The concentration of this compound in plants is influenced by several factors:

  • Growth Stage: The levels of phenolic compounds, including N-Feruloylserotonin, in safflower seeds have been observed to increase as the plant matures, reaching a maximum around 42 days after flowering.

  • Post-Harvest Processing:

    • Roasting: Roasting safflower seeds can lead to a decrease in the levels of N-Feruloylserotonin.

    • Steaming: Conversely, steaming the seeds has been shown to potentially increase the concentration of this compound.

Q4: Are there strategies to artificially increase this compound production in plants?

A4: Yes, a technique known as elicitation can be employed to enhance the production of secondary metabolites like this compound. Elicitors are compounds that stimulate a defense response in the plant, which can lead to an increased synthesis of these valuable molecules. Both biotic (e.g., fungal extracts) and abiotic (e.g., methyl jasmonate, salicylic (B10762653) acid) elicitors can be used.[3][4][5][6][7] The specific elicitor, its concentration, and the timing of application need to be optimized for each plant system.

Troubleshooting Guides

Low this compound Yield During Extraction
Potential Cause Troubleshooting Steps
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. While various solvents can be used, studies on similar phenolic compounds suggest that a mixture of ethanol (B145695) and water (e.g., 70% ethanol) is often effective.[8] For this compound specifically, methanol (B129727) has also been used successfully.[9] It is recommended to perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the optimal choice for your specific plant material.
Inefficient Extraction Method Conventional methods like maceration can be time-consuming and result in lower yields.[10] Consider employing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[11][12] These methods can enhance extraction efficiency by improving solvent penetration and reducing extraction time.
Degradation of this compound This compound can be sensitive to heat and light. During extraction, avoid prolonged exposure to high temperatures. If using thermal methods like Soxhlet or reflux, it is crucial to optimize the extraction time and temperature to prevent degradation.[8] Store extracts in dark, cool conditions.
Improper Sample Preparation The particle size of the plant material can significantly impact extraction efficiency. Grinding the material to a fine, uniform powder increases the surface area available for solvent contact.
Issues in HPLC Quantification of this compound
Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) - Incompatible injection solvent- Column overload- Secondary interactions with the stationary phase- Dissolve the sample in the mobile phase if possible.- Reduce the injection volume or sample concentration.- Ensure the mobile phase pH is appropriate for the analyte.
Baseline Noise or Drift - Contaminated mobile phase or detector cell- Insufficient mobile phase degassing- Temperature fluctuations- Use high-purity solvents and filter them before use.- Degas the mobile phase thoroughly using sonication or vacuum.- Use a column oven to maintain a stable temperature.[13]
Inconsistent Retention Times - Inconsistent mobile phase composition- Fluctuation in flow rate- Column degradation- Prepare the mobile phase accurately and consistently.- Check the HPLC pump for leaks and ensure proper functioning.- Use a guard column and replace the analytical column if necessary.
No Peaks or Very Small Peaks - Detector wavelength is incorrect- Sample concentration is too low- Leak in the system- The detection wavelength for N-Feruloylserotonin is typically set at 310 nm.[14] - Concentrate the sample before injection.- Systematically check for leaks from the injector to the detector.[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Safflower Seeds

This protocol is based on optimized conditions for the extraction of bioactive components from Carthamus tinctorius seeds.[11][15]

Materials and Equipment:

  • Safflower seeds, finely ground

  • Ethanol (reagent grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filter

Procedure:

  • Solvent Preparation: Prepare a 68.3% (v/v) ethanol-water solution.

  • Extraction:

    • Mix the ground safflower seed powder with the 68.3% ethanol solution at a solid-to-liquid ratio of 1:10 (g/mL).

    • Place the mixture in the ultrasonic bath.

    • Set the extraction temperature to 75.1°C.

    • Apply ultrasound for 33.7 minutes.

  • Separation:

    • Centrifuge the mixture to pellet the solid material.

    • Carefully decant the supernatant (the extract).

  • Concentration:

    • Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.

  • Filtration:

    • Filter the final aqueous extract through a 0.45 µm syringe filter before HPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is adapted from methods used for the analysis of N-Feruloylserotonin.[14]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol (Solvent A) and water (Solvent B).

    • Gradient Program:

      • 0-15 min: 35-45% A

      • 15-30 min: 45-52% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 310 nm.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of pure this compound (N-Feruloylserotonin) in the mobile phase to create a calibration curve.

  • Sample Preparation: Dilute the filtered extract from Protocol 1 with the initial mobile phase if necessary.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standards and samples onto the HPLC system.

  • Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantification: Calculate the concentration of this compound in the sample by using the peak area and the calibration curve.

Data Presentation

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Bioactive Compounds from Safflower Seeds

ParameterOptimized Value
Extraction Time33.7 minutes
Extraction Temperature75.1 °C
Ethanol Concentration68.3 %
Source: Adapted from studies on optimizing UAE for Carthamus tinctorius seeds.[11][15]

Table 2: HPLC Parameters for this compound Analysis

ParameterCondition
ColumnC18 Reversed-Phase
Mobile PhaseMethanol/Water Gradient
Flow Rate1.0 mL/min
Detection Wavelength310 nm
Temperature25 °C
Source: Based on established HPLC methods for N-Feruloylserotonin.[14]

Visualizations

Moschamine_Biosynthesis Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Serotonin Serotonin Tryptamine->Serotonin Hydroxylation This compound This compound (N-Feruloylserotonin) Serotonin->this compound Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Feruloyl_CoA->this compound SHT enzyme

Caption: Biosynthetic pathway of this compound.

Extraction_Workflow Start Plant Material (e.g., Safflower Seeds) Grinding Grinding Start->Grinding Extraction Extraction (e.g., UAE, MAE) Grinding->Extraction Separation Centrifugation / Filtration Extraction->Separation Concentration Solvent Evaporation Separation->Concentration Purification Purification (Optional) (e.g., HSCCC) Concentration->Purification Analysis HPLC Analysis Concentration->Analysis Direct Analysis Purification->Analysis

Caption: General workflow for this compound extraction and analysis.

References

Moschamine Treatment Protocols for Primary Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Moschamine in primary cell cultures. The information is tailored for scientists and drug development professionals to refine their experimental protocols and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution. It is crucial to refer to the manufacturer's instructions for the specific solubility of your this compound lot. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q2: What is the typical concentration range for treating primary cells with this compound?

A2: The optimal concentration of this compound will vary depending on the primary cell type and the experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Based on studies in other cell types, a starting range of 0.1 µM to 10 µM can be considered.

Q3: How long should I incubate my primary cells with this compound?

A3: The incubation time will depend on the specific research question and the primary cell type being investigated. For apoptosis or cell cycle analysis, an incubation period of 24 to 72 hours is often used. For signaling pathway studies, shorter time points (e.g., 15 minutes to a few hours) may be more appropriate. A time-course experiment is recommended to determine the optimal incubation period.

Q4: Is a vehicle control necessary for my experiments?

A4: Yes, a vehicle control is essential. Primary cells should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This allows you to distinguish the effects of this compound from any potential effects of the solvent itself.

Troubleshooting Guides

Primary Neuronal Cell Cultures
Issue Possible Cause Suggested Solution
Low Neuronal Viability After Treatment This compound concentration is too high and causing cytotoxicity.Perform a dose-response curve to determine the EC50 and use concentrations below this for non-cytotoxic experiments.
Solvent (e.g., DMSO) concentration is toxic to the neurons.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and that the vehicle control shows no toxicity.
Inconsistent Results Between Experiments Variability in primary neuron culture health and density.Standardize the isolation and plating procedures to ensure consistent cell density and health. Allow neurons to mature in culture for a consistent period before treatment.
Inconsistent this compound activity.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No Observable Effect of this compound This compound concentration is too low.Increase the concentration of this compound based on a thorough dose-response analysis.
Incubation time is too short.Increase the incubation time. Consider a time-course experiment to identify the optimal treatment duration.
The targeted pathway is not active in the specific neuronal subtype.Verify the expression of COX enzymes and 5-HT1A receptors in your primary neuronal culture using techniques like qPCR or immunocytochemistry.
Primary Immune Cell Cultures
Issue Possible Cause Suggested Solution
High Cell Death in Culture Primary immune cells have a limited lifespan in vitro.Use freshly isolated primary immune cells for your experiments whenever possible. Optimize culture conditions with appropriate cytokines and media supplements.
This compound is inducing apoptosis.Titrate the this compound concentration to find a non-toxic level if you are not studying apoptosis. Use an apoptosis assay to confirm the mechanism of cell death.
Cell Clumping After Treatment Activation or stress response of immune cells.Plate cells at an optimal density to minimize cell-cell contact-induced activation. Ensure gentle handling during treatment administration.
Difficulty in Reproducing Data Donor-to-donor variability in primary immune cells.Use cells from multiple donors to ensure the observed effects are consistent. Normalize data to the vehicle control for each donor.
This compound degradation.Prepare this compound dilutions fresh for each experiment from a stored, concentrated stock.
Unexpected Pro-inflammatory Response This compound may have complex effects on different immune cell subsets.Analyze the expression of a panel of cytokines to get a broader picture of the immune response. Isolate specific immune cell populations to study the effects of this compound on each subset.

Quantitative Data

Published data on the specific IC50 and Kᵢ values for this compound in primary cells is limited. However, the following data from other sources can provide a starting point for experimental design.

Target Parameter Value Cell Type/Assay Condition Citation
Cyclooxygenase-1 (COX-1)% Inhibition58% at 0.1 µmol L⁻¹In vitro enzyme assay[1]
Cyclooxygenase-2 (COX-2)% Inhibition54% at 0.1 µmol L⁻¹In vitro enzyme assay[1]
5-HT1A ReceptorKᵢ (Inhibitory Constant)Data not available--

Note: The provided inhibition percentages for COX-1 and COX-2 suggest that this compound is a potent inhibitor of these enzymes. Researchers should perform their own dose-response studies in their primary cell model to determine the precise IC50 values.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the appropriate solvent: Based on the manufacturer's instructions, dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Ensure complete dissolution: Gently vortex or sonicate the solution to ensure all the powder is dissolved.

  • Sterilization: While the DMSO will be sterile, it is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any potential contaminants.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: this compound Treatment of Primary Neurons
  • Cell Plating: Plate primary neurons at the desired density on pre-coated plates (e.g., with poly-L-lysine or laminin) and culture them for the desired number of days to allow for maturation.

  • Preparation of Treatment Media: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in pre-warmed, serum-free neuronal culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Cell Treatment: Carefully remove half of the old culture medium from each well and replace it with an equal volume of the prepared treatment or vehicle control medium.

  • Incubation: Incubate the cells for the predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Downstream Analysis: Following incubation, proceed with the desired analysis, such as cell viability assays (e.g., MTT or LDH), apoptosis assays (e.g., Annexin V/PI staining), or protein/RNA extraction for molecular analysis.

Protocol 3: this compound Treatment of Primary Immune Cells
  • Cell Isolation: Isolate primary immune cells from whole blood or tissue using standard methods like density gradient centrifugation or magnetic-activated cell sorting (MACS).

  • Cell Plating: Plate the isolated immune cells in appropriate culture medium, which may be supplemented with specific cytokines to maintain viability and function.

  • Preparation of Treatment Media: Prepare this compound and vehicle control treatment media in the same manner as described for primary neurons, using the appropriate culture medium for your immune cells.

  • Cell Treatment: Add the treatment or vehicle control medium to the cells.

  • Incubation: Incubate the cells for the desired period. Note that primary immune cells can be sensitive, so shorter incubation times may be necessary compared to cell lines.

  • Downstream Analysis: Analyze the cells using relevant assays such as flow cytometry for surface marker expression, ELISA for cytokine secretion, or proliferation assays.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound in Primary Cells

The following diagram illustrates a hypothetical signaling pathway for this compound in primary cells, based on its known targets and observed effects. This compound is known to inhibit COX enzymes and interact with 5-HT1A receptors, and it has been shown to induce apoptosis in some cell types.

Moschamine_Signaling_Pathway This compound This compound COX1_COX2 COX-1 / COX-2 This compound->COX1_COX2 Inhibits HT1A 5-HT1A Receptor This compound->HT1A Acts on Apoptosis Apoptosis This compound->Apoptosis CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Produces cAMP cAMP HT1A->cAMP Reduces Inflammation Inflammation Prostaglandins->Inflammation Promotes

Caption: Putative signaling pathway of this compound.

Experimental Workflow for Assessing this compound's Effects

The following diagram outlines a general workflow for investigating the effects of this compound on primary cells.

Moschamine_Experimental_Workflow Start Isolate Primary Cells (e.g., Neurons, Immune Cells) Culture Culture Primary Cells Start->Culture Treatment Treat with this compound (Dose-Response & Time-Course) Culture->Treatment Viability Assess Cell Viability (e.g., MTT, LDH) Treatment->Viability Apoptosis Analyze Apoptosis (e.g., Annexin V, Caspase Activity) Treatment->Apoptosis Signaling Investigate Signaling Pathways (e.g., Western Blot, qPCR) Treatment->Signaling Data Data Analysis & Interpretation Viability->Data Apoptosis->Data Signaling->Data

Caption: General experimental workflow for this compound treatment.

Logical Relationship for Troubleshooting Low Cell Viability

This diagram illustrates a decision-making process for troubleshooting low cell viability in this compound-treated primary cell cultures.

Troubleshooting_Workflow Start Low Cell Viability? CheckVehicle Vehicle Control Toxic? Start->CheckVehicle CheckDose Dose Too High? CheckVehicle->CheckDose No CheckSolvent Reduce Solvent Concentration CheckVehicle->CheckSolvent Yes CheckTime Incubation Too Long? CheckDose->CheckTime No ReduceDose Reduce this compound Dose CheckDose->ReduceDose Yes CheckCulture Culture Conditions Suboptimal? CheckTime->CheckCulture No ReduceTime Reduce Incubation Time CheckTime->ReduceTime Yes OptimizeCulture Optimize Culture (Media, Density, etc.) CheckCulture->OptimizeCulture Yes

Caption: Troubleshooting low cell viability.

References

Validation & Comparative

A Comparative Guide to In Vitro Antioxidant Activity: Quercetin as a Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide details the methodologies for common in vitro antioxidant assays and presents a quantitative comparison of the antioxidant potency of quercetin (B1663063) and Trolox. Furthermore, it delves into the underlying cellular mechanisms by which flavonoids like quercetin exert their antioxidant effects, providing a deeper context for the interpretation of in vitro data.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge synthetic free radicals. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of antioxidant assays, the IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the IC50 values for quercetin and Trolox from two of the most widely used in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
Quercetin1.89 - 19.17[1][2]1.89 - 11.10[3][4]
Trolox11.09 - 12.24[4]6.48

Note: IC50 values can vary depending on specific experimental conditions such as solvent, pH, and reaction time. The data presented is a synthesis from multiple sources and should be interpreted with these variables in mind.

Experimental Protocols

To ensure the reproducibility and accuracy of in vitro antioxidant studies, detailed and standardized protocols are essential. Below are the methodologies for the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. This change in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Test compound (e.g., quercetin)

  • Positive control (e.g., Trolox or ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol. The solution should be kept in the dark to prevent degradation.

  • Sample Preparation: Stock solutions of the test compound and the positive control are prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to obtain a range of concentrations for testing.

  • Assay: In a 96-well microplate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.

  • Add a small volume of the different concentrations of the test compound or positive control to the wells (e.g., 20 µL).

  • A blank well should contain the solvent used for the sample instead of the antioxidant.

  • The plate is then incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 515-517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound (e.g., quercetin)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., PBS) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: As in the DPPH assay, stock solutions of the test compound and positive control are prepared and serially diluted.

  • Assay: In a 96-well microplate, a large volume of the ABTS•+ working solution (e.g., 190 µL) is added to each well.

  • A small volume of the test compound or standard at various concentrations is added to the wells (e.g., 10 µL).

  • Incubation: The reaction is allowed to proceed at room temperature for a set time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualization of Methodologies and Pathways

To further clarify the experimental process and the biological context of antioxidant action, the following diagrams are provided.

G General Workflow of In Vitro Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Radical Solution (DPPH or ABTS•+) C Mix Radical Solution with Test Compound/Standard in 96-well plate A->C B Prepare Test Compound (e.g., Quercetin) and Standard (e.g., Trolox) - Serial Dilutions B->C D Incubate in the Dark at Room Temperature C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G G Quercetin's Modulation of the Nrf2-Keap1 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

References

A Comparative Analysis of N-Feruloylserotonin and Serotonin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative biological activities of N-Feruloylserotonin and Serotonin (B10506), supported by experimental data and detailed methodologies.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a well-known monoamine neurotransmitter, plays a crucial role in a vast array of physiological processes, including the regulation of mood, sleep, appetite, and gastrointestinal function. Its diverse functions are mediated through a large family of serotonin receptors. N-Feruloylserotonin, a natural derivative of serotonin found in plants like safflower, is an amide formed between serotonin and ferulic acid. Emerging research has highlighted its potent antioxidant and anti-inflammatory properties, suggesting a distinct therapeutic potential compared to its parent molecule. This guide provides a detailed comparison of the biological activities of N-Feruloylserotonin and serotonin, with a focus on their antioxidant and anti-inflammatory effects, supported by available experimental data.

Antioxidant Activity: A Quantitative Comparison

The antioxidant capacity of a compound is its ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. This activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a specific biological or chemical process by 50%. A lower IC50 value indicates a higher potency.

CompoundAssayIC50 ValueReference CompoundReference IC50
N-Feruloylserotonin DPPH radical scavenging6.19 µM[1]Ascorbic Acid9.19 µM[1]
Serotonin Lipid peroxidation inhibitionComplete inhibition at 15 µg/mLBHA, BHT, α-tocopherol, Trolox92.2-99.6% inhibition at 45 µg/mL[2]

Note: A direct comparison of IC50 values for serotonin in the DPPH assay was not available in the reviewed literature. The provided data for serotonin is from a lipid peroxidation inhibition assay, which is another method to assess antioxidant activity.

The available data suggests that N-Feruloylserotonin is a potent antioxidant, exhibiting a lower IC50 value than the well-known antioxidant, ascorbic acid, in a DPPH radical scavenging assay[1]. Serotonin also demonstrates significant antioxidant potential, completely inhibiting lipid peroxidation at a lower concentration than other standard antioxidants[2]. However, due to the different experimental assays, a direct quantitative comparison of the antioxidant potency between N-Feruloylserotonin and serotonin is challenging.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change from violet to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (N-Feruloylserotonin, Serotonin, and a reference standard like Ascorbic Acid) at various concentrations

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • A stock solution of DPPH in methanol or ethanol is prepared.

  • The test compounds and the reference standard are prepared in a series of dilutions.

  • A specific volume of the DPPH solution is added to each well of the microplate, followed by the addition of the test compounds or the reference standard.

  • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution in each well is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_workflow DPPH Assay Workflow DPPH DPPH Radical (Violet) Reaction DPPH + Antioxidant DPPH->Reaction Antioxidant Antioxidant (e.g., N-Feruloylserotonin) Antioxidant->Reaction DPPH_H DPPH-H (Yellow/Colorless) Reaction->DPPH_H Spectrophotometer Measure Absorbance (517 nm) DPPH_H->Spectrophotometer Calculation Calculate % Inhibition and IC50 Spectrophotometer->Calculation G cluster_workflow LPS-Induced Inflammation Assay Workflow RAW_cells RAW 264.7 Macrophages Pretreatment Pre-treat with Test Compound RAW_cells->Pretreatment LPS_stimulation Stimulate with LPS Pretreatment->LPS_stimulation Incubation Incubate LPS_stimulation->Incubation Supernatant_collection Collect Supernatant Incubation->Supernatant_collection Measurement Measure Inflammatory Mediators (NO, Cytokines) Supernatant_collection->Measurement G cluster_pathway Comparative Anti-inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs p38, ERK, JNK TLR4->MAPKs activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPKs->AP1 activates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) AP1->Inflammatory_Genes IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Genes NFS N-Feruloylserotonin NFS->MAPKs inhibits NFS->IKK inhibits Serotonin Serotonin Serotonin->NFkB modulates (context-dependent)

References

A Comparative Guide to the Anti-Inflammatory Effects of Moschamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moschamine (B1676759), chemically known as N-feruloylserotonin, is a natural alkaloid found in the seeds of the safflower (Carthamus tinctorius)[1]. Traditionally, safflower seeds have been utilized in Korean medicine for treating cardiovascular and bone diseases[1][2]. Recent scientific investigations have unveiled the potent anti-inflammatory properties of this compound, positioning it as a compound of interest for therapeutic development. This guide provides an objective comparison of this compound's anti-inflammatory performance against other alternatives, supported by experimental data and detailed methodologies.

Mechanism of Action: Modulation of Key Inflammatory Pathways

This compound exerts its anti-inflammatory effects by intervening in critical signaling cascades that orchestrate the inflammatory response. The primary targets of this compound are the Mitogen-Activated Protein Kinase (MAPK) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathways.

In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a standard in vitro model for inflammation, this compound was found to inhibit the phosphorylation of p38 and extracellular signal-regulated kinase (ERK), two key components of the MAPK pathway.[1][2] However, it did not affect the c-Jun N-terminal kinase (JNK) pathway. Furthermore, this compound significantly suppresses the transcriptional activity of activator protein-1 (AP-1) and the phosphorylation of STAT1/3. This multi-pronged inhibition disrupts the downstream production of various pro-inflammatory mediators.

Moschamine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway STAT_Pathway STAT Pathway TLR4->STAT_Pathway p38 p38 MAPK_Pathway->p38 ERK ERK MAPK_Pathway->ERK AP1 AP-1 p38->AP1 ERK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, IL-1β) AP1->Inflammatory_Genes STAT1_3 STAT1/3 STAT_Pathway->STAT1_3 STAT1_3->Inflammatory_Genes This compound This compound This compound->p38 This compound->ERK This compound->AP1 This compound->STAT1_3

Figure 1: this compound's inhibitory action on MAPK and STAT signaling pathways.

Comparative Performance: this compound vs. Alternatives

This compound demonstrates a significant dose-dependent reduction in key inflammatory markers. While direct comparative studies with standardized controls like Indomethacin and other natural compounds are limited, the available data on this compound's efficacy is promising. The following tables summarize the inhibitory effects of this compound on various inflammatory mediators and compare them with data from separate studies on Curcumin and Indomethacin in similar experimental models.

Table 1: Effect of this compound on Pro-inflammatory Mediators and Enzymes

CompoundTargetEffect in LPS-stimulated RAW 264.7 cellsReference
This compound Nitric Oxide (NO)Dose-dependent inhibition of production.
Prostaglandin E2 (PGE2)Dose-dependent inhibition of production.
iNOS (inducible Nitric Oxide Synthase)Suppressed protein and mRNA expression.
COX-2 (Cyclooxygenase-2)Suppressed protein and mRNA expression.

Table 2: Effect of this compound on Pro-inflammatory Cytokines

CompoundTargetEffect in LPS-stimulated RAW 264.7 cellsReference
This compound Interleukin-6 (IL-6)Suppressed mRNA expression.
Interleukin-1β (IL-1β)Suppressed mRNA expression.
Tumor Necrosis Factor-α (TNF-α)Mentioned as being suppressed by C. tinctorius honey extract, which contains this compound.

Table 3: Comparative Anti-inflammatory Activity (IC50 Values)

Note: The following data is compiled from separate studies and should be interpreted with caution due to potential variations in experimental conditions.

CompoundTargetIC50 Value (µM) in RAW 264.7 cells
Curcumin Nitric Oxide (NO)~11.0
Indomethacin Prostaglandin E2 (PGE2)~2.8

Experimental Protocols

The validation of this compound's anti-inflammatory effects relies on a series of well-established in vitro assays. Below are the detailed methodologies for the key experiments cited.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation harvest Harvest Supernatant & Cell Lysate incubation->harvest griess Griess Assay (NO measurement) harvest->griess elisa ELISA (PGE2, Cytokines) harvest->elisa western Western Blot (iNOS, COX-2, p-MAPK) harvest->western qpcr RT-qPCR (mRNA levels) harvest->qpcr

Figure 2: General experimental workflow for assessing anti-inflammatory effects.

Cell Culture and LPS Stimulation
  • Cell Line: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Stimulation: To induce an inflammatory response, cells are pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) from E. coli (typically at 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

  • Protocol:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins like PGE2, TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Protocol:

    • Cell culture supernatants are collected after treatment and stimulation.

    • Commercially available ELISA kits for the specific cytokine or PGE2 are used according to the manufacturer's instructions.

    • The absorbance is measured, and concentrations are determined by comparison with a standard curve.

Western Blot Analysis for Protein Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins such as iNOS, COX-2, and the phosphorylated forms of MAPK proteins (p-p38, p-ERK) within the cells.

  • Protocol:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins overnight.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. β-actin is typically used as a loading control.

Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
  • Principle: RT-qPCR is employed to measure the mRNA expression levels of genes encoding for iNOS, COX-2, and pro-inflammatory cytokines.

  • Protocol:

    • Total RNA is extracted from the cells using a suitable kit.

    • cDNA is synthesized from the RNA template via reverse transcription.

    • The qPCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

    • The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion

The available experimental evidence strongly supports the anti-inflammatory properties of this compound. Its ability to dose-dependently inhibit the production of key inflammatory mediators such as NO and PGE2, and to suppress the expression of iNOS, COX-2, and pro-inflammatory cytokines like IL-6 and IL-1β, is well-documented. The mechanism of action, involving the inhibition of the MAPK (p38 and ERK) and STAT1/3 signaling pathways, provides a solid basis for its anti-inflammatory effects.

While direct, head-to-head comparative studies with standard anti-inflammatory drugs are not yet widely available, the existing data suggests that this compound is a promising candidate for further investigation and development as a novel anti-inflammatory agent. Future research should focus on obtaining precise quantitative data, such as IC50 values for its various effects, and conducting in vivo studies to validate its therapeutic potential in more complex biological systems. Such studies will be crucial for establishing a comprehensive understanding of this compound's efficacy relative to existing treatments.

References

A Comparative Analysis of Moschamine and Other Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cyclooxygenase (COX) inhibitory activity of Moschamine (B1676759) against other well-established COX inhibitors. The information is supported by available experimental data to aid in research and drug development efforts.

Introduction to this compound

This compound, also known as N-Feruloylserotonin, is a naturally occurring phenylpropenoic acid amide found in plants such as safflower (Carthamus tinctorius) and blue cornflower (Centaurea cyanus).[1][2] It has demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).[3][4] The anti-inflammatory effects of this compound are attributed to its ability to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3]

Mechanism of Action: COX Inhibition

Cyclooxygenase (COX) is a family of enzymes responsible for the synthesis of prostanoids, including prostaglandins, from arachidonic acid. There are two main isoforms:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and plays a central role in mediating pain and inflammation.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. They can be broadly categorized as:

  • Non-selective COX inhibitors: Inhibit both COX-1 and COX-2 (e.g., Aspirin, Ibuprofen, Diclofenac).

  • Selective COX-2 inhibitors (Coxibs): Preferentially inhibit COX-2, which is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition (e.g., Celecoxib).

Comparative Data on COX Inhibition

To provide a clear comparison, the following table summarizes the IC50 values for several common COX inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, with lower values indicating greater potency.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference(s)
This compound Not AvailableNot AvailableNot Available
Ibuprofen 12800.15
Diclofenac 0.0760.0262.9
Aspirin 3.5729.30.12
Celecoxib 826.812

Note: The selectivity ratio is calculated by dividing the COX-1 IC50 by the COX-2 IC50. A ratio significantly less than 1 indicates selectivity for COX-1, a ratio around 1 indicates a non-selective inhibitor, and a ratio significantly greater than 1 indicates selectivity for COX-2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate COX inhibitors.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Detection method (e.g., ELISA for PGE2, colorimetric assay)

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • In a multi-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

  • Add various concentrations of the test compound or vehicle control to the wells.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Allow the reaction to proceed for a defined time (e.g., 2-10 minutes).

  • Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

LPS-Induced PGE2 Production in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit COX-2 activity in a more physiologically relevant context.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • PGE2 ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of COX-2 and subsequent PGE2 production. A control group without LPS stimulation should be included.

  • Incubate the cells for a prolonged period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

  • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of COX inhibitors.

Signaling_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Cell Membrane Cell Membrane Inflammatory Stimuli (e.g., LPS)->Cell Membrane activates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever This compound & Non-selective NSAIDs This compound & Non-selective NSAIDs This compound & Non-selective NSAIDs->COX-1 (Constitutive) This compound & Non-selective NSAIDs->COX-2 (Inducible) Selective COX-2 Inhibitors Selective COX-2 Inhibitors Selective COX-2 Inhibitors->COX-2 (Inducible)

Caption: Inflammatory signaling pathway and points of inhibition by COX inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay Enzyme Purified COX-1 or COX-2 Inhibitor Add Test Compound Enzyme->Inhibitor Substrate Add Arachidonic Acid Inhibitor->Substrate Measurement Measure Prostaglandin Production Substrate->Measurement IC50_vitro Calculate IC50 Measurement->IC50_vitro Cells Seed RAW 264.7 Cells Pre-treatment Add Test Compound Cells->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant ELISA Measure PGE2 (ELISA) Supernatant->ELISA IC50_cell Calculate IC50 ELISA->IC50_cell

Caption: General experimental workflows for determining COX inhibitory activity.

Conclusion

This compound presents itself as a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its anti-inflammatory effects are well-documented through the suppression of PGE2 and NO production via the downregulation of COX-2 expression. However, for a more definitive comparative analysis of its potency against other NSAIDs, further studies to determine its precise IC50 values for both COX isoforms are warranted. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting such comparative studies and for better understanding the mechanism of action of this promising natural compound.

References

N-Feruloylserotonin vs. Synthetic Analogues: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Feruloylserotonin (FS), a naturally occurring compound found in safflower seeds, has garnered significant attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] This has spurred interest in the development of synthetic analogues with potentially enhanced efficacy or improved pharmacokinetic profiles. This guide provides an objective comparison of the performance of N-Feruloylserotonin against its natural and synthetic analogues, supported by experimental data, to aid in research and drug development endeavors.

Comparative Efficacy Data

While comprehensive studies directly comparing a wide range of synthetic N-Feruloylserotonin analogues are limited, existing research provides valuable insights into its efficacy relative to its natural analogue, N-(p-coumaroyl)serotonin (CS), and related ferulic acid derivatives.

Antioxidant Activity

N-Feruloylserotonin exhibits robust radical scavenging activity. The following table summarizes key quantitative data from in vitro antioxidant assays.

CompoundAssayIC50 / ActivityReference(s)
N-Feruloylserotonin (FS) DPPH Radical ScavengingIC50: 6.19 µM [4]
•OH Radical Scavenging>80% scavenging at 5 µM [4]
Ascorbic Acid (Standard)DPPH Radical ScavengingIC50: 9.19 µM
Ferulic AcidABTS Radical Cation ScavengingHighest activity among tested ferulates
FRAPHigh activity, similar to iso-ferulic acid
Methyl FerulateABTS Radical Cation ScavengingLower activity than Ferulic Acid
FRAPLower activity than Ferulic Acid
Ethyl FerulateABTS Radical Cation ScavengingLower activity than Ferulic Acid
FRAPLower activity than Ferulic Acid

Note: A lower IC50 value indicates higher antioxidant activity.

Anti-Inflammatory Activity

Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated the potent anti-inflammatory effects of N-Feruloylserotonin, often showing superior activity compared to other serotonin (B10506) derivatives isolated from safflower seed meal.

Compound/Derivative TestedKey FindingsReference(s)
N-Feruloylserotonin (FS) Showed the strongest activity in reducing inflammatory factors among eleven tested serotonin derivatives.
N-trans-Feruloyl-3,5-dihydroxyindolin-2-oneSignificantly reduced inflammatory factors.
Bufoserotonin ASignificantly reduced inflammatory factors.
Other Serotonin Derivatives (unspecified)Showed varying degrees of inflammatory factor reduction, with FS being the most potent.
Neuroprotective Effects

In human neuroblastoma SH-SY5Y cells, N-Feruloylserotonin has been shown to protect against Aβ-induced neuronal damage, highlighting its potential in the context of neurodegenerative diseases.

CompoundCell ModelKey FindingsReference(s)
N-Feruloylserotonin (FS) SH-SY5Y cells- Recovered cell viability decreased by Aβ25–35 treatment.- Attenuated Aβ-stimulated neuronal apoptosis.
- Increased the expression of anti-apoptotic Bcl-2 and decreased pro-apoptotic Bax.
- Modulated the MAPK signaling pathway.
- Activated the CREB-BDNF signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol.

  • Assay Procedure :

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of various concentrations of the test compound (N-Feruloylserotonin or analogues) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis : Measure the absorbance at 517 nm. The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a dose-response curve.

In Vitro Anti-Inflammatory Activity Assay

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure :

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Determination :

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Neuroprotection Assay

Aβ-Induced Toxicity in SH-SY5Y Cells

  • Cell Culture : Culture human neuroblastoma SH-SY5Y cells in DMEM/F-12 supplemented with 10% FBS. For differentiation, treat with retinoic acid.

  • Assay Procedure :

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

    • Expose the cells to amyloid-beta peptide (Aβ25–35) to induce neurotoxicity.

  • Cell Viability Assessment (MTT Assay) :

    • After incubation with Aβ, add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.

Signaling Pathways and Experimental Workflows

The biological effects of N-Feruloylserotonin and its analogues are mediated through the modulation of key signaling pathways.

Anti-Inflammatory Signaling Pathway

N-Feruloylserotonin exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammatory responses.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) FS N-Feruloylserotonin FS->IKK inhibits FS->MAPK_pathway inhibits MAPK_pathway->NFkB NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription G Abeta Amyloid-β ROS ↑ ROS Abeta->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax Caspases Caspase Activation Bax->Caspases Bcl2 Bcl-2 Bcl2->Mitochondria inhibits Apoptosis Apoptosis Caspases->Apoptosis FS N-Feruloylserotonin FS->ROS reduces FS->Bax downregulates FS->Bcl2 upregulates CREB CREB FS->CREB pCREB p-CREB CREB->pCREB phosphorylation BDNF BDNF pCREB->BDNF upregulates Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR cluster_3 Lead Optimization FS N-Feruloylserotonin (Natural Product) Antioxidant Antioxidant Assays (DPPH, ABTS, etc.) FS->Antioxidant Anti_inflammatory Anti-inflammatory Assays (RAW 264.7, NO, Cytokines) FS->Anti_inflammatory Neuroprotective Neuroprotective Assays (SH-SY5Y, Aβ toxicity) FS->Neuroprotective Analogs Synthetic Analogues (Library Synthesis) Analogs->Antioxidant Analogs->Anti_inflammatory Analogs->Neuroprotective Efficacy Comparative Efficacy (IC50, % Inhibition) Antioxidant->Efficacy Anti_inflammatory->Efficacy Neuroprotective->Efficacy SAR Structure-Activity Relationship (SAR) Efficacy->SAR Lead Lead Compound Identification SAR->Lead

References

Unveiling the Anti-Cancer Potential of Moschamine: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer effects of Moschamine (N-feruloylserotonin), an indole (B1671886) alkaloid, across different cancer cell lines. While research is ongoing, this document summarizes the current experimental data on its efficacy and mechanism of action, offering a valuable resource for those exploring novel therapeutic agents.

Executive Summary

This compound has demonstrated promising anti-cancer properties, primarily investigated in glioblastoma and neuroblastoma cell lines. Its mechanism of action is linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. Evidence suggests that this compound exerts its effects through the modulation of serotoninergic and cyclooxygenase (COX) pathways, impacting downstream signaling cascades like the MAPK and PI3K/Akt pathways. This guide presents the available quantitative data, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways to facilitate a deeper understanding of this compound's potential in oncology.

Performance Comparison of this compound in Various Cancer Cell Lines

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a wide variety of cancer cell lines is currently limited in publicly available research. The most comprehensive data is available for glioblastoma cell lines. For comparative context, IC50 values for the conventional chemotherapeutic agents, Doxorubicin and Cisplatin, are provided as a general reference for the potency of established anti-cancer drugs. It is crucial to note that these are not from direct head-to-head comparative studies with this compound.

Cell LineCancer TypeThis compound (N-feruloylserotonin) IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)
U251MG Glioblastoma>50 (Significant cell number decrease at 50 µM)~0.1 - 1.0~1.0 - 10.0
T98G Glioblastoma>50 (Significant cell number decrease at 50 µM)~0.1 - 1.0~1.0 - 10.0
SH-SY5Y NeuroblastomaNot explicitly defined as IC50, but protective effects observed at 1-5 µM against Aβ-induced toxicity.[1]~0.01 - 0.1~1.0 - 5.0

Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges compiled from various literature sources and can vary significantly based on experimental conditions. The data for this compound in U251MG and T98G cells indicates a reduction in cell proliferation and induction of cytotoxicity at the specified concentration, though a precise IC50 value was not reported in the cited study.

Mechanism of Action: Signaling Pathways

This compound's anti-cancer activity is believed to stem from its dual role as a serotoninergic agent and a cyclooxygenase (COX) inhibitor. These actions trigger downstream signaling pathways that culminate in apoptosis and cell cycle arrest.

Proposed Signaling Pathway for this compound's Anti-Cancer Effect

Moschamine_Signaling_Pathway This compound This compound Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1) This compound->Serotonin_Receptor Inhibits COX_Enzymes COX-1 / COX-2 This compound->COX_Enzymes Inhibits PI3K PI3K Serotonin_Receptor->PI3K Ras Ras Serotonin_Receptor->Ras Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) ERK->Cell_Cycle_Arrest Apoptosis Apoptosis ERK->Apoptosis Prostaglandins->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: Proposed signaling cascade of this compound leading to apoptosis and cell cycle arrest.

Experimental Protocols

Detailed methodologies for the key experiments used to evaluate the efficacy of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 500 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the anti-cancer effects of a compound like this compound in vitro.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Seeding Start->Cell_Culture Treatment Treatment with this compound (Varying Concentrations and Times) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: General workflow for in vitro evaluation of this compound's anti-cancer effects.

Conclusion and Future Directions

The currently available data suggests that this compound is a promising candidate for further investigation as an anti-cancer agent, particularly for glioblastomas. Its ability to induce apoptosis and cell cycle arrest highlights its potential as a therapeutic. However, to establish a more comprehensive understanding of its efficacy, further research is warranted. Future studies should focus on:

  • Broad-Spectrum Efficacy: Determining the IC50 values of this compound in a wider panel of cancer cell lines, including but not limited to breast, lung, colon, and leukemia, is essential.

  • Direct Comparative Studies: Head-to-head comparisons with standard chemotherapeutic agents will provide a clearer picture of its relative potency and potential advantages.

  • In-depth Mechanistic Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound in different cancer types will be crucial for its development as a targeted therapy.

  • In Vivo Studies: Preclinical animal studies are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

This guide serves as a foundational resource, and it is anticipated that with ongoing research, a more complete and comparative profile of this compound's anti-cancer effects will emerge.

References

Independent Replication of Moschamine Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the initial research findings on Moschamine, a phenylpropenoic acid amide, and situates them within the context of established pharmacological agents. Due to the absence of independent replication studies for this compound, this document serves as a resource for researchers interested in verifying and expanding upon the original findings by comparing them to the well-documented activities of standard reference compounds.

**Executive Summary

Initial research has identified this compound as a compound with dual biological activity: serotoninergic effects mediated through 5-HT1A receptors and anti-inflammatory properties via the inhibition of cyclooxygenase (COX) enzymes. This guide presents the quantitative data from the primary study on this compound alongside data for the well-characterized 5-HT1A receptor agonist, Buspirone, and the widely used COX inhibitors, Indomethacin (non-selective) and Celecoxib (COX-2 selective). The aim is to provide a framework for evaluating the original findings and to offer a basis for the design of independent replication studies.

Data Presentation and Comparison

The following tables summarize the reported and estimated biological activities of this compound and the selected comparator compounds. This allows for a direct comparison of their potency and efficacy based on available in vitro data.

Table 1: Comparison of 5-HT1A Receptor Agonist Activity

CompoundConcentration (µM)AssayReported Effect
This compound 10Forskolin-stimulated cAMP formation25% inhibition[1]
Buspirone 10Forskolin-stimulated cAMP formation~40% inhibition

Table 2: Comparison of COX Enzyme Inhibitory Activity

CompoundConcentration (µM)Target EnzymeReported/Estimated Inhibition
This compound 0.1COX-158% inhibition[1]
0.1COX-254% inhibition[1]
Indomethacin 0.1COX-1~85% inhibition (estimated)
0.1COX-2~36% inhibition (estimated)
Celecoxib 0.1COX-2~63% inhibition (estimated)

Estimation based on reported IC50 values. The formula used for estimation is: % Inhibition = 100 / (1 + (IC50 / [Concentration])).

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

Forskolin-Stimulated cAMP Formation Assay (for 5-HT1A Receptor Agonism)

This assay is used to determine the ability of a compound to inhibit the production of cyclic AMP (cAMP) induced by forskolin (B1673556), a direct activator of adenylyl cyclase. This inhibitory effect is characteristic of agonists acting on Gαi-coupled receptors, such as the 5-HT1A receptor.

Objective: To quantify the agonist activity of a test compound at the 5-HT1A receptor.

General Procedure:

  • Cell Culture: Cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) are cultured to an appropriate confluency.

  • Cell Preparation: On the day of the experiment, cells are harvested, washed, and resuspended in a stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

  • Assay Setup: A 384-well plate is prepared with the test compound at various concentrations.

  • Forskolin Stimulation: A solution of forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for receptor activation and modulation of cAMP production.

  • Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The level of cAMP is then quantified using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The results are typically expressed as a percentage of the forskolin-stimulated response, and dose-response curves are generated to determine the EC50 and maximal inhibition of the test compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

Objective: To determine the inhibitory potency and selectivity of a test compound on COX-1 and COX-2.

General Procedure:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes (often of ovine or human origin) and a solution of arachidonic acid (the substrate) are prepared.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the assay buffer, a heme cofactor, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: The test compound is added to the wells at various concentrations and pre-incubated with the enzyme for a short period.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid to all wells.

  • Incubation: The plate is incubated for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified, typically using an ELISA or by mass spectrometry.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. IC50 values are then determined from the dose-response curves for both COX-1 and COX-2 to assess potency and selectivity.

Visualizations: Pathways and Workflows

The following diagrams illustrate the reported signaling pathway of this compound, a proposed experimental workflow for an independent replication study, and the logical framework for such a study.

Moschamine_Signaling_Pathway This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Binds to COX COX-1 / COX-2 This compound->COX Inhibits AC Adenylyl Cyclase HT1A->AC Inhibits cAMP cAMP AC->cAMP Reduces Production PG Prostaglandins COX->PG Reduces Production AA Arachidonic Acid AA->COX

Reported signaling pathway of this compound.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_data Data Analysis synthesis Synthesis and Purification of this compound characterization Structural Confirmation (NMR, Mass Spec) synthesis->characterization cAMP_assay Forskolin-Stimulated cAMP Assay (5-HT1A) characterization->cAMP_assay cox_assay COX-1/COX-2 Inhibition Assay characterization->cox_assay quantification Quantify Inhibition (EC50 / IC50) cAMP_assay->quantification cox_assay->quantification comparison Compare with Original Data and Reference Compounds quantification->comparison

Workflow for an independent replication study.

Logical_Relationship orig_finding Original Finding: This compound has 5-HT1A agonist and COX inhibitory activity no_rep Current Status: No independent replication studies have been published orig_finding->no_rep need_val Need for Validation: To confirm the original findings and establish robustness no_rep->need_val comp_context Comparator Context: Comparison with known agents (Buspirone, Indomethacin, Celecoxib) provides a performance benchmark need_val->comp_context future_dev Future Development: Independent validation is a critical step for any further drug development efforts need_val->future_dev comp_context->future_dev

Logical relationship of this compound research.

References

A Comparative Analysis of the Neuroprotective Effects of Moschamine and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective properties of Moschamine (N-feruloylserotonin) and resveratrol (B1683913), two naturally occurring compounds with therapeutic potential in neurodegenerative diseases. The following sections present a comprehensive overview of their mechanisms of action, supported by experimental data, to assist researchers and drug development professionals in evaluating their potential as neuroprotective agents.

Overview of Neuroprotective Mechanisms

Both this compound and resveratrol exhibit neuroprotective effects through multiple mechanisms, primarily centered around their antioxidant, anti-inflammatory, and anti-apoptotic properties. However, the key signaling pathways they modulate appear to differ, offering distinct avenues for therapeutic intervention.

Resveratrol , a well-studied polyphenol, is known to exert its neuroprotective effects primarily through the activation of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase.[1] This activation triggers a cascade of downstream events that enhance cellular stress resistance and reduce neuroinflammation.[2][3]

This compound , also known as N-feruloylserotonin, has demonstrated neuroprotective potential by mitigating oxidative stress and apoptosis in neuronal cells.[4][5] Its mechanism of action involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) and cAMP response element-binding protein (CREB)-Brain-Derived Neurotrophic Factor (BDNF) signaling pathways.[4][5]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data from in vitro studies, providing a direct comparison of the efficacy of this compound and resveratrol in protecting neuronal cells from amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.

Table 1: Effect on Cell Viability in Aβ-Treated SH-SY5Y Cells

CompoundConcentrationCell Viability (%) vs. Aβ-treated ControlReference
This compound 1 µMIncreased significantly[4]
2.5 µMIncreased significantly[4]
5 µMIncreased significantly[4]
Resveratrol 25 µMSignificantly decreased Aβ-induced cell death[6]

Table 2: Effect on Reactive Oxygen Species (ROS) Production in Aβ-Treated SH-SY5Y Cells

CompoundConcentrationReduction in ROS Levels vs. Aβ-treated ControlReference
This compound 1 µMSignificant reduction[4]
2.5 µMSignificant reduction[4]
5 µMSignificant reduction[4]
Resveratrol 20 µMDecreased ROS generation[7]

Table 3: Modulation of Apoptotic Markers in Aβ-Treated SH-SY5Y Cells

CompoundConcentrationEffect on Bax/Bcl-2 RatioReference
This compound 1, 2.5, 5 µMDecreased[4]
Resveratrol 5 µMSuppressed DA-induced apoptosis signals[8]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to allow for replication and further investigation.

This compound: Neuroprotection against Aβ₂₅₋₃₅-Induced Toxicity in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ atmosphere.[4]

  • Aβ₂₅₋₃₅ Preparation: Aβ₂₅₋₃₅ peptide was dissolved in sterilized distilled water and incubated at 37°C for 72 hours to induce aggregation.[4]

  • Treatment: SH-SY5Y cells were seeded in 96-well or 6-well plates. Cells were pre-treated with this compound (1, 2.5, and 5 µM) for a specified duration, followed by co-incubation with 50 µM aggregated Aβ₂₅₋₃₅ for 24 hours.[4]

  • Cell Viability Assay: Cell viability was assessed using the MTT assay.[4]

  • ROS Measurement: Intracellular ROS levels were measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.[4]

  • Western Blot Analysis: Protein levels of Bax, Bcl-2, and phosphorylated and total forms of p38, ERK, and JNK MAPKs, as well as CREB and BDNF, were determined by Western blotting.[4]

Resveratrol: Neuroprotection against Aβ-Oligomer-Induced Toxicity in SH-SY5Y Cells
  • Cell Culture: SH-SY5Y cells were cultured under standard conditions.[7]

  • Aβ-Oligomer Preparation: Amyloid-β oligomers (AβO) were prepared according to established protocols.[7]

  • Treatment: SH-SY5Y cells were exposed to AβO to induce oxidative stress and neuronal damage.[7] In parallel experiments, cells were pre-treated with resveratrol (20 µM) before AβO exposure.[7]

  • Cell Viability Assay: Cell viability was determined using a standard cell viability assay.[7]

  • ROS Measurement: Intracellular ROS levels were quantified.[7]

  • Analysis of Tau Hyperphosphorylation: The levels of hyperphosphorylated tau at specific sites were measured to assess a key marker of Alzheimer's disease pathology.[7]

Signaling Pathways

The neuroprotective effects of this compound and resveratrol are mediated by distinct signaling pathways, which are visualized in the diagrams below.

Moschamine_Signaling_Pathway cluster_stress Aβ-induced Stress cluster_this compound This compound Intervention cluster_downstream Cellular Response Abeta Amyloid-β MAPK MAPK Pathway (p38, ERK, JNK) Abeta->MAPK Bax_Bcl2 Bax/Bcl-2 ratio Abeta->Bax_Bcl2 This compound This compound This compound->MAPK inhibits This compound->Bax_Bcl2 decreases CREB_BDNF CREB/BDNF Pathway This compound->CREB_BDNF activates Apoptosis Apoptosis Neuroprotection Neuroprotection MAPK->Apoptosis Bax_Bcl2->Apoptosis CREB_BDNF->Neuroprotection

Caption: this compound's neuroprotective signaling pathway.

Resveratrol_Signaling_Pathway cluster_resveratrol Resveratrol Intervention cluster_sirt1 SIRT1 Activation cluster_downstream Downstream Effects Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates FOXO FOXO SIRT1->FOXO deacetylates NFkB NF-κB SIRT1->NFkB inhibits Inflammation Inflammation SIRT1->Inflammation reduces Neuroprotection Neuroprotection PGC1a->Neuroprotection Oxidative_Stress Oxidative Stress PGC1a->Oxidative_Stress reduces FOXO->Neuroprotection FOXO->Oxidative_Stress reduces NFkB->Inflammation

Caption: Resveratrol's neuroprotective signaling pathway.

Conclusion

Both this compound and resveratrol demonstrate significant neuroprotective potential, albeit through different primary signaling pathways. Resveratrol is a well-established neuroprotective agent with a large body of evidence supporting its role in activating the SIRT1 pathway. This compound, while less extensively studied, shows promise in modulating the MAPK and CREB/BDNF pathways to protect against neuronal damage.

This comparative guide highlights the potential of both compounds as leads for the development of novel therapeutics for neurodegenerative diseases. Further research, particularly in vivo studies and direct comparative analyses, is warranted to fully elucidate their therapeutic efficacy and to determine their potential for clinical application. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings.

References

The Pivotal Role of Structure in the Bioactivity of N-Feruloylserotonin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of N-Feruloylserotonin (N-FS) derivatives is crucial for designing novel therapeutics with enhanced efficacy. This guide provides a comprehensive comparison of N-FS and its analogs, highlighting the impact of structural modifications on their antioxidant, anti-inflammatory, and neuroprotective properties. The information is supported by experimental data, detailed protocols, and visual representations of key biological pathways.

N-Feruloylserotonin, a naturally occurring compound found in safflower seeds, is an amide formed between serotonin (B10506) and ferulic acid.[1] It has garnered significant interest for its diverse pharmacological effects, including potent antioxidant, anti-inflammatory, and neuroprotective activities.[2][3] Modifications to both the feruloyl and serotonin moieties of the N-FS scaffold have been explored to elucidate the structural requirements for these biological actions and to develop derivatives with improved therapeutic potential.

Comparative Analysis of Biological Activities

The biological efficacy of N-Feruloylserotonin derivatives is intricately linked to their chemical structure. Key determinants of activity include the hydroxylation and methoxylation pattern of the phenyl ring in the ferulic acid moiety, as well as the nature of the amine component.

Antioxidant Activity

The antioxidant capacity of N-FS derivatives is primarily attributed to the phenolic hydroxyl group on the ferulic acid portion, which can donate a hydrogen atom to scavenge free radicals. The resulting phenoxy radical is stabilized by the extended conjugation of the propenoic side chain.

A comparative study of various hydroxycinnamic acids revealed that the radical scavenging activity on 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) follows the order: caffeic acid > sinapic acid > ferulic acid > p-coumaric acid.[4] This trend highlights the importance of the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring.

CompoundStructureDPPH Radical Scavenging IC50 (µM)Reference
N-Feruloylserotonin (FS) Amide of ferulic acid and serotonin6.19[5]
N-(p-Coumaroyl)serotonin (CS) Amide of p-coumaric acid and serotonin14
Ascorbic Acid (Reference) -9.19
N-trans-Caffeoyldopamine Amide of caffeic acid and dopamine5.95
N-trans-Feruloyldopamine Amide of ferulic acid and dopamine> caffeic acid derivative

Table 1: Comparative antioxidant activity of N-Feruloylserotonin and related derivatives based on DPPH radical scavenging assay.

The data suggests that the presence of a catechol group (two adjacent hydroxyl groups) in the N-trans-caffeoyldopamine structure enhances its antioxidant activity compared to the guaiacyl group (one hydroxyl and one methoxy group) in N-trans-feruloyldopamine. Similarly, N-Feruloylserotonin, with its methoxy group, exhibits stronger antioxidant potential than N-(p-coumaroyl)serotonin, which lacks the methoxy substituent.

Anti-inflammatory Activity

N-Feruloylserotonin and its derivatives exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

In a study evaluating eleven serotonin derivatives isolated from safflower seed meal, N-Feruloylserotonin demonstrated the most potent anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Furthermore, N-FS has been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. The anti-inflammatory properties of hydroxycinnamic acid amides of serotonin have been found to be superior to that of serotonin alone.

Neuroprotective Effects

The neuroprotective actions of N-FS derivatives are linked to their ability to mitigate oxidative stress and apoptosis in neuronal cells. N-Feruloylserotonin has been shown to protect against Aβ-induced neuronal damage by attenuating oxidative stress and apoptosis.

Structurally related compounds, such as N-trans-feruloyltyramine, have also demonstrated significant neuroprotective effects. Pre-treatment with N-trans-feruloyltyramine attenuated amyloid-β-induced neuronal death by reducing the production of reactive oxygen species and inhibiting caspase-3 activation. This suggests that the feruloyl moiety is a key contributor to the neuroprotective activity. Other N-acyl serotonin derivatives, like N-acetylserotonin, also exhibit neuroprotective properties by activating the TrkB receptor.

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of N-Feruloylserotonin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a working solution of DPPH in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound.

  • Add the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound.

  • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach a suitable confluence.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • To a new 96-well plate, add the supernatant and an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at a wavelength of around 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

Visualizing the Mechanisms

To better understand the structure-activity relationships and the mechanisms of action, the following diagrams illustrate a key experimental workflow and a critical signaling pathway.

experimental_workflow cluster_synthesis Derivative Synthesis cluster_bioassays Biological Evaluation cluster_analysis Data Analysis s1 N-Feruloylserotonin Scaffold s2 Chemical Modification (e.g., acylation, substitution) s1->s2 s3 Purification & Characterization s2->s3 b1 Antioxidant Assays (DPPH, ABTS) s3->b1 Test Derivatives b2 Anti-inflammatory Assays (NO Production) s3->b2 Test Derivatives b3 Neuroprotection Assays (Cell Viability, Apoptosis) s3->b3 Test Derivatives a1 IC50 / EC50 Determination b1->a1 b2->a1 b3->a1 a2 Structure-Activity Relationship (SAR) Analysis a1->a2

General workflow for SAR studies of N-FS derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->ProInflammatory_Genes activates transcription NFS N-Feruloylserotonin Derivatives NFS->IKK inhibits NFS->NFkB_nucleus inhibits translocation IkB_NFkB->NFkB releases NF-κB

Inhibition of the NF-κB signaling pathway by N-FS derivatives.

References

A Meta-Analysis of Clinical Trial Data for Moschamine in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: Moschamine is a naturally occurring phenylpropenoic acid amide found in plants.[1] While some in-vitro studies have explored its biological activities, including COX inhibitory and serotoninergic effects, comprehensive clinical trial data in humans, particularly for oncology, is not available in the public domain.[1] This guide is a hypothetical meta-analysis designed to serve as a framework for comparing a novel therapeutic agent. The data presented for "this compound" is illustrative. The comparison agents, Pembrolizumab and Dabrafenib/Trametinib, and their associated data are based on published clinical trial results for the treatment of BRAF-mutated melanoma.

This guide provides a comparative overview of the hypothetical efficacy and safety profile of this compound, a selective MAPK/ERK Kinase (MEK) inhibitor, against established treatments for metastatic melanoma. Mitogen-activated protein kinase (MAPK) pathways are key targets in oncology, with inhibitors showing promising results in melanoma, non-small-cell lung cancer, and other cancers.[2][3]

Quantitative Data Summary

This section summarizes the primary efficacy and safety outcomes from a hypothetical meta-analysis of Phase III clinical trials involving this compound, compared with an immune checkpoint inhibitor (Pembrolizumab) and a combination targeted therapy (Dabrafenib + Trametinib).

Table 1: Efficacy Outcomes in BRAF V600-Mutant Metastatic Melanoma

Outcome This compound (Hypothetical) Pembrolizumab (KEYNOTE-006) Dabrafenib + Trametinib (COMBI-d)
Median Overall Survival (OS) 28.5 months32.7 months25.1 months
Median Progression-Free Survival (PFS) 12.1 months11.6 months (pooled)11.0 months
Overall Response Rate (ORR) 65%34% (pooled)69%
Complete Response (CR) Rate 15%6% (pooled)13%
Duration of Response (DoR) 14.8 monthsNot Reached12.9 months

Data for Pembrolizumab and Dabrafenib + Trametinib are derived from their respective landmark clinical trials for illustrative comparison.

Table 2: Comparative Safety and Tolerability Profile

Adverse Event (Grade 3-4) This compound (Hypothetical) Pembrolizumab Dabrafenib + Trametinib
Fatigue 8%3%5%
Skin Rash 18%1%2%
Pyrexia (Fever) 4%<1%7%
Diarrhea 7%2%2%
Autoimmune-related (e.g., Colitis) <1%8%<1%
Hepatotoxicity (Elevated ALT/AST) 9%2%3%

Signaling Pathway and Experimental Workflow

Visualizations of the proposed mechanism of action and the clinical trial workflow provide a clear understanding of the therapeutic rationale and study design.

EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Activates ERK ERK1/2 MEK->ERK Activates TF Transcription Factors (c-Jun, c-Fos) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes This compound This compound This compound->MEK Inhibits Screening Patient Screening (BRAF V600 Mutation) Consent Informed Consent Screening->Consent Randomization Randomization (1:1:1) Consent->Randomization ArmA Arm A: This compound Randomization->ArmA ArmB Arm B: Pembrolizumab Randomization->ArmB ArmC Arm C: Dabrafenib + Trametinib Randomization->ArmC Treatment Treatment & Monitoring (Safety & Efficacy) ArmA->Treatment ArmB->Treatment ArmC->Treatment Analysis Data Analysis (PFS, OS, ORR) Treatment->Analysis node_this compound This compound (MEK Inhibitor) **Mechanism:** Blocks MEK1/2 phosphorylation of ERK **Key Feature:** Single-agent targeted therapy **Primary Toxicity:** Skin Rash, Diarrhea node_pembro Pembrolizumab (Anti-PD-1) **Mechanism:** Blocks PD-1 receptor, restoring T-cell activity **Key Feature:** Immune Checkpoint Inhibitor **Primary Toxicity:** Immune-related adverse events node_combo Dabrafenib + Trametinib (BRAF + MEK Inhibitor) **Mechanism:** Dual vertical blockade of the MAPK pathway **Key Feature:** Combination targeted therapy **Primary Toxicity:** Pyrexia, Chills center_node->node_this compound vs center_node->node_pembro vs center_node->node_combo vs

References

Safety Operating Guide

Navigating the Disposal of Moschamine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step procedure for the safe disposal of moschamine (B1676759), a naturally occurring indole (B1671886) alkaloid also known as N-feruloylserotonin.[1][2][3][4]

This compound is recognized as an inhibitor of mitochondrial superoxide (B77818) production and is utilized in various research applications.[2] While it may be shipped as a non-hazardous chemical, it is imperative to handle it with the appropriate precautions in a laboratory setting, as with any compound whose toxicological properties are not fully elucidated. Adherence to these disposal protocols is essential for ensuring a safe laboratory environment and regulatory compliance.

Immediate Safety and Handling

Before beginning any disposal process, ensure that all relevant personnel are familiar with the potential hazards associated with this compound and have access to the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory to prevent contact with the eyes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn to avoid skin contact.

  • Body Protection: A laboratory coat is required to protect skin and clothing.

All handling of this compound, particularly when dealing with powders or creating solutions, should be conducted in a well-ventilated area or a fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound should be approached systematically to ensure safety and environmental responsibility. Organic compounds should not be disposed of down the drain.

  • Segregation of Waste: this compound waste, whether in solid form, in solution, or as contaminated labware, must be segregated from general laboratory waste. It should be collected in a designated, properly labeled, and leak-proof waste container.

  • Waste Categorization: As a nitrogen-containing organic compound, this compound waste should be categorized as "non-halogenated organic waste" unless it has been mixed with halogenated solvents. Incompatible materials should never be mixed in the same waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents, including "this compound" and any solvents used. The date of accumulation should also be clearly visible.

  • Storage: Pending disposal, the sealed waste container should be stored in a designated satellite accumulation area within the laboratory. This area must be away from ignition sources and incompatible chemicals.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The primary method of disposal for this type of organic waste is typically high-temperature incineration.

Decontamination of Labware

Any labware that has come into contact with this compound must be decontaminated before being washed or disposed of.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual this compound. This rinseate must be collected and disposed of as hazardous waste.

  • Triple Rinse: After the initial solvent rinse, the container should be triple-rinsed with water. The first rinse should be collected as chemical waste, while subsequent rinses can typically be disposed of down the drain, though it is best to consult your institutional guidelines.

  • Final Cleaning: After decontamination, the labware can be washed with soap and water for reuse.

Quantitative Data for Waste Management

For laboratories generating significant quantities of this compound waste, a clear tracking system is essential. The following table provides a template for logging waste accumulation.

Waste Stream IDDateCompound NameQuantity (g or mL)Solvent(s) UsedResearcher
M-2025-0012025-12-02This compound (solid)5 gN/ADr. A. Smith
M-2025-0022025-12-05This compound in DMSO100 mLDMSODr. B. Jones
M-2025-0032025-12-10Contaminated Gloves1 bagN/ADr. A. Smith

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

MoschamineDisposalWorkflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form (Solid, Liquid, Contaminated) ppe->assess_form solid_waste Solid this compound Waste assess_form->solid_waste Solid liquid_waste Liquid this compound Waste assess_form->liquid_waste Liquid contaminated_waste Contaminated Labware/PPE assess_form->contaminated_waste Contaminated collect_solid Collect in Labeled 'Non-Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Non-Halogenated Liquid Waste' Container liquid_waste->collect_liquid decontaminate Decontaminate Labware (Solvent Rinse -> Water Rinse) contaminated_waste->decontaminate store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinseate Collect Solvent Rinseate as Hazardous Waste decontaminate->collect_rinseate collect_rinseate->store contact_ehs Contact EHS for Pickup and Incineration store->contact_ehs end Disposal Complete contact_ehs->end

This compound Disposal Workflow Diagram

References

Essential Safety and Handling Guide for Moschamine (N-Feruloylserotonin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Moschamine, also known as N-Feruloylserotonin. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified under the Globally Harmonized System (GHS) as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to mitigate these risks.

Data Presentation: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1-rated, chemical splash goggles.Protects against eye irritation from airborne particles or splashes.
Hand Protection Nitrile GlovesChemical-resistant, disposable.Prevents skin irritation upon contact.
Body Protection Laboratory CoatStandard, long-sleeved.Protects skin and clothing from contamination.
Respiratory Protection N95 Respirator or equivalentNIOSH-approved.Minimizes the risk of respiratory tract irritation from inhaling powder. To be used when handling the powder outside of a fume hood.

Operational and Disposal Plans

Handling and Storage

This compound is a solid powder and should be handled with care to avoid generating dust.

  • Engineering Controls : All weighing and initial dilutions of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Storage : Store this compound in a cool, dry, and dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[2]

  • Solutions : this compound is soluble in DMSO.[2] Stock solutions should be stored at -20°C for long-term use.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated materials such as gloves, pipette tips, and weighing paper should be collected in a designated, clearly labeled hazardous waste container for solids.[3]

  • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not dispose of this compound solutions down the drain.

  • Container Disposal : Empty this compound containers should be triple-rinsed with an appropriate solvent (e.g., ethanol (B145695) or acetone). The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

  • Regulatory Compliance : All waste disposal must adhere to local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, specifically focusing on its known inhibitory effects on the NF-κB signaling pathway.

Preparation of this compound Stock Solution
  • Objective : To prepare a concentrated stock solution of this compound for use in cell culture experiments.

  • Materials :

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure :

    • In a chemical fume hood, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

NF-κB Luciferase Reporter Assay
  • Objective : To quantify the inhibitory effect of this compound on NF-κB activation in response to a stimulus (e.g., TNF-α).

  • Materials :

    • HEK293T cells (or other suitable cell line)

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

    • Transfection reagent

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Tumor Necrosis Factor-alpha (TNF-α)

    • This compound stock solution

    • Luciferase assay reagent kit

    • 96-well cell culture plates

    • Luminometer

  • Procedure :

    • Cell Seeding : Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Transfection : Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's protocol. Incubate for 24 hours.

    • Treatment : After 24 hours of transfection, replace the medium with fresh, serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1 hour.

    • Stimulation : Add TNF-α to the wells to a final concentration of 20 ng/mL to stimulate NF-κB activation. Incubate for 6-8 hours.

    • Luciferase Assay : Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

    • Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by this compound compared to the TNF-α stimulated control.

Western Blot for p65 Nuclear Translocation
  • Objective : To qualitatively or quantitatively assess the inhibition of NF-κB p65 subunit translocation from the cytoplasm to the nucleus by this compound.

  • Materials :

    • RAW 264.7 macrophages (or other suitable cell line)

    • Lipopolysaccharide (LPS) or TNF-α

    • This compound stock solution

    • Cell lysis buffers for cytoplasmic and nuclear fractionation

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure :

    • Cell Culture and Treatment : Plate RAW 264.7 cells and grow to 80-90% confluency. Treat the cells with various concentrations of this compound or vehicle for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 30-60 minutes.

    • Cell Fractionation : Harvest the cells and perform cytoplasmic and nuclear fractionation using appropriate lysis buffers containing protease and phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of both the cytoplasmic and nuclear extracts using a protein assay.

    • SDS-PAGE and Western Blotting :

      • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

      • Separate the proteins by electrophoresis and transfer them to a membrane.

      • Block the membrane and then incubate with the primary antibody against p65.

      • Also, probe separate blots or the same blot (after stripping) for Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

      • Incubate with the HRP-conjugated secondary antibody.

      • Detect the protein bands using an ECL substrate and an imaging system.

    • Data Analysis : Analyze the intensity of the p65 band in the nuclear fractions. A decrease in the nuclear p65 band in this compound-treated samples compared to the LPS-stimulated control indicates inhibition of nuclear translocation.

Mandatory Visualizations

Experimental Workflow for NF-κB Luciferase Reporter Assay

G cluster_day1 Day 1: Cell Seeding and Transfection cluster_day2 Day 2: Treatment, Stimulation, and Assay seed_cells Seed HEK293T cells in 96-well plate prepare_transfection Prepare DNA-transfection reagent complexes seed_cells->prepare_transfection transfect_cells Transfect cells with NF-κB and Renilla plasmids prepare_transfection->transfect_cells incubate_24h Incubate for 24 hours transfect_cells->incubate_24h pre_treat Pre-treat with this compound or vehicle incubate_24h->pre_treat Start Day 2 stimulate Stimulate with TNF-α pre_treat->stimulate incubate_6h Incubate for 6-8 hours stimulate->incubate_6h lyse_cells Lyse cells incubate_6h->lyse_cells measure_luminescence Measure Firefly & Renilla luminescence lyse_cells->measure_luminescence data_analysis Normalize and calculate inhibition measure_luminescence->data_analysis Analyze Data

Caption: Workflow for assessing this compound's effect on NF-κB activation.

Signaling Pathway of this compound's Inhibitory Action on NF-κB

G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α / LPS IKK IKK Complex stimulus->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_inactive p65/p50-IκBα (Inactive) p65_p50 p65/p50 NFkappaB_inactive->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation DNA κB DNA sites p65_p50_nuc->DNA binds to gene_expression Pro-inflammatory Gene Expression DNA->gene_expression activates This compound This compound This compound->IKK inhibits

Caption: this compound inhibits NF-κB activation by targeting the IKK complex.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.